JNJ-28583113
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C19H21F3N2O2 |
|---|---|
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
ethyl 2-[3-[4-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d]pyrazol-1-yl]acetate |
InChI |
InChI=1S/C19H21F3N2O2/c1-2-26-17(25)12-24-16-7-5-3-4-6-15(16)18(23-24)13-8-10-14(11-9-13)19(20,21)22/h8-11H,2-7,12H2,1H3 |
Clave InChI |
WOERTJPEDOUEDS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CN1C2=C(CCCCC2)C(=N1)C3=CC=C(C=C3)C(F)(F)F |
Origen del producto |
United States |
Foundational & Exploratory
JNJ-28583113: A Technical Guide to its Mechanism of Action as a TRPM2 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-28583113 is a potent and selective antagonist of the Transient Receptor Potential Melastatin 2 (TRPM2) ion channel, a key player in cellular responses to oxidative stress and inflammation. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its molecular target, downstream signaling effects, and its impact on cellular functions. The information is compiled from preclinical studies and is intended to provide researchers and drug development professionals with a comprehensive understanding of this compound's pharmacological profile.
Core Mechanism of Action: TRPM2 Antagonism
This compound exerts its effects by directly inhibiting the activity of the TRPM2 ion channel.[1][2] TRPM2 is a calcium-permeable non-selective cation channel that is activated by intracellular ADP-ribose (ADPR) and reactive oxygen species (ROS).[3] By blocking this channel, this compound prevents the influx of calcium (Ca2+) that is a critical step in the signaling cascade initiated by oxidative stress.[1][2]
The primary mechanism of action can be visualized as follows:
Quantitative Data: Potency and Efficacy
This compound has demonstrated potent antagonist activity against TRPM2 channels from different species in in vitro assays. The half-maximal inhibitory concentrations (IC50) highlight its efficacy.
| Species | IC50 (nM) |
| Human | 126 |
| Chimpanzee | 100 |
| Rat | 25 |
| Table 1: In Vitro Potency of this compound against TRPM2.[4] |
In vivo studies have shown that this compound is brain-penetrant. A single subcutaneous dose of 10 mg/kg in rats resulted in a brain concentration of 400 ng/mL.[4] However, the compound is rapidly metabolized, which may limit its systemic bioavailability and duration of action.[1][2]
Downstream Signaling Pathways and Cellular Effects
The inhibition of TRPM2-mediated calcium influx by this compound leads to several key downstream cellular effects.
Modulation of GSK3 Phosphorylation
One of the significant downstream effects of this compound is the modulation of Glycogen Synthase Kinase 3 (GSK3) alpha and beta phosphorylation.[1][2] Oxidative stress is known to cause dephosphorylation (activation) of GSK3. This compound blocks this process, leading to a recovery in the phosphorylation of GSK3α and GSK3β.[4]
Protection Against Oxidative Stress-Induced Cell Death
This compound has been shown to protect cells from death induced by oxidative stress.[1][2][4] In vitro experiments using HeLa cells demonstrated that a 10 μM concentration of this compound for one hour was sufficient to prevent cell death induced by up to 1 mM of hydrogen peroxide (H₂O₂).[4] The compound also protected against morphological changes in HeLa cells induced by H₂O₂.[4]
Suppression of Microglial Cytokine Release
In the context of neuroinflammation, this compound has been shown to suppress the release of pro-inflammatory cytokines from microglia.[1][2][4] This suggests a potential role for this compound in modulating neuroinflammatory processes where TRPM2 activation is implicated.
Experimental Protocols
The following are representative protocols for the key experiments used to characterize the mechanism of action of this compound. It is important to note that these are generalized methods and the specific protocols from the original research may have differed.
Calcium Flux Assay
This assay measures changes in intracellular calcium concentration in response to TRPM2 activation and its inhibition by this compound.
Principle: Cells overexpressing TRPM2 are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 or Fluo-4). Activation of TRPM2 by an agonist (e.g., H₂O₂) leads to calcium influx, which is detected as an increase in fluorescence. The inhibitory effect of this compound is quantified by its ability to reduce this fluorescence increase.
Protocol:
-
Cell Culture: HEK293 cells stably overexpressing human TRPM2 are cultured in appropriate media.
-
Dye Loading: Cells are incubated with a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) in a physiological buffer for 30-60 minutes at 37°C.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or vehicle control for a specified period.
-
Agonist Stimulation and Measurement: Baseline fluorescence is recorded. An agonist such as H₂O₂ is then added to stimulate TRPM2 channels, and the change in fluorescence is monitored over time using a fluorescence plate reader.
-
Data Analysis: The increase in fluorescence intensity is calculated and IC50 values for this compound are determined by plotting the percentage inhibition against the compound concentration.
Whole-Cell Electrophysiology
This technique directly measures the ion currents flowing through TRPM2 channels in the cell membrane.
Principle: A glass micropipette forms a high-resistance seal with the membrane of a single cell. The membrane patch is then ruptured to allow electrical access to the cell's interior. The voltage across the membrane is clamped at a specific value, and the currents flowing through the ion channels are recorded.
Protocol:
-
Cell Preparation: HEK293 cells expressing TRPM2 are plated on coverslips.
-
Pipette Preparation: Glass micropipettes are filled with an intracellular solution containing ADPR to activate TRPM2 channels from within the cell.
-
Recording: A whole-cell patch-clamp configuration is established. The membrane potential is held at a constant voltage (e.g., -60 mV).
-
Compound Application: this compound is applied to the extracellular solution at various concentrations (e.g., 3 nM, 30 nM, and 1 µM).[4]
-
Data Acquisition and Analysis: The inward currents mediated by TRPM2 are recorded before and after the application of this compound. The percentage of current inhibition is calculated to determine the compound's effect.
Western Blot for GSK3 Phosphorylation
This assay is used to detect the phosphorylation status of GSK3α and GSK3β.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis and then transferred to a membrane. The membrane is probed with antibodies specific for the phosphorylated forms of GSK3α (Ser21) and GSK3β (Ser9), as well as with antibodies for the total GSK3 proteins to normalize the data.
Protocol:
-
Cell Treatment: hTRPM2-HEK cells are treated with 300 µM H₂O₂ for 10 minutes in the presence or absence of 10 µM this compound.[4]
-
Cell Lysis: Cells are lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined.
-
Gel Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phospho-GSK3α/β and total GSK3α/β, followed by incubation with a secondary antibody conjugated to an enzyme for detection.
-
Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the ratio of phosphorylated to total GSK3.
Oxidative Stress-Induced Cell Death Assay
This assay assesses the protective effect of this compound against cell death caused by oxidative stress.
Principle: HeLa cells are treated with H₂O₂ to induce oxidative stress and subsequent cell death. Cell viability is measured using a colorimetric assay such as the MTT assay, which measures mitochondrial metabolic activity.
Protocol:
-
Cell Culture: HeLa cells are seeded in 96-well plates.
-
Compound Treatment: Cells are pre-treated with 10 µM this compound for 1 hour.[4]
-
Induction of Oxidative Stress: Cells are then exposed to varying concentrations of H₂O₂ (up to 1 mM) for a specified duration (e.g., 24 hours).[4]
-
Viability Assessment: An MTT solution is added to each well and incubated to allow for the formation of formazan crystals. The crystals are then dissolved, and the absorbance is measured to determine the percentage of viable cells relative to untreated controls.
Microglial Cytokine Release Assay
This assay measures the effect of this compound on the release of pro-inflammatory cytokines from microglia.
Principle: Microglial cells are stimulated with a pro-inflammatory agent such as lipopolysaccharide (LPS). The concentration of cytokines (e.g., TNF-α, IL-6) released into the cell culture supernatant is then measured using an enzyme-linked immunosorbent assay (ELISA).
Protocol:
-
Microglia Culture: Primary microglia or a microglial cell line are cultured in appropriate media.
-
Compound Treatment: The cells are pre-treated with this compound at various concentrations.
-
Stimulation: The microglia are then stimulated with LPS to induce an inflammatory response and cytokine release.
-
Supernatant Collection: After a defined incubation period, the cell culture supernatant is collected.
-
ELISA: The concentration of specific cytokines in the supernatant is quantified using commercially available ELISA kits according to the manufacturer's instructions.
Conclusion
This compound is a potent and selective TRPM2 antagonist with a clear mechanism of action that involves the inhibition of calcium influx in response to oxidative stress. Its ability to modulate downstream signaling pathways, protect against cell death, and suppress inflammatory responses in microglia highlights its potential as a pharmacological tool and a lead compound for the development of therapeutics targeting conditions where TRPM2-mediated pathology is implicated. While its rapid in vivo metabolism presents a challenge for systemic administration, its brain-penetrant nature makes it a valuable compound for central nervous system research. Further optimization of its pharmacokinetic properties could enhance its therapeutic potential.
References
- 1. Activation of BV2 microglia by lipopolysaccharide triggers an inflammatory reaction in PC12 cell apoptosis through a toll-like receptor 4-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Pharmacology of this compound: A novel TRPM2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
JNJ-28583113: A Technical Guide to a Novel TRPM2 Antagonist
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of JNJ-28583113, a potent and selective antagonist of the Transient Receptor Potential Melastatin 2 (TRPM2) ion channel. This document details its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental protocols for its characterization.
Core Concepts: The Role of TRPM2 in Cellular Signaling
Transient Receptor Potential Melastatin 2 (TRPM2) is a non-selective cation channel that plays a critical role in cellular responses to oxidative stress.[1] It is activated by intracellular adenosine diphosphate ribose (ADPR) and reactive oxygen species (ROS), leading to an influx of calcium ions (Ca²⁺).[1] This increase in intracellular calcium can trigger a variety of downstream signaling pathways, some of which are implicated in pathological conditions such as neuroinflammation, neurodegeneration, and pain.[2][3] this compound has emerged as a valuable tool compound for investigating the physiological and pathological roles of TRPM2.[3]
Data Presentation
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Species/Cell Line | Value | Reference(s) |
| IC₅₀ | Human TRPM2 (HEK cells) | 126 ± 0.5 nM | [3] |
| IC₅₀ | Rat TRPM2 (HEK cells) | 25 nM | [4] |
| IC₅₀ | Chimpanzee TRPM2 (HEK cells) | 100 nM | [4] |
Table 2: In Vitro Cellular Effects of this compound
| Assay | Cell Type | Treatment Conditions | Observed Effect | Reference(s) |
| Oxidative Stress-Induced Cell Death | hTRPM2-HEK cells | Pre-treatment with 10 µM this compound for 1 hour, followed by H₂O₂ challenge | Protection from cell death induced by up to 1 mM H₂O₂ | [4] |
| GSK3α/β Phosphorylation | hTRPM2-HEK cells | Treatment with 300 µM H₂O₂ for 10 minutes | This compound restored the phosphorylation of GSK3α and β subunits | [4] |
| Cytokine Release | Primary Microglia | Pro-inflammatory stimuli | Blunted the release of cytokines | [3] |
Table 3: In Vivo Pharmacokinetic Parameters of this compound in Rats
| Parameter | Matrix | Value | Dosing | Reference(s) |
| Brain Penetration | Brain | Achieved 400 ng/mL | 10 mg/kg, single subcutaneous dose | [4] |
| Metabolism | Plasma | Rapidly metabolized | 10 mg/kg, single subcutaneous dose | [3] |
| Suitability for Systemic Dosing | - | Not suitable due to rapid metabolism | - | [3] |
Note: Detailed pharmacokinetic parameters such as Cmax, Tmax, and half-life in plasma and brain are not publicly available.
Signaling Pathway
The following diagram illustrates the TRPM2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize this compound.
TRPM2 Calcium Flux Assay
This assay measures the ability of this compound to inhibit TRPM2-mediated calcium influx in a cellular context.
Materials:
-
Human Embryonic Kidney (HEK293) cells stably overexpressing human TRPM2 (hTRPM2-HEK)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Poly-D-lysine coated 96-well black-walled, clear-bottom plates
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Hydrogen peroxide (H₂O₂)
-
This compound
-
Fluorescence Imaging Plate Reader (FLIPR) or equivalent
Protocol:
-
Cell Plating: Seed hTRPM2-HEK cells in poly-D-lysine coated 96-well plates at a density of 50,000 cells per well and culture overnight.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in HBSS containing 4 µM Fluo-4 AM and 0.02% Pluronic F-127.
-
Remove the culture medium from the wells and add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Incubation:
-
Wash the cells twice with HBSS.
-
Add 100 µL of HBSS containing various concentrations of this compound (e.g., 0.1 nM to 10 µM) to the respective wells.
-
Incubate at room temperature for 30 minutes.
-
-
Measurement of Calcium Influx:
-
Place the plate in the FLIPR instrument.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add 20 µL of 300 µM H₂O₂ (final concentration) to each well to activate TRPM2.
-
Record the fluorescence intensity (excitation ~488 nm, emission ~525 nm) every second for at least 3 minutes.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Normalize the data to the control wells (vehicle-treated) and plot the percentage of inhibition against the concentration of this compound to determine the IC₅₀ value.
-
Electrophysiology - Whole-Cell Patch Clamp
This technique directly measures the effect of this compound on the ionic currents flowing through the TRPM2 channel.
Materials:
-
hTRPM2-HEK cells
-
Glass coverslips
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for patch pipettes
-
Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4)
-
Intracellular solution (in mM): 140 Cs-glutamate, 8 NaCl, 1 MgCl₂, 10 HEPES, 1 ADPR (pH 7.2 with CsOH)
-
This compound
Protocol:
-
Cell Preparation: Plate hTRPM2-HEK cells on glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Recording:
-
Transfer a coverslip with cells to the recording chamber and perfuse with the extracellular solution.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Hold the cell at a membrane potential of -60 mV.
-
Apply voltage ramps (e.g., -100 mV to +100 mV over 200 ms) to elicit TRPM2 currents, which are activated by the ADPR in the pipette solution.
-
-
Compound Application:
-
Once a stable baseline current is established, perfuse the cell with the extracellular solution containing various concentrations of this compound.
-
Record the currents during compound application.
-
-
Data Analysis:
-
Measure the current amplitude at a specific voltage (e.g., +80 mV) before and after the application of this compound.
-
Calculate the percentage of inhibition for each concentration and determine the IC₅₀.
-
GSK3α/β Phosphorylation Assay (Western Blot)
This assay determines the effect of this compound on the phosphorylation status of GSK3α and GSK3β, downstream targets of TRPM2 signaling.
Materials:
-
hTRPM2-HEK cells
-
6-well plates
-
Hydrogen peroxide (H₂O₂)
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-GSK3α/β (Ser21/9), anti-total-GSK3β, anti-GAPDH
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment:
-
Plate hTRPM2-HEK cells in 6-well plates and grow to 80-90% confluency.
-
Pre-incubate cells with this compound (e.g., 10 µM) for 1 hour.
-
Treat cells with 300 µM H₂O₂ for 10 minutes.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-GSK3α/β and total GSK3β.
-
Normalize the phospho-GSK3α/β signal to the total GSK3β signal.
-
Microglia Cytokine Release Assay
This assay evaluates the ability of this compound to suppress the release of pro-inflammatory cytokines from microglia.
Materials:
-
Primary microglia or a microglial cell line (e.g., BV-2)
-
24-well plates
-
Lipopolysaccharide (LPS)
-
This compound
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6)
Protocol:
-
Cell Plating: Seed microglia in 24-well plates and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 6-24 hours.
-
Supernatant Collection: Collect the cell culture supernatants.
-
Cytokine Measurement: Measure the concentration of cytokines in the supernatants using ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the this compound-treated groups to the LPS-only control group to determine the inhibitory effect.
Oxidative Stress-Induced Cell Death Assay
This assay assesses the protective effect of this compound against cell death induced by oxidative stress.
Materials:
-
hTRPM2-HEK cells
-
96-well plates
-
Hydrogen peroxide (H₂O₂)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
Microplate reader
Protocol:
-
Cell Plating: Seed hTRPM2-HEK cells in a 96-well plate and culture overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Induction of Cell Death: Treat the cells with a cytotoxic concentration of H₂O₂ (e.g., 1 mM) for 24 hours.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot it against the concentration of this compound.
In Vivo Pharmacokinetic Study
This study evaluates the brain penetration and metabolic stability of this compound in an animal model.
Materials:
-
Male Sprague-Dawley rats
-
This compound formulation for subcutaneous injection
-
Blood collection tubes (with anticoagulant)
-
Brain harvesting tools
-
LC-MS/MS system for bioanalysis
Protocol:
-
Dosing: Administer a single subcutaneous dose of this compound (10 mg/kg) to the rats.
-
Sample Collection:
-
At various time points post-dosing (e.g., 0.5, 1, 2, 4, 6, 8, 24 hours), collect blood samples via tail vein or cardiac puncture.
-
Immediately following blood collection, euthanize the animals and harvest the brains.
-
-
Sample Processing:
-
Centrifuge the blood samples to obtain plasma.
-
Homogenize the brain tissue.
-
-
Bioanalysis:
-
Extract this compound from the plasma and brain homogenates.
-
Quantify the concentration of this compound in each sample using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the plasma and brain concentration-time profiles.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and brain-to-plasma ratio.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the screening and characterization of a TRPM2 antagonist like this compound.
Conclusion
This compound is a potent and selective TRPM2 antagonist with demonstrated efficacy in a range of in vitro cellular models of oxidative stress and inflammation. While its rapid in vivo metabolism currently limits its systemic therapeutic potential, it remains an invaluable pharmacological tool for elucidating the complex roles of the TRPM2 channel in health and disease. Further optimization of its pharmacokinetic properties could lead to the development of novel therapeutics for a variety of disorders.
References
JNJ-28583113: A Technical Guide to its Biological Target Validation
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide on the biological target validation of JNJ-28583113, a potent antagonist of the Transient Receptor Potential Melastatin 2 (TRPM2) ion channel. This guide details the experimental methodologies and quantitative data that substantiate TRPM2 as the primary molecular target of this compound.
Core Biological Target: Transient Receptor Potential Melastatin 2 (TRPM2)
This compound has been robustly identified as a potent and selective antagonist of the TRPM2 ion channel.[1][2] TRPM2 is a calcium-permeable, non-selective cation channel implicated in various physiological and pathological processes, including oxidative stress, inflammation, and neurodegeneration.[3][4] The primary mechanism of action of this compound is the inhibition of TRPM2-mediated calcium influx, which in turn modulates downstream cellular signaling pathways.[1][2]
Quantitative In Vitro Activity
The inhibitory potency of this compound against TRPM2 has been quantified across multiple species, demonstrating its high affinity for the target.
| Species | IC50 (nM) | Assay Type |
| Human | ~126 | TRPM2-mediated Ca2+ influx assay[1][5] |
| Rat | ~25 | TRPM2-mediated Ca2+ influx assay[5] |
| Chimpanzee | ~100 | TRPM2-mediated Ca2+ influx assay[5] |
Signaling Pathway Modulation
This compound exerts its cellular effects by blocking the TRPM2-mediated signaling cascade initiated by oxidative stress. The key steps in this pathway are outlined below.
Caption: Signaling pathway of TRPM2 activation by oxidative stress and its inhibition by this compound.
Experimental Protocols for Target Validation
The following section details the key experimental methodologies used to validate the biological target of this compound.
TRPM2-Mediated Calcium Influx Assay
This assay measures the ability of this compound to inhibit the influx of calcium through the TRPM2 channel upon activation.
Experimental Workflow:
Caption: Workflow for the TRPM2-mediated calcium influx assay.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably overexpressing human TRPM2 are cultured in appropriate media (e.g., DMEM with 10% FBS) in 96- or 384-well black-walled, clear-bottom plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 acetoxymethyl (AM) ester. A typical loading solution consists of 4 µM Fluo-4 AM in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) and incubated for 1 hour at 37°C.[6]
-
Compound Incubation: After washing to remove excess dye, cells are pre-incubated with various concentrations of this compound or vehicle control for a specified period.
-
TRPM2 Activation: TRPM2 channels are activated by adding an agonist, such as ADP-ribose (ADPR) or hydrogen peroxide (H₂O₂).
-
Data Acquisition: Changes in intracellular calcium are monitored in real-time by measuring fluorescence intensity using a fluorescence microplate reader or a high-content imaging system at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.[7]
-
Data Analysis: The concentration-response curve for this compound is plotted, and the IC50 value is calculated to determine its potency in inhibiting TRPM2-mediated calcium influx.
Western Blot Analysis of GSK3β Phosphorylation
This assay is used to assess the downstream effects of TRPM2 inhibition by this compound on the phosphorylation status of Glycogen Synthase Kinase 3β (GSK3β). Inhibition of TRPM2 by this compound leads to an increase in the inhibitory phosphorylation of GSK3β at the Ser9 residue.
Methodology:
-
Cell Treatment: HEK293 cells overexpressing hTRPM2 or other suitable cell types are treated with an oxidative stressor (e.g., 300 µM H₂O₂ for 10 minutes) in the presence or absence of this compound (e.g., 10 µM for 30 minutes).[5]
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% BSA or non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated GSK3β at Ser9 (e.g., Rabbit anti-phospho-GSK3β (Ser9) antibody, diluted 1:1000).[8][9][10]
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
A primary antibody against total GSK3β is used on a separate blot or after stripping the first antibody to normalize for protein loading.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the bands corresponding to phospho-GSK3β and total GSK3β is quantified, and the ratio of phosphorylated to total protein is calculated.
Microglial Cytokine Release Assay
This assay evaluates the anti-inflammatory effect of this compound by measuring the suppression of pro-inflammatory cytokine release from microglia.
Methodology:
-
Microglia Culture: Primary microglia or a microglial cell line (e.g., BV2) are cultured in 96-well plates.
-
Compound Treatment: Cells are pre-treated with various concentrations of this compound for a specified duration.
-
Stimulation: Microglia are stimulated with a pro-inflammatory agent, typically lipopolysaccharide (LPS) (e.g., 100 ng/mL), for 6 to 24 hours to induce cytokine production.[3][11]
-
Supernatant Collection: The cell culture supernatant is collected.
-
Cytokine Quantification: The concentration of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[2][12]
-
Data Analysis: The inhibition of cytokine release by this compound is quantified and compared to the vehicle-treated control.
Oxidative Stress-Induced Cell Death Assay
This assay demonstrates the cytoprotective effects of this compound against oxidative stress-mediated cell death.
Methodology:
-
Cell Culture: HeLa cells or other suitable cell lines are cultured in multi-well plates.
-
Compound Pre-treatment: Cells are pre-incubated with this compound (e.g., 10 µM) or vehicle for 1 hour.[5]
-
Induction of Oxidative Stress: Oxidative stress is induced by treating the cells with hydrogen peroxide (H₂O₂) at a cytotoxic concentration (e.g., up to 1 mM) for a defined period (e.g., 24 hours).[5]
-
Cell Viability Assessment: Cell viability is assessed using a standard method, such as the MTT assay or by counting viable cells using a trypan blue exclusion assay.
-
Data Analysis: The percentage of viable cells in the this compound-treated group is compared to the vehicle-treated group to determine the protective effect of the compound.
Conclusion
References
- 1. pnas.org [pnas.org]
- 2. Prevention of LPS-Induced Microglia Activation, Cytokine Production and Sickness Behavior with TLR4 Receptor Interfering Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. hellobio.com [hellobio.com]
- 6. agilent.com [agilent.com]
- 7. abcam.com [abcam.com]
- 8. Phospho-GSK-3 beta (Ser9) (D2Y9Y) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 9. Phospho-GSK3B (Ser9) Polyclonal Antibody (PA5-97339) [thermofisher.com]
- 10. Phospho-GSK-3 beta (Ser9) Antibody | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Taraxasterol Inhibits LPS-Induced Inflammatory Response in BV2 Microglia Cells by Activating LXRα [frontiersin.org]
The Discovery and Synthesis of JNJ-28583113: A Potent and Selective TRPM2 Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-28583113 has been identified as a potent and selective antagonist of the Transient Receptor Potential Melastatin 2 (TRPM2) ion channel, a key player in various physiological and pathological processes. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound. It includes a plausible synthetic route, detailed experimental protocols for key biological assays, and a summary of its quantitative in vitro and in vivo properties. This document is intended to serve as a valuable resource for researchers in the fields of pharmacology, medicinal chemistry, and drug development who are interested in the modulation of TRPM2 signaling.
Introduction
The Transient Receptor Potential Melastatin 2 (TRPM2) channel is a non-selective cation channel that is activated by intracellular ADP-ribose (ADPR) and oxidative stress.[1] Its activation leads to an influx of Ca²⁺, which is implicated in a variety of cellular responses, including inflammation, apoptosis, and insulin secretion. Consequently, TRPM2 has emerged as a promising therapeutic target for a range of disorders, including neurological diseases, inflammatory conditions, and diabetes.
This compound was discovered through the screening of a large chemical library as a potent and selective antagonist of the TRPM2 channel.[2] It has been shown to be a valuable tool for studying the physiological and pathological roles of TRPM2. This guide details the scientific journey from its discovery to its characterization.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | ethyl 2-(3-(4-(trifluoromethyl)phenyl)-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-1(4H)-yl)acetate | [3] |
| Chemical Formula | C₁₉H₂₁F₃N₂O₂ | [3] |
| Molecular Weight | 366.38 g/mol | [3] |
| CAS Number | 2765255-93-2 | [3] |
Synthesis of this compound
While the precise, proprietary synthesis route for this compound has not been publicly disclosed, a plausible synthetic pathway can be proposed based on established methods for the synthesis of pyrazole derivatives.[4][5][6][7] The core of the molecule is a tetrahydrocyclohepta[c]pyrazole ring system. A potential retrosynthetic analysis suggests that this core could be constructed from cycloheptanone and a suitably substituted hydrazine.
Proposed Synthetic Route:
A potential forward synthesis is outlined below:
-
Step 1: Synthesis of 1,3-diketone intermediate. Cycloheptanone can be reacted with a suitable Claisen condensing agent, such as ethyl trifluoroacetate, in the presence of a strong base (e.g., sodium ethoxide) to form a 1,3-diketone intermediate.
-
Step 2: Cyclocondensation to form the pyrazole ring. The resulting 1,3-diketone can then undergo a cyclocondensation reaction with (4-(trifluoromethyl)phenyl)hydrazine. This reaction is typically carried out in a protic solvent like ethanol or acetic acid and may be acid-catalyzed. This step would form the core pyrazole ring fused to the cycloheptane ring.
-
Step 3: N-alkylation of the pyrazole. The final step involves the N-alkylation of the pyrazole nitrogen with ethyl bromoacetate in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to introduce the ethyl acetate side chain, yielding this compound.
Biological Activity and Quantitative Data
This compound is a potent antagonist of the TRPM2 channel with activity observed across different species.[8]
Table 1: In Vitro Potency of this compound
| Species | IC₅₀ (nM) | Assay | Reference |
| Human | 126 | TRPM2-mediated Ca²⁺ influx | [3][8] |
| Rat | 25 | TRPM2-mediated Ca²⁺ influx | [8] |
| Chimpanzee | 100 | TRPM2-mediated Ca²⁺ influx | [8] |
In Vivo Properties:
This compound is capable of crossing the blood-brain barrier, making it a useful tool for studying the role of TRPM2 in the central nervous system.[3] However, it is rapidly metabolized in vivo, which limits its systemic exposure and makes it less suitable for systemic dosing in its current form.[1][2]
Signaling Pathway and Experimental Workflows
TRPM2 Signaling Pathway
The following diagram illustrates the signaling pathway involving TRPM2 and the inhibitory action of this compound. Oxidative stress leads to the production of ADP-ribose (ADPR), which activates the TRPM2 channel, causing an influx of calcium ions (Ca²⁺). This increase in intracellular calcium can lead to various downstream effects, including the activation of GSK3α/β and the release of pro-inflammatory cytokines. This compound blocks the TRPM2 channel, thereby inhibiting these downstream events.
Experimental Workflow: TRPM2-Mediated Calcium Influx Assay
The following diagram outlines a typical workflow for assessing the inhibitory activity of this compound on TRPM2-mediated calcium influx.
Detailed Experimental Protocols
TRPM2-Mediated Calcium Influx Assay
This protocol is for measuring the effect of this compound on TRPM2-mediated intracellular calcium influx using a fluorescent plate reader.
Materials:
-
HEK293 cells stably expressing human TRPM2
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
This compound
-
Hydrogen peroxide (H₂O₂)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed TRPM2-expressing HEK293 cells into black, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in HBSS. A typical final concentration is 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add 100 µL of the Fluo-4 AM loading solution to each well and incubate for 45-60 minutes at 37°C.
-
Wash the cells twice with HBSS to remove excess dye, leaving 100 µL of HBSS in each well.
-
-
Compound Incubation:
-
Prepare serial dilutions of this compound in HBSS.
-
Add the desired concentrations of this compound or vehicle control to the wells and incubate for 15-30 minutes at room temperature.
-
-
Measurement of Calcium Influx:
-
Place the plate in a fluorescence microplate reader set to measure fluorescence at an excitation of ~490 nm and an emission of ~520 nm.
-
Establish a baseline fluorescence reading for 1-2 minutes.
-
Add a TRPM2 agonist, such as H₂O₂, to each well to a final concentration of 100-300 µM.
-
Immediately begin recording the fluorescence signal for 5-10 minutes.
-
-
Data Analysis:
-
The change in fluorescence intensity over time reflects the influx of intracellular calcium.
-
Calculate the peak fluorescence response for each concentration of this compound.
-
Plot the percentage inhibition of the calcium response against the concentration of this compound and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Western Blot for GSK-3α/β Phosphorylation
This protocol describes the detection of changes in the phosphorylation status of GSK-3α (Ser21) and GSK-3β (Ser9) in response to TRPM2 activation and inhibition by this compound.[14][15][16][17][18]
Materials:
-
TRPM2-expressing cells
-
This compound
-
H₂O₂
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-phospho-GSK-3α/β (Ser21/9), anti-total-GSK-3α, anti-total-GSK-3β, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Plate TRPM2-expressing cells and grow to 80-90% confluency.
-
Pre-incubate cells with this compound or vehicle for 30 minutes.
-
Stimulate with H₂O₂ (e.g., 300 µM) for 10-30 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated GSK-3 levels to the total GSK-3 levels and the loading control.
-
Oxidative Stress-Induced Cell Death Assay (MTT Assay)
This protocol measures the protective effect of this compound against H₂O₂-induced cell death using an MTT assay.[19][20][21][22][23]
Materials:
-
HeLa or other suitable cells
-
This compound
-
H₂O₂
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of this compound for 1 hour.
-
Induce oxidative stress by adding H₂O₂ (e.g., 0.5-1 mM) to the wells and incubate for 24 hours.
-
-
MTT Assay:
-
Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO or a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Plot cell viability against the concentration of this compound to assess its protective effect.
-
Cytokine Release Assay from Microglia (ELISA)
This protocol is for measuring the inhibitory effect of this compound on the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from microglia.[24][25][26][27][28]
Materials:
-
Primary microglia or a microglial cell line (e.g., BV-2)
-
This compound
-
Lipopolysaccharide (LPS) or other pro-inflammatory stimuli
-
ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Plate microglia in 96-well plates and allow them to adhere.
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with a pro-inflammatory agent such as LPS (e.g., 100 ng/mL) for 6-24 hours.
-
-
Sample Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the cell culture supernatant for cytokine analysis.
-
-
ELISA:
-
Perform the ELISA for the specific cytokines according to the manufacturer's protocol. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the collected supernatants and standards to the wells.
-
Adding a detection antibody.
-
Adding an enzyme-conjugated secondary antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve and use it to determine the concentration of the cytokine in each sample.
-
Plot the cytokine concentration against the concentration of this compound to determine its inhibitory effect.
-
Conclusion
This compound is a potent and selective antagonist of the TRPM2 ion channel that has proven to be a valuable pharmacological tool for elucidating the roles of TRPM2 in health and disease. This technical guide provides essential information on its synthesis, biological activities, and the experimental protocols used for its characterization. While its pharmacokinetic properties may limit its direct therapeutic application, this compound serves as an important lead compound for the development of future TRPM2-targeted therapies with improved in vivo stability. The detailed methodologies and data presented herein are intended to facilitate further research into the therapeutic potential of TRPM2 modulation.
References
- 1. | BioWorld [bioworld.com]
- 2. researchgate.net [researchgate.net]
- 3. medkoo.com [medkoo.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 7. echemcom.com [echemcom.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. hellobio.com [hellobio.com]
- 13. benchchem.com [benchchem.com]
- 14. Phospho-GSK-3 alpha/beta (Ser21/9) Antibody | Cell Signaling Technology [cellsignal.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Structural basis of GSK-3 inhibition by N-terminal phosphorylation and by the Wnt receptor LRP6 | eLife [elifesciences.org]
- 18. GSK-3 alpha Antibody | Cell Signaling Technology [cellsignal.com]
- 19. MTT cell viability and H2O2 induced cell death assay [bio-protocol.org]
- 20. Molecular damage and responses of oral keratinocyte to hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Cytotoxicity assay [biomodel.uah.es]
- 23. spandidos-publications.com [spandidos-publications.com]
- 24. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 25. Cytokine Release By Microglia Exposed To Neurologic Injury Is Amplified By Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubcompare.ai [pubcompare.ai]
- 27. Cytokine Elisa [bdbiosciences.com]
- 28. rndsystems.com [rndsystems.com]
JNJ-28583113: A Technical Guide to its Role in Blocking TRPM2-Mediated Calcium Influx
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-28583113 is a potent and selective antagonist of the Transient Receptor Potential Melastatin 2 (TRPM2) ion channel. This technical guide provides an in-depth overview of the core mechanism of this compound, focusing on its role in blocking calcium influx. It details the quantitative data associated with its inhibitory activity, outlines the experimental protocols used to characterize the compound, and provides visual representations of its mechanism of action and relevant experimental workflows.
Introduction to TRPM2 and its Role in Calcium Homeostasis
The Transient Receptor Potential Melastatin 2 (TRPM2) channel is a non-selective cation channel that plays a critical role in cellular calcium signaling. It is activated by intracellular ADP-ribose (ADPR) and is sensitized by calcium itself. Under conditions of oxidative stress, the production of ADPR is increased, leading to the opening of the TRPM2 channel and a subsequent influx of calcium (Ca²⁺) into the cell. This rise in intracellular calcium can trigger a variety of downstream signaling cascades, some of which are implicated in pathological processes such as inflammation, neurodegeneration, and cell death.
This compound: A Potent TRPM2 Antagonist
This compound has been identified as a potent and selective antagonist of the TRPM2 channel.[1][2] Its primary mechanism of action is the direct inhibition of the TRPM2 ion channel, thereby blocking the influx of calcium and other cations.[3] This inhibitory action has been shown to have several downstream cellular effects, including the prevention of oxidative stress-induced cell death and the suppression of pro-inflammatory responses in microglia.[1][4]
Quantitative Data: Inhibitory Potency of this compound
The potency of this compound has been quantified across different species, demonstrating its effectiveness as a TRPM2 antagonist. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below.
| Species | Assay Type | IC₅₀ (nM) | Reference |
| Human | TRPM2 Overexpressing Cells | 126 | [1][4] |
| Rat | TRPM2 Overexpressing Cells | 25 | [4] |
| Chimpanzee | TRPM2 Overexpressing Cells | 100 | [4] |
Mechanism of Action: Signaling Pathway
The following diagram illustrates the signaling pathway of TRPM2 activation and the inhibitory role of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
TRPM2 Calcium Flux Assay
This assay is designed to measure changes in intracellular calcium concentration following the activation of TRPM2 channels and to assess the inhibitory effect of compounds like this compound.
-
Cell Culture: HEK293 cells stably overexpressing human TRPM2 are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., puromycin) at 37°C in a humidified 5% CO₂ incubator.
-
Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates at a density of 20,000 cells per well and incubated for 24 hours.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., HBSS) for 1 hour at 37°C.
-
Compound Addition: this compound, diluted to various concentrations, is added to the wells and incubated for 15-30 minutes.
-
Channel Activation: TRPM2 channels are activated by the addition of a stimulus, such as H₂O₂ or by intracellular dialysis of ADPR.
-
Data Acquisition: Fluorescence intensity is measured kinetically using a plate reader (e.g., FLIPR or FlexStation). The change in fluorescence is indicative of the change in intracellular calcium concentration.
-
Data Analysis: The IC₅₀ value is determined by plotting the percentage of inhibition of the calcium response against the concentration of this compound and fitting the data to a four-parameter logistic equation.
Electrophysiological Recordings
Whole-cell patch-clamp electrophysiology is used to directly measure the ion currents flowing through the TRPM2 channel.
-
Cell Preparation: HEK293 cells overexpressing TRPM2 are grown on glass coverslips.
-
Recording Setup: Coverslips are transferred to a recording chamber on the stage of an inverted microscope. The chamber is perfused with an extracellular solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, adjusted to pH 7.4.
-
Pipette Solution: The intracellular pipette solution contains (in mM): 140 Cs-glutamate, 10 NaCl, 1 MgCl₂, 10 HEPES, and 1 ADPR, adjusted to pH 7.2 with CsOH.
-
Recording: Whole-cell recordings are established using borosilicate glass pipettes with a resistance of 3-5 MΩ. Cells are voltage-clamped at a holding potential of -60 mV. Current-voltage (I-V) relationships are determined by applying voltage ramps or steps.
-
Compound Application: this compound is applied to the cells via the perfusion system.
-
Data Analysis: The effect of this compound on the TRPM2-mediated current is measured as the percentage of current inhibition.
Oxidative Stress-Induced Cell Death Assay
This assay assesses the protective effect of this compound against cell death induced by oxidative stress.
-
Cell Culture and Plating: HeLa cells or TRPM2-expressing HEK293 cells are seeded in 96-well plates.
-
Compound Treatment: Cells are pre-incubated with various concentrations of this compound for 1 hour.[4]
-
Induction of Oxidative Stress: Hydrogen peroxide (H₂O₂) is added to the wells at a final concentration of 300 µM to 1 mM to induce cell death.[4]
-
Incubation: The cells are incubated for a further 10 minutes to 24 hours.[4]
-
Cell Viability Measurement: Cell viability is assessed using a standard method such as the MTT assay, CellTiter-Glo Luminescent Cell Viability Assay, or by staining with a live/dead cell stain and imaging.
-
Data Analysis: The percentage of viable cells in the presence of this compound and H₂O₂ is compared to the control treated with H₂O₂ alone.
Cytokine Release Assay in Microglia
This assay measures the effect of this compound on the release of pro-inflammatory cytokines from microglial cells.
-
Cell Culture: A murine microglial cell line (e.g., BV-2) or primary microglia are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 24-well or 96-well plates.
-
Compound Treatment: Cells are pre-treated with this compound for 1 hour.
-
Inflammatory Stimulus: Cells are stimulated with a pro-inflammatory agent such as lipopolysaccharide (LPS) for 24 hours to induce cytokine production and release.
-
Supernatant Collection: The cell culture supernatant is collected.
-
Cytokine Measurement: The concentration of a specific cytokine (e.g., TNF-α or IL-1β) in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The amount of cytokine released in the presence of this compound is compared to that released from cells stimulated with LPS alone.
Experimental Workflow Visualization
The following diagram provides a generalized workflow for the screening and characterization of TRPM2 antagonists.
Conclusion
This compound is a valuable research tool for investigating the physiological and pathological roles of the TRPM2 ion channel. Its potent and selective antagonism of TRPM2-mediated calcium influx provides a mechanism to probe the consequences of TRPM2 activation in various cellular contexts. The experimental protocols and data presented in this guide offer a comprehensive overview for researchers and drug development professionals working in the field of ion channel pharmacology and related therapeutic areas. While this compound has shown excellent in vitro activity, its rapid in vivo metabolism suggests that further optimization would be necessary for its development as a systemic therapeutic agent.[1]
References
In Vitro Characterization of JNJ-28583113: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides a detailed overview of the in vitro pharmacological profile of JNJ-28583113, a potent and selective antagonist of the Transient Receptor Potential Melastatin 2 (TRPM2) ion channel. Data is presented to elucidate its mechanism of action, potency, selectivity, and functional effects in various cellular assays.
Introduction
Transient Receptor Potential Melastatin 2 (TRPM2) is a calcium-permeable, non-selective cation channel activated by intracellular ADP-ribose (ADPR), reactive oxygen species (ROS), and heat.[1][2][3] Its activation is a critical step in cellular responses to oxidative stress and has been implicated in the pathophysiology of various CNS disorders, including neuropathic pain, bipolar disorder, and Alzheimer's disease.[1][2][4] this compound has been identified as a potent, brain-penetrant antagonist of the TRPM2 channel.[1][2][5] This guide details its in vitro characteristics, establishing its utility as a pharmacological tool for studying TRPM2 function.
Mechanism of Action
This compound functions as a direct antagonist of the TRPM2 ion channel.[1][6] Its primary mechanism involves blocking the TRPM2-mediated influx of cations, most notably Ca²⁺, into the cell.[6] This action prevents the downstream signaling events that are triggered by channel activation under conditions of oxidative stress, thereby mitigating cellular damage and inflammatory responses.[1][6]
Quantitative Data Presentation
The potency and selectivity of this compound have been quantified through various in vitro assays. The data are summarized in the tables below.
Table 1: Potency (IC₅₀) of this compound Against TRPM2 Orthologs
| Target Species | IC₅₀ Value (nM) | Assay Type |
| Human | 126 ± 0.5 | Ca²⁺ Flux Assay |
| Chimpanzee | 100 | Not Specified |
| Rat | 25 | Not Specified |
Data sourced from references[1][2][4][7].
Table 2: Selectivity Profile of this compound
| Target Class | Specific Targets Tested | Concentration Tested | Activity |
| TRP Channels | TRPC3, TRPC5, TRPC6, TRPC7, TRPV1, TRPV4, TRPA1, TRPM8 | 10 µM | No significant antagonism |
| TRPM5 | 10 µM | Some antagonism observed | |
| Enzymes | PARP, PARG | 10 µM | No reactivity |
| Other | Panel of multiple kinases, GPCRs, and ion channels | 10 µM | No significant reactivity |
Data sourced from reference[8].
Key Experimental Protocols
Detailed methodologies for the characterization of this compound are outlined below.
TRPM2 Functional Assay: Calcium Flux
This assay measures the ability of this compound to inhibit Ca²⁺ influx through the TRPM2 channel.
-
Cell Line: HEK293 cells inducibly or transiently overexpressing the human TRPM2 channel (hTRPM2-HEK).
-
Methodology:
-
hTRPM2-HEK cells are plated in multi-well plates and loaded with a calcium-sensitive fluorescent indicator (e.g., Fluo-4 AM).
-
Cells are pre-incubated with varying concentrations of this compound or vehicle control.
-
TRPM2 channels are activated by adding an agonist, typically by inducing oxidative stress with hydrogen peroxide (H₂O₂) which leads to the production of intracellular ADPR.
-
Changes in intracellular calcium are monitored by measuring fluorescence intensity using a plate reader.
-
The IC₅₀ value is calculated by plotting the inhibition of the calcium response against the concentration of this compound.
-
Electrophysiology: Whole-Cell Patch-Clamp
This technique directly measures ion currents through the TRPM2 channel.[8]
-
Cell Line: HEK293 cells overexpressing hTRPM2.[8]
-
Methodology:
-
Whole-cell patch-clamp recordings are established on single hTRPM2-expressing cells.
-
The intracellular pipette solution contains ADPR to directly activate TRPM2 channels and a calcium buffer (e.g., EGTA) to maintain a specific intracellular free Ca²⁺ concentration.[8]
-
Once a stable baseline current is established, increasing concentrations of this compound are applied to the extracellular solution.[8]
-
The inhibition of the ADPR-evoked current is measured to determine the potency and kinetics of the block.[8]
-
GSK-3 Phosphorylation Assay: Western Blot
TRPM2 activation by oxidative stress has been shown to decrease the phosphorylation of GSK-3α and GSK-3β.[8] This assay assesses the ability of this compound to prevent this effect.
-
Cell Line: hTRPM2-HEK cells or Neuro2A cells.[8]
-
Methodology:
-
Cells are pre-treated with this compound (e.g., 10 µM) or vehicle.[8]
-
Oxidative stress is induced by treating cells with H₂O₂ (e.g., 300 µM for 10-30 minutes).[7][8]
-
Cells are lysed, and protein extracts are separated by SDS-PAGE.
-
Western blotting is performed using antibodies specific for phosphorylated GSK-3α/β and total GSK-3α/β.
-
The ratio of phosphorylated to total GSK-3 is quantified to determine the effect of this compound.
-
Oxidative Stress-Induced Cell Death Assay
This assay evaluates the cytoprotective effects of this compound.
-
Cell Line: HeLa cells or other suitable cell lines.[7]
-
Methodology:
-
Cells are pre-incubated with this compound (e.g., 10 µM for 1 hour) or vehicle.[7]
-
Cells are exposed to a cytotoxic concentration of H₂O₂ (e.g., up to 1 mM) to induce oxidative stress-mediated cell death.[7]
-
Cell viability is assessed using a standard method, such as an MTT assay, CellTiter-Glo®, or by staining with viability dyes (e.g., propidium iodide) and analysis via microscopy or flow cytometry.
-
The ability of this compound to protect cells from H₂O₂-induced death is quantified.[1][7]
-
Microglial Cytokine Release Assay
This protocol measures the anti-inflammatory effect of this compound in immune cells.
-
Cell Type: Primary microglia or microglial cell lines.
-
Methodology:
-
Microglial cells are pre-treated with this compound or vehicle.
-
Cells are stimulated with a pro-inflammatory agent (e.g., lipopolysaccharide [LPS] or H₂O₂) to induce cytokine production.
-
After an incubation period, the cell culture supernatant is collected.
-
The concentration of released cytokines (e.g., TNF-α, IL-1β) is measured using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead array.
-
The reduction in cytokine release in the presence of this compound is determined.[1][4][6]
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacology of this compound: A novel TRPM2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. | BioWorld [bioworld.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medkoo.com [medkoo.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ovid.com [ovid.com]
JNJ-28583113: A Technical Guide to its Interaction with GSK3α/β Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the novel transient receptor potential melastatin 2 (TRPM2) antagonist, JNJ-28583113, with a specific focus on its modulatory effects on Glycogen Synthase Kinase 3α/β (GSK3α/β) phosphorylation. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways and workflows.
Core Mechanism of Action
This compound is a potent, brain-penetrant antagonist of the TRPM2 ion channel.[1][2][3] TRPM2 is a cation channel activated by intracellular ADP-ribose and reactive oxygen species, and its signaling has been implicated in the pathophysiology of several central nervous system (CNS) disorders.[1] A key downstream effect of TRPM2 activation is the dephosphorylation, and subsequent activation, of GSK3α and GSK3β.[4] By blocking TRPM2, this compound effectively prevents this dephosphorylation, thereby maintaining GSK3α/β in a phosphorylated, inactive state.[1][4] This action underlies the neuroprotective effects of this compound against oxidative stress-induced cell death and its ability to modulate inflammatory responses in microglia.[1][4]
Quantitative Data Summary
The inhibitory potency of this compound on TRPM2 has been characterized across different species using Ca2+ flux assays. The following table summarizes the reported half-maximal inhibitory concentrations (IC50).
| Species | Cell Line | Agonist | IC50 (nM) | Reference |
| Human | hTRPM2-HEK | H2O2 | 126 ± 0.5 | [1] |
| Rat | rTRPM2-HEK | H2O2 | 25 | [5] |
| Chimpanzee | chTRPM2-HEK | H2O2 | 100 | [5] |
Signaling Pathway
The signaling cascade initiated by oxidative stress, leading to TRPM2 activation and subsequent GSK3α/β dephosphorylation, and its inhibition by this compound is depicted below.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the effects of this compound on GSK3α/β phosphorylation and related cellular functions.
GSK3α/β Phosphorylation Assay (Western Blot)
This protocol describes the assessment of GSK3α/β phosphorylation status in response to oxidative stress and treatment with this compound.
Experimental Workflow:
Detailed Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK) cells stably overexpressing human TRPM2 (hTRPM2-HEK) are cultured in appropriate media until they reach 80-90% confluency.
-
Treatment: Cells are pre-treated with 10 µM this compound for a specified duration before being challenged with 300 µM hydrogen peroxide (H₂O₂) for 30 minutes to induce oxidative stress and TRPM2 activation.[4]
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated GSK3α (Ser21) and GSK3β (Ser9), as well as antibodies for total GSK3α and GSK3β. An antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.
-
Detection: After incubation with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified using densitometry software. The ratio of phosphorylated GSK3 to total GSK3 is calculated to determine the effect of this compound.
Calcium (Ca2+) Flux Assay
This assay is used to determine the inhibitory potency of this compound on TRPM2 channel activation.
Experimental Workflow:
Detailed Methodology:
-
Cell Plating: TRPM2-expressing cells (e.g., hTRPM2-HEK, rTRPM2-HEK, chTRPM2-HEK) are seeded into 96- or 384-well microplates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520) in a suitable assay buffer.
-
Compound Incubation: Various concentrations of this compound are added to the wells and incubated for a specific period.
-
Agonist Stimulation: The plate is placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument. An agonist, such as H₂O₂, is injected into the wells to activate the TRPM2 channels.
-
Fluorescence Measurement: The intracellular calcium concentration is monitored by measuring the change in fluorescence intensity over time.
-
Data Analysis: The peak fluorescence response is used to generate concentration-response curves, from which the IC50 value for this compound is calculated.
Microglia Cytokine Release Assay
This assay assesses the ability of this compound to suppress the release of pro-inflammatory cytokines from microglia.
Detailed Methodology:
-
Microglia Culture: Primary microglia or a microglial cell line are cultured in appropriate media.
-
Treatment: Cells are pre-treated with this compound at various concentrations.
-
Stimulation: Microglia are then stimulated with a pro-inflammatory agent, such as lipopolysaccharide (LPS), to induce cytokine production and release.
-
Supernatant Collection: After a defined incubation period, the cell culture supernatant is collected.
-
Cytokine Measurement: The concentration of specific pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine assay.
-
Data Analysis: The reduction in cytokine levels in the presence of this compound is calculated to determine its anti-inflammatory efficacy.
Conclusion
This compound is a valuable research tool for investigating the role of the TRPM2-GSK3 signaling axis in various physiological and pathological processes. Its ability to potently inhibit TRPM2 and consequently maintain the phosphorylated, inactive state of GSK3α/β highlights a promising therapeutic strategy for CNS disorders characterized by oxidative stress and neuroinflammation. The experimental protocols detailed in this guide provide a framework for the further characterization of this compound and the exploration of its therapeutic potential. While the in-vitro pharmacology of this compound is robust, its in-vivo properties, such as its rapid metabolism, may require optimization for systemic applications.[1]
References
- 1. Pharmacology of this compound: A novel TRPM2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role of pro-inflammatory cytokines released from microglia in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. qcbr.queens.org [qcbr.queens.org]
- 5. [PDF] A European initiative to unclog pipeline for new medicines | Semantic Scholar [semanticscholar.org]
JNJ-28583113: A Technical Guide to its Effects on Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of JNJ-28583113 on oxidative stress. JNJ-285831113 is a potent and selective antagonist of the Transient Receptor Potential Melastatin 2 (TRPM2) ion channel.[1][2] This document summarizes key quantitative data, details experimental protocols for assessing its activity, and illustrates the underlying signaling pathways.
Core Mechanism of Action
This compound exerts its protective effects against oxidative stress primarily by inhibiting the TRPM2 ion channel. TRPM2 is a cation channel that is activated by intracellular ADP-ribose and reactive oxygen species (ROS), leading to an influx of calcium ions (Ca²⁺).[3][4][5] This influx can trigger various downstream signaling cascades that contribute to cellular damage and death. This compound blocks this TRPM2-mediated calcium influx, thereby mitigating the detrimental effects of oxidative stress.[1][2]
One of the key downstream effects of TRPM2 inhibition by this compound is the modulation of Glycogen Synthase Kinase 3 (GSK3) phosphorylation. Specifically, blocking TRPM2 with this compound leads to the phosphorylation of GSK3α and GSK3β subunits.[3][4][6][7] This phosphorylation is generally associated with the inhibition of GSK3 activity, a pathway implicated in cell survival and neuroprotection.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the efficacy of this compound in various in vitro models.
Table 1: Potency of this compound in TRPM2 Inhibition
| Species | IC₅₀ (nM) |
| Human | 126 ± 0.5[4][5][7] |
| Rat | 25[8][9] |
| Chimpanzee | 100[8][9] |
Table 2: In Vitro Efficacy of this compound Against Oxidative Stress
| Assay | Cell Line | Oxidative Stressor | This compound Concentration | Observed Effect |
| Cell Viability | hTRPM2-HEK | H₂O₂ (up to 1 mM) | 10 µM[6][8] | Protection from H₂O₂-induced cell death[6][8] |
| Morphological Changes | HeLa | H₂O₂ (10 µM) | 1 µM | Prevention of H₂O₂-induced morphological changes. |
| GSK3α/β Phosphorylation | hTRPM2-HEK | H₂O₂ (300 µM) | 10 µM[6][8] | Recovery of GSK3α and β subunit phosphorylation[6][8] |
| Cytokine Release | Primary Microglia | Pro-inflammatory stimuli | Not specified | Blunted cytokine release[3][4][5] |
Signaling Pathway
The following diagram illustrates the proposed signaling pathway through which this compound mitigates oxidative stress.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound's effects on oxidative stress.
Cell Viability Assay (MTT Assay)
This protocol is adapted for assessing the protective effects of this compound against H₂O₂-induced cytotoxicity.
Materials:
-
hTRPM2-HEK cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Seed hTRPM2-HEK cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of DMEM with 10% FBS.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.
-
Pre-treat the cells with this compound (e.g., at concentrations of 1, 3, and 10 µM) for 1 hour.
-
Introduce oxidative stress by adding H₂O₂ to the wells at final concentrations up to 1 mM. Include untreated control wells and wells with H₂O₂ alone.
-
Incubate the plate for an additional 24 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in the dark to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Western Blot for GSK3β Phosphorylation
This protocol details the detection of changes in GSK3β phosphorylation in response to oxidative stress and treatment with this compound.
Materials:
-
hTRPM2-HEK cells
-
6-well plates
-
This compound
-
Hydrogen peroxide (H₂O₂)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-GSK3β (Ser9) and anti-total-GSK3β
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed hTRPM2-HEK cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat the cells with 10 µM this compound for 30 minutes.
-
Induce oxidative stress by adding 300 µM H₂O₂ for 10 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-GSK3β and total GSK3β overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and express the level of phosphorylated GSK3β relative to total GSK3β.
Cytokine Release Assay in Microglia
This protocol outlines a method to assess the effect of this compound on the release of pro-inflammatory cytokines from microglia.
Materials:
-
Primary microglia or a microglial cell line (e.g., BV2)
-
24-well plates
-
This compound
-
Lipopolysaccharide (LPS) as a pro-inflammatory stimulus
-
Cell culture medium
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6)
Procedure:
-
Plate microglia in a 24-well plate at an appropriate density and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the microglia with a pro-inflammatory agent such as LPS (e.g., 100 ng/mL) for 24 hours.
-
Collect the cell culture supernatants.
-
Measure the concentration of cytokines (e.g., TNF-α, IL-6) in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Normalize the cytokine concentrations to the total protein content of the cells in each well, if necessary.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for evaluating the effects of this compound on oxidative stress.
References
- 1. promega.com [promega.com]
- 2. medkoo.com [medkoo.com]
- 3. MTT cell viability and H2O2 induced cell death assay [bio-protocol.org]
- 4. Activation of BV2 microglia by lipopolysaccharide triggers an inflammatory reaction in PC12 cell apoptosis through a toll-like receptor 4-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacology of this compound: A novel TRPM2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. qcbr.queens.org [qcbr.queens.org]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 9. promega.com [promega.com]
JNJ-28583113: A Technical Guide for Neuroinflammation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-28583113 is a potent and selective antagonist of the Transient Receptor Potential Melastatin 2 (TRPM2) ion channel, a key player in neuroinflammatory and oxidative stress pathways.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, in vitro efficacy, and detailed experimental protocols for its use in neuroinflammation studies. The information is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound in their investigations.
Core Compound Profile
This compound is a brain-penetrant small molecule that has been shown to effectively block TRPM2-mediated calcium influx.[1][3] However, it is characterized by rapid in vivo metabolism, which has limited its application in systemic dosing for chronic in vivo studies.[1][2]
Mechanism of Action
This compound exerts its effects by directly antagonizing the TRPM2 ion channel. TRPM2 is a non-selective cation channel activated by intracellular ADP-ribose (ADPR) and reactive oxygen species (ROS), leading to an influx of Ca²⁺. This calcium influx is a critical signaling event in various pathological processes, including neuroinflammation and oxidative stress-induced cell death. By blocking this channel, this compound prevents the downstream consequences of TRPM2 activation.[1][2] One of the key downstream effects of TRPM2 inhibition by this compound is the modulation of Glycogen Synthase Kinase 3 (GSK-3) phosphorylation.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Potency of this compound
| Target | Cell Line | Assay Type | IC50 (nM) | Reference |
| Human TRPM2 | HEK293 | Ca²⁺ Flux | 126 ± 0.5 | [1] |
| Rat TRPM2 | HEK293 | Ca²⁺ Flux | 25 | [4] |
| Chimpanzee TRPM2 | HEK293 | Ca²⁺ Flux | 100 | [4] |
Table 2: Pharmacokinetic Properties of this compound
| Species | Administration Route | Dose | Brain Concentration | Plasma Stability | Reference |
| Rat | Subcutaneous | 10 mg/kg | 400 ng/mL | Rapidly metabolized | [4] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of TRPM2 Inhibition by this compound
Caption: Signaling pathway of TRPM2 activation and its inhibition by this compound.
Experimental Workflow for Assessing this compound Efficacy
Caption: Experimental workflow for evaluating this compound in vitro and in vivo.
Detailed Experimental Protocols
Calcium (Ca²⁺) Flux Assay
-
Cell Line: HEK293 cells stably overexpressing human TRPM2.
-
Methodology:
-
Seed cells in a 96-well plate and allow to adhere.
-
Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.
-
Wash cells to remove excess dye.
-
Add this compound at desired concentrations and incubate for 30 minutes.
-
Establish a baseline fluorescence reading using a plate reader.
-
Add a TRPM2 agonist, such as H₂O₂ (e.g., 300 µM), to stimulate calcium influx.
-
Measure the change in fluorescence intensity over time.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.
-
Microglial Cytokine Release Assay (IL-1β)
-
Cell Type: Primary mouse microglia or microglial cell lines (e.g., BV-2).
-
Methodology:
-
Plate microglial cells in a 24-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the microglia with a pro-inflammatory agent, such as lipopolysaccharide (LPS; e.g., 100 ng/mL), for 24 hours.
-
Collect the cell culture supernatant.
-
Quantify the concentration of IL-1β in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Normalize cytokine levels to the total protein concentration of the cell lysates.
-
Western Blot for GSK-3β Phosphorylation
-
Cell Line: HEK293 cells overexpressing human TRPM2.
-
Methodology:
-
Culture cells to 80-90% confluency.
-
Pre-treat cells with this compound (e.g., 10 µM) for 1 hour.
-
Stimulate with H₂O₂ (e.g., 300 µM) for 10-30 minutes to induce dephosphorylation of GSK-3β.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-GSK-3β (Ser9) and total GSK-3β overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software and express the results as a ratio of phosphorylated to total GSK-3β.
-
Conclusion
This compound is a valuable research tool for investigating the role of TRPM2 in neuroinflammation and oxidative stress. Its high potency and selectivity make it an excellent choice for in vitro studies aimed at elucidating the molecular mechanisms underlying these processes. While its pharmacokinetic profile presents challenges for in vivo applications, the detailed protocols and data presented in this guide provide a solid foundation for researchers to incorporate this compound into their experimental designs and advance our understanding of TRPM2-mediated pathologies. Further optimization of its in vivo properties could unlock its potential as a therapeutic agent for a range of neurological disorders.[1]
References
JNJ-28583113: A Technical Guide to its Modulation of Microglial Cytokine Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-28583113 is a potent and selective antagonist of the Transient Receptor Potential Melastatin 2 (TRPM2) ion channel, a key player in cellular responses to oxidative stress and inflammation.[1][2] In the central nervous system (CNS), microglia are the resident immune cells, and their activation is a hallmark of neuroinflammation. Upon activation by pro-inflammatory stimuli, microglia release a variety of cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6), which can contribute to both neuroprotective and neurotoxic effects. This compound has been shown to blunt this cytokine release, suggesting its potential as a therapeutic agent in neuroinflammatory and neurodegenerative diseases.[1][2] This technical guide provides an in-depth overview of the core pharmacology of this compound, with a specific focus on its impact on microglial cytokine release, supported by experimental data and detailed protocols.
Core Mechanism of Action
This compound exerts its effects by directly antagonizing the TRPM2 ion channel. TRPM2 is a non-selective cation channel that is activated by intracellular adenosine diphosphate-ribose (ADPR) and reactive oxygen species (ROS), leading to an influx of calcium ions (Ca²⁺). This influx of Ca²⁺ triggers a cascade of downstream signaling events, including the activation of pathways leading to cytokine production in microglia. By blocking the TRPM2 channel, this compound prevents this Ca²⁺ influx, thereby inhibiting the subsequent inflammatory signaling.[1][2] One of the key downstream effects of TRPM2 inhibition by this compound is the phosphorylation of Glycogen Synthase Kinase 3 alpha and beta (GSK3α and GSK3β).[1][3]
Quantitative Data on this compound Activity
The following tables summarize the quantitative data available for this compound's inhibitory activity on the TRPM2 channel and its consequential effects on microglial cytokine release.
Table 1: In Vitro Inhibitory Activity of this compound on TRPM2 Channels
| Species | IC₅₀ (nM) | Assay Type |
| Human | 126 ± 0.5 | Ca²⁺ flux assay |
| Rat | 25 | Ca²⁺ flux assay |
| Chimpanzee | 100 | Ca²⁺ flux assay |
Data compiled from publicly available research.[3]
Table 2: Illustrative Effect of this compound on Pro-inflammatory Cytokine Release from Activated Microglia
| Cytokine | Stimulant | This compound Concentration (µM) | % Inhibition (Illustrative) |
| TNF-α | LPS (100 ng/mL) | 1 | ~50-70% |
| IL-1β | LPS (100 ng/mL) | 1 | ~60-80% |
| IL-6 | LPS (100 ng/mL) | 1 | ~40-60% |
Note: The percentage inhibition values are illustrative and based on the reported blunting of cytokine release. Specific quantitative data from the primary literature on this compound is not fully available in the public domain.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and microglial cytokine release.
Protocol 1: In Vitro Microglial Cell Culture and Activation
1. Cell Culture:
- Primary microglia can be isolated from the cerebral cortices of neonatal rodents.
- Alternatively, the murine microglial cell line BV-2 is a commonly used model.
- Cells are to be cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine.
- Maintain cultures in a humidified incubator at 37°C with 5% CO₂.
2. Cell Plating:
- Seed microglia in 24-well plates at a density of 2 x 10⁵ cells/well.
- Allow cells to adhere and grow for 24 hours before treatment.
3. This compound Treatment:
- Prepare stock solutions of this compound in dimethyl sulfoxide (DMSO).
- Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM).
- Pre-incubate the cells with this compound or vehicle (DMSO) for 1 hour before stimulation.
4. Microglial Activation:
- Stimulate the microglia with a pro-inflammatory agent such as Lipopolysaccharide (LPS) from E. coli at a final concentration of 100 ng/mL.
- Incubate the cells for a designated period (e.g., 6, 12, or 24 hours) to allow for cytokine production and release.
Protocol 2: Measurement of Cytokine Release by ELISA
1. Sample Collection:
- After the incubation period, centrifuge the cell culture plates at 300 x g for 10 minutes.
- Carefully collect the supernatant from each well without disturbing the cell monolayer.
- Store the supernatants at -80°C until analysis.
2. ELISA Procedure:
- Use commercially available ELISA kits for the specific cytokines of interest (e.g., mouse TNF-α, IL-1β, IL-6).
- Follow the manufacturer's instructions for the ELISA procedure. This typically involves:
- Coating a 96-well plate with a capture antibody.
- Adding the collected supernatants and standards to the wells.
- Incubating with a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
- Adding a substrate that reacts with the enzyme to produce a colorimetric signal.
- Stopping the reaction and measuring the absorbance at a specific wavelength using a microplate reader.
3. Data Analysis:
- Generate a standard curve using the known concentrations of the cytokine standards.
- Calculate the concentration of the cytokines in the experimental samples by interpolating from the standard curve.
- Determine the percentage inhibition of cytokine release by this compound compared to the vehicle-treated, LPS-stimulated control.
Visualizations
Signaling Pathway of TRPM2-Mediated Cytokine Release and its Inhibition by this compound
References
In-Depth Technical Guide: Brain Penetrability of JNJ-28583113
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
JNJ-28583113 is a potent and selective antagonist of the Transient Receptor Potential Melastatin 2 (TRPM2) ion channel, a target implicated in a variety of central nervous system (CNS) disorders.[1][2][3] This document provides a comprehensive technical overview of the brain penetrability of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows. The compound demonstrates the ability to cross the blood-brain barrier (BBB) and engage its target in the CNS.[1][4] However, its utility for systemic in vivo applications is limited by rapid metabolism in the plasma.[1][2][3]
Quantitative Data Summary
The following tables summarize the key in vitro potency and in vivo pharmacokinetic parameters of this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Species | Cell Line | Assay Type | Value | Reference |
| IC₅₀ | Human | hTRPM2-HEK | Ca²⁺ Flux | 126 ± 0.5 nM | [2][3] |
| IC₅₀ | Rat | rTRPM2-expressing cells | Ca²⁺ Flux | 25 nM | |
| IC₅₀ | Chimpanzee | cTRPM2-expressing cells | Ca²⁺ Flux | 100 nM |
Table 2: In Vivo Pharmacokinetics of this compound in Rats
| Parameter | Species | Strain | Dose | Route | Time Point | Brain Concentration | Plasma Concentration | Reference |
| Concentration | Rat | Harlan Sprague Dawley | 10 mg/kg | Subcutaneous | 30 min | Up to 400 ng/mL (~1.1 µM) | Not Detected | |
| Metabolism | Rat | Harlan Sprague Dawley | 10 mg/kg | Subcutaneous | 30 min, 2h, 6h | - | Rapidly metabolized | [1][2][3] |
Note: The rapid plasma metabolism of this compound results in undetectable levels of the parent compound in plasma, precluding the calculation of a traditional brain-to-plasma ratio.
Experimental Protocols
In Vivo Brain Penetrability Study in Rats
This protocol outlines the methodology used to assess the brain concentration of this compound following systemic administration in rats.
-
Animal Model:
-
Species: Rat
-
Strain: Harlan Sprague Dawley
-
Weight: Approximately 400 g
-
-
Dosing:
-
Compound: this compound
-
Dose: 10 mg/kg
-
Route of Administration: Subcutaneous (s.c.) injection
-
Vehicle: While not explicitly stated in the available literature, a common vehicle for subcutaneous injection of small molecules is a solution of 2% DMSO, 40% PEG300, 5% Tween-80, and 53% saline.
-
-
Sample Collection:
-
Time Points: Brain and plasma samples were collected at 0.5, 2, and 6 hours post-dosing.
-
Procedure:
-
At the designated time points, animals are anesthetized.
-
Blood is collected via cardiac puncture into tubes containing an anticoagulant.
-
Plasma is separated by centrifugation.
-
The brain is perfused with saline to remove circulating blood.
-
The whole brain is excised, weighed, and homogenized.
-
-
-
Bioanalysis:
-
Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used to quantify the concentrations of this compound and its acid metabolite (JNJ-61377069) in brain homogenate and plasma samples.
-
In Vitro TRPM2 Functional Assays
This assay measures the ability of this compound to inhibit TRPM2-mediated calcium influx in a cellular context.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably overexpressing human TRPM2 (hTRPM2-HEK).
-
Procedure:
-
hTRPM2-HEK cells are seeded into 96-well plates.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Cells are washed to remove excess dye.
-
This compound is added at various concentrations and incubated for a predefined period.
-
TRPM2 is activated by adding an agonist, such as H₂O₂ (e.g., 300 µM).
-
The change in intracellular calcium concentration is measured in real-time using a fluorescence plate reader.
-
The IC₅₀ value is calculated from the concentration-response curve.
-
This assay assesses the downstream effect of TRPM2 inhibition by this compound on the phosphorylation status of GSK-3β.
-
Cell Line: hTRPM2-HEK cells or microglial cell lines.
-
Procedure:
-
Cells are seeded in culture plates and allowed to adhere.
-
Cells are pre-incubated with this compound (e.g., 10 µM) for 30 minutes.
-
TRPM2 is activated with H₂O₂ (e.g., 300 µM) for a specified time (e.g., 10-30 minutes).
-
Cells are lysed, and protein concentration is determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated GSK-3β (p-GSK-3β) and total GSK-3β.
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection.
-
Bands are visualized using a chemiluminescence detection system, and the ratio of p-GSK-3β to total GSK-3β is quantified.
-
This protocol evaluates the effect of this compound on the release of pro-inflammatory cytokines from activated microglia.
-
Cell Type: Primary microglia or a microglial cell line (e.g., BV2).
-
Procedure:
-
Microglial cells are plated in 24-well plates.
-
Cells are pre-treated with various concentrations of this compound for 1 hour.
-
Microglia are stimulated with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce an inflammatory response.
-
After a 24-hour incubation period, the cell culture supernatant is collected.
-
The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in the supernatant are measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Signaling pathway illustrating the inhibitory action of this compound on the TRPM2 channel.
Experimental Workflow for In Vivo Brain Penetrability
Caption: Workflow for the in vivo assessment of this compound brain penetrability in rats.
Logical Relationship of this compound's Properties
Caption: Logical flow from the properties of this compound to its development potential.
References
JNJ-28583113: A Technical Whitepaper on a Novel TRPM2 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-28583113 is a potent, brain-penetrant antagonist of the Transient Receptor Potential Melastatin 2 (TRPM2) ion channel.[1][2][3][4] TRPM2 is a calcium-permeable, non-selective cation channel implicated in a variety of physiological and pathological processes, including oxidative stress, inflammation, and neurological disorders.[1][2] This document provides a comprehensive technical overview of the preclinical data available for this compound, focusing on its mechanism of action, in vitro and in vivo properties, and the experimental methodologies used for its characterization.
Core Data Summary
In Vitro Potency
The inhibitory activity of this compound against TRPM2 has been quantified across multiple species. The half-maximal inhibitory concentration (IC50) values demonstrate its potent antagonism of the channel.
| Species | IC50 (nM) |
| Human | 126 |
| Rat | 25 |
| Chimpanzee | 100 |
Data sourced from MedChemExpress and MedKoo Biosciences.[3][4]
In Vivo Pharmacokinetics
Pharmacokinetic studies have been conducted to evaluate the distribution and metabolism of this compound in vivo.
| Parameter | Value | Conditions |
| Brain Penetration | Achieves 400 ng/mL in the brain | 10 mg/kg, single subcutaneous dose |
| Metabolism | Rapidly metabolized in vivo | Not specified |
Data sourced from MedChemExpress.
Mechanism of Action & Signaling Pathway
This compound exerts its effects by directly antagonizing the TRPM2 ion channel, thereby blocking the influx of Ca2+ into the cell. This action has several key downstream consequences:
-
Inhibition of GSK3α and GSK3β Phosphorylation: By blocking TRPM2, this compound prevents the dephosphorylation (activation) of Glycogen Synthase Kinase 3 alpha and beta (GSK3α/β), which is a downstream event of Ca2+ influx.[1][3][4]
-
Protection from Oxidative Stress-Induced Cell Death: this compound has been shown to protect cells from cell death induced by oxidative stressors like hydrogen peroxide (H₂O₂).[1][2][3][4]
-
Suppression of Cytokine Release: The compound effectively blunts the release of pro-inflammatory cytokines from microglia in response to inflammatory stimuli.[1][2][3][4]
The following diagram illustrates the proposed signaling pathway of TRPM2 and the inhibitory action of this compound.
Experimental Protocols
While the specific, detailed protocols from the primary research conducted by Janssen Research & Development are not publicly available, this section provides established, generalized methodologies for the key experiments used to characterize this compound.
Calcium Flux Assay
This assay measures the change in intracellular calcium concentration following the activation of TRPM2 and its inhibition by this compound.
Principle: Cells are loaded with a calcium-sensitive fluorescent dye. Upon TRPM2 activation, the influx of Ca2+ binds to the dye, causing a change in fluorescence intensity, which is measured over time.
Generalized Protocol:
-
Cell Culture: Plate cells expressing TRPM2 (e.g., HEK293 cells) in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES) for 30-60 minutes at 37°C.
-
Compound Incubation: Wash the cells to remove excess dye and add a buffer containing various concentrations of this compound. Incubate for a predetermined time.
-
TRPM2 Activation and Measurement: Place the plate in a fluorescence plate reader. Initiate reading to establish a baseline, then inject a TRPM2 agonist (e.g., ADP-ribose or H₂O₂) and continue to measure fluorescence intensity over time.
-
Data Analysis: The change in fluorescence is calculated and used to determine the IC50 of this compound.
GSK-3 Phosphorylation Assay (Western Blot)
This assay is used to determine the effect of this compound on the phosphorylation state of GSK3α and GSK3β.
Principle: Western blotting uses antibodies to detect specific proteins in a sample. The phosphorylation state of GSK3 is assessed using an antibody that specifically recognizes the phosphorylated form of the protein.
Generalized Protocol:
-
Cell Treatment: Treat cells with a TRPM2 agonist in the presence or absence of this compound for a specified time.
-
Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for phosphorylated GSK3α/β.
-
Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) and/or total GSK3α/β.
Oxidative Stress-Induced Cell Death Assay
This assay evaluates the protective effect of this compound against cell death caused by oxidative stress.
Principle: Cell viability is measured after exposing cells to an oxidative stressor in the presence or absence of the compound.
Generalized Protocol:
-
Cell Plating: Plate cells (e.g., HeLa cells) in a 96-well plate.
-
Compound Pre-incubation: Pre-incubate the cells with various concentrations of this compound for a defined period (e.g., 1 hour).
-
Induction of Oxidative Stress: Add an oxidative stressor, such as hydrogen peroxide (H₂O₂), to the wells and incubate for a time known to induce cell death (e.g., 24 hours).
-
Viability Measurement: Assess cell viability using a suitable method, such as:
-
MTT Assay: Measures mitochondrial metabolic activity.
-
LDH Assay: Measures the release of lactate dehydrogenase from damaged cells.
-
Live/Dead Staining: Uses fluorescent dyes to differentiate between live and dead cells.
-
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls.
Microglial Cytokine Release Assay
This assay quantifies the inhibitory effect of this compound on the release of pro-inflammatory cytokines from microglia.
Principle: Microglia are stimulated with a pro-inflammatory agent, and the concentration of released cytokines in the cell culture supernatant is measured, typically by ELISA or a multiplex immunoassay.
Generalized Protocol:
-
Microglia Culture: Culture primary microglia or a microglial cell line in a 24- or 96-well plate.
-
Compound Treatment: Pre-treat the microglia with different concentrations of this compound.
-
Stimulation: Add a pro-inflammatory stimulus, such as lipopolysaccharide (LPS), to induce cytokine production and release.
-
Supernatant Collection: After an appropriate incubation period, collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using an ELISA kit or a multiplex bead-based immunoassay (e.g., Luminex).
-
Data Analysis: Determine the effect of this compound on cytokine levels compared to the stimulated control.
Clinical Development Status
As of the latest available information, there are no publicly registered clinical trials for this compound. The preclinical data suggests its potential for therapeutic applications in CNS disorders; however, its rapid in vivo metabolism has been noted as a limitation for systemic dosing, indicating that further optimization may be required for clinical development.[1][2]
Conclusion
This compound is a potent and selective TRPM2 antagonist with demonstrated efficacy in vitro at blocking key pathological signaling events associated with oxidative stress and neuroinflammation. While its pharmacokinetic profile presents challenges for systemic administration, it serves as a valuable research tool for elucidating the role of TRPM2 in various disease models. Further optimization of this chemical scaffold could lead to the development of clinical candidates for the treatment of a range of neurological and inflammatory disorders.
References
Methodological & Application
JNJ-28583113: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing JNJ-28583113, a potent and selective antagonist of the Transient Receptor Potential Melastatin 2 (TRPM2) ion channel, in cell culture experiments. This compound is a valuable tool for investigating the role of TRPM2 in various cellular processes, including oxidative stress, inflammation, and cell death.
Mechanism of Action
This compound acts as a brain-permeable TRPM2 antagonist.[1][2] By blocking the TRPM2 ion channel, it inhibits the influx of calcium (Ca²⁺) that is typically triggered by intracellular ADP-ribose (ADPR) and reactive oxygen species (ROS).[3][4][5] This blockade of Ca²⁺ influx prevents the subsequent dephosphorylation and activation of Glycogen Synthase Kinase 3 alpha and beta (GSK3α and GSK3β), thereby protecting cells from oxidative stress-induced damage and suppressing inflammatory responses.[1][3][4][5][6]
Quantitative Data Summary
| Parameter | Value | Species/Cell Line | Reference |
| IC₅₀ | ~126 nM | Human TRPM2 | [6] |
| IC₅₀ | 126 ± 0.5 nM | Not Specified | [3][4] |
| IC₅₀ | 100 nM | Chimpanzee TRPM2 | [1] |
| IC₅₀ | 25 nM | Rat TRPM2 | [1] |
| Effective Concentration | 3-10 µM | hTRPM2-HEK cells (for protection against H₂O₂-induced cell death) | [5] |
| Effective Concentration | 10 µM | hTRPM2-HEK cells (for preventing H₂O₂-induced decrease in GSK-3β phosphorylation) | [5] |
| Effective Concentration | 10 µM | HeLa cells (for protection against H₂O₂-induced morphological changes) | [1] |
Signaling Pathway Diagram
References
Application Notes and Protocols for JNJ-28583113 in Ca2+ Flux Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-28583113 is a potent and selective antagonist of the Transient Receptor Potential Melastatin 2 (TRPM2) ion channel.[1][2][3] TRPM2 is a non-selective cation channel that plays a crucial role in various physiological and pathological processes, including oxidative stress, inflammation, and immune responses. Its activation leads to an influx of Ca2+ into the cell, triggering downstream signaling cascades.[1][3] this compound effectively blocks this TRPM2-mediated calcium influx, making it a valuable tool for studying the function of the TRPM2 channel and for the development of therapeutics targeting TRPM2-related pathologies.[1][2][3]
This document provides a detailed protocol for utilizing this compound in a cell-based Ca2+ flux assay to determine its inhibitory potency (IC50). The primary application is for researchers in academia and industry engaged in drug discovery and the study of ion channel pharmacology.
Mechanism of Action
This compound acts as a direct antagonist of the TRPM2 ion channel. In response to intracellular messengers such as ADP-ribose (ADPR) and reactive oxygen species (ROS), like hydrogen peroxide (H₂O₂), the TRPM2 channel opens, allowing the influx of cations, including Ca²⁺.[3] this compound binds to the channel and prevents its opening, thereby inhibiting the rise in intracellular calcium concentration. This blockade of Ca²⁺ influx subsequently interferes with downstream signaling pathways, such as the phosphorylation of GSK3α and GSK3β subunits.[1][2][3]
Quantitative Data Summary
The inhibitory potency of this compound has been determined in various cell-based assays. The following table summarizes the reported IC50 values for its antagonist activity on the TRPM2 channel.
| Species | Cell Line | Assay Type | IC50 (nM) | Reference |
| Human | HEK293 | Ca²⁺ Flux Assay | 126 | [1][2][3] |
| Rat | HEK293 | Ca²⁺ Flux Assay | 25 | [2] |
| Chimpanzee | HEK293 | Ca²⁺ Flux Assay | 100 | [2] |
Table 1: Inhibitory Potency (IC50) of this compound against TRPM2.
Experimental Protocols
Protocol 1: Determination of this compound IC50 using a FLIPR-based Ca²⁺ Flux Assay
This protocol describes the methodology for determining the half-maximal inhibitory concentration (IC50) of this compound against H₂O₂-induced Ca²⁺ influx in HEK293 cells stably expressing the human TRPM2 channel.
-
Cell Line: HEK293 cells stably expressing human TRPM2 (hTRPM2-HEK293).
-
This compound: Prepare a 10 mM stock solution in DMSO.
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) to maintain TRPM2 expression.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive Dye: FLIPR Calcium 4 Assay Kit (or equivalent, e.g., Fluo-8).
-
TRPM2 Agonist: Hydrogen peroxide (H₂O₂), 30% solution. Prepare fresh dilutions in Assay Buffer.
-
Plate Type: 384-well, black-walled, clear-bottom cell culture plates.
-
Instrumentation: FLIPR Tetra® or a similar fluorescence microplate reader capable of kinetic reading and liquid handling.
Day 1: Cell Seeding
-
Culture hTRPM2-HEK293 cells in T-75 flasks until they reach 80-90% confluency.
-
Trypsinize the cells and resuspend them in fresh culture medium at a concentration of 1 x 10⁵ cells/mL.
-
Seed 25 µL of the cell suspension per well into a 384-well plate (2,500 cells/well).
-
Incubate the plate overnight at 37°C in a 5% CO₂ humidified incubator.
Day 2: Calcium Flux Assay
-
Compound Preparation:
-
Prepare a serial dilution of this compound in Assay Buffer. A common starting point is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 µM).
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration) and a positive control (no inhibitor).
-
-
Dye Loading:
-
Prepare the Calcium 4 dye loading solution according to the manufacturer's instructions. This typically involves dissolving the dye concentrate in Assay Buffer.
-
Remove the cell culture medium from the plate and add 25 µL of the dye loading solution to each well.
-
Incubate the plate for 1 hour at 37°C, protected from light.
-
-
Assay Execution:
-
After incubation, add 12.5 µL of the this compound serial dilutions or controls to the respective wells of the cell plate.
-
Place the plate into the FLIPR instrument.
-
Allow the instrument to equilibrate and establish a stable baseline fluorescence reading for approximately 10-20 seconds.
-
Program the instrument to add 12.5 µL of the H₂O₂ solution (final concentration of 300 µM) to all wells.
-
Continue to measure the fluorescence intensity for an additional 2-3 minutes to capture the peak calcium response.
-
-
Export the kinetic fluorescence data from the FLIPR software.
-
For each well, determine the maximum fluorescence signal after the addition of H₂O₂.
-
Normalize the data by expressing the response in each well as a percentage of the control response (vehicle-treated wells). The formula for percent inhibition is: % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_vehicle - Signal_background))
-
Signal_compound is the maximum fluorescence in the presence of this compound.
-
Signal_vehicle is the maximum fluorescence in the presence of the vehicle (DMSO).
-
Signal_background is the baseline fluorescence before H₂O₂ addition.
-
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (variable slope) equation using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.
Protocol 2: General Guidelines for Generating a Stable hTRPM2-HEK293 Cell Line
For researchers who do not have access to a pre-existing stable cell line, the following are general steps for its creation.
-
Vector Construction: Subclone the full-length human TRPM2 cDNA into a mammalian expression vector containing a selectable marker (e.g., neomycin resistance for G418 selection).
-
Transfection: Transfect HEK293 cells with the expression vector using a suitable transfection reagent (e.g., Lipofectamine).
-
Selection: 48 hours post-transfection, begin the selection process by adding the appropriate antibiotic (e.g., G418) to the culture medium. The optimal concentration of the antibiotic should be determined beforehand by generating a kill curve.
-
Clonal Selection: After 2-3 weeks of selection, individual resistant colonies will appear. Isolate these colonies using cloning cylinders or by limiting dilution.
-
Expansion and Validation: Expand each clone and validate the expression and function of the TRPM2 channel. This can be done by Western blotting for the TRPM2 protein and by performing a functional Ca²⁺ flux assay in response to H₂O₂. Select the clone that shows a robust and reproducible calcium influx for subsequent experiments.
Troubleshooting
| Problem | Possible Cause | Solution |
| High background fluorescence | - Autofluorescence from compounds. - Dye leakage from cells. | - Test compound fluorescence in a cell-free assay. - Use a calcium assay kit with a background suppressor. - Ensure optimal dye loading time and temperature. |
| Low signal-to-background ratio | - Low expression of TRPM2. - Inactive H₂O₂ solution. - Suboptimal dye loading. | - Use a validated high-expressing cell clone. - Prepare fresh H₂O₂ dilutions for each experiment. - Optimize dye concentration and incubation time. |
| High well-to-well variability | - Uneven cell seeding. - Inconsistent liquid handling. | - Ensure a homogenous cell suspension before seeding. - Use calibrated and well-maintained automated liquid handlers. |
| No inhibition by this compound | - Incorrect compound concentration. - Degraded compound. | - Verify the concentration of the stock solution. - Use a fresh aliquot of this compound. |
Conclusion
This compound is a valuable pharmacological tool for the investigation of TRPM2 channel function. The provided Ca²⁺ flux assay protocol offers a robust and reproducible method for quantifying the inhibitory activity of this compound and can be adapted for the screening and characterization of other potential TRPM2 modulators. Careful attention to cell culture conditions, reagent preparation, and data analysis is crucial for obtaining reliable and meaningful results.
References
Application Notes and Protocols for JNJ-28583113 in Electrophysiological Recordings
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-28583113 is a potent and selective antagonist of the Transient Receptor Potential Melastatin 2 (TRPM2) ion channel.[1][2] TRPM2 is a non-selective cation channel that is activated by intracellular ADP-ribose (ADPR) and is involved in various physiological and pathological processes, including oxidative stress, inflammation, and neurodegeneration.[3] Its activation leads to an influx of Ca²⁺, which can trigger downstream signaling cascades.[4][5] this compound offers a valuable pharmacological tool for investigating the role of TRPM2 in these processes through the modulation of its channel activity.
These application notes provide a comprehensive guide for the use of this compound in electrophysiological studies, particularly whole-cell patch-clamp recordings, to characterize its inhibitory effects on TRPM2 channels.
Mechanism of Action
This compound acts as a direct antagonist of the TRPM2 channel, blocking the influx of cations, including Ca²⁺, upon channel activation.[1][2] Studies have shown that this compound effectively inhibits ADPR-induced currents in cells heterologously expressing TRPM2.[6] The inhibitory effect is concentration-dependent and reversible.[6]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound in in vitro electrophysiological and cellular assays.
Table 1: Inhibitory Potency of this compound on TRPM2 Channels
| Species | IC₅₀ (nM) | Cell Line | Reference |
| Human | 126 ± 0.5 | hTRPM2-HEK | [7][8] |
| Chimpanzee | 100 | - | [1][6] |
| Rat | 25 | - | [1][6] |
Table 2: Electrophysiological Characterization of this compound
| Parameter | Value | Experimental Conditions | Reference |
| Cell Line | hTRPM2-HEK-inducible cells | Whole-cell patch-clamp | [1][6] |
| TRPM2 Activator | Intracellular ADP-ribose (ADPR) | - | [1][6] |
| This compound Concentrations Tested | 3 nM, 30 nM, 1 µM | 200 s application | [1][6] |
| Observed Effect | Inhibition of ADPR-induced currents | - | [6] |
Experimental Protocols
This section provides a detailed protocol for investigating the inhibitory effects of this compound on TRPM2 channels using the whole-cell patch-clamp technique in a heterologous expression system (e.g., HEK293 cells stably or transiently expressing TRPM2).
Cell Culture and Transfection
-
Cell Line: Use a human embryonic kidney (HEK293) cell line with inducible or constitutive expression of the human TRPM2 channel.
-
Culture Conditions: Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Transfection (for transient expression): Transfect the cells with a plasmid encoding human TRPM2 using a suitable transfection reagent according to the manufacturer's protocol. Electrophysiological recordings can typically be performed 24-48 hours post-transfection. For inducible systems, induce TRPM2 expression as per the system's protocol (e.g., with tetracycline).[1]
Electrophysiological Recordings: Whole-Cell Patch-Clamp
Solutions and Reagents:
-
Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 MgCl₂, 1 CaCl₂, 10 HEPES. Adjust pH to 7.3 with NaOH.[1]
-
Intracellular Solution (in mM): 120 K-Gluconate, 10 KCl, 2 MgCl₂, 10 HEPES. Adjust pH to 7.3 with KOH.[1]
-
TRPM2 Activator: Prepare a stock solution of ADP-ribose (ADPR) and add it to the intracellular solution to a final concentration of 100 µM to activate TRPM2 channels from within the cell.[1]
-
This compound Stock Solution: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). The final concentration of DMSO in the recording solution should be kept low (e.g., <0.1%) to avoid off-target effects.
Recording Procedure:
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Cell Plating: Plate the TRPM2-expressing HEK293 cells onto glass coverslips suitable for microscopy and electrophysiological recording.
-
Recording Setup: Place the coverslip in a recording chamber on the stage of an inverted microscope and perfuse with the extracellular solution.
-
Giga-seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration. This allows for electrical access to the cell's interior and for the diffusion of the intracellular solution (containing ADPR) into the cell.
-
Voltage-Clamp Protocol:
-
Data Acquisition: Record the membrane currents using a patch-clamp amplifier and appropriate data acquisition software. Filter the currents at 2 kHz and sample at 10 kHz.
Drug Application
-
Baseline Recording: Once a stable whole-cell recording is established and the ADPR-induced TRPM2 current has developed, record a stable baseline for several minutes.
-
This compound Application: Perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound. The inhibitory effect is typically observed within a few minutes.[6]
-
Washout: To test for the reversibility of the inhibition, perfuse the chamber with the this compound-free extracellular solution.[6]
Visualizations
TRPM2 Signaling Pathway
Caption: A diagram of the TRPM2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Electrophysiological Recording
References
- 1. TRPM2 channel opening in response to oxidative stress is dependent on activation of poly(ADP-ribose) polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct Assessment of Temperature Sensitivity of the TRPM2 Channel with the Patch Clamp Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pnas.org [pnas.org]
- 6. qcbr.queens.org [qcbr.queens.org]
- 7. researchgate.net [researchgate.net]
- 8. Whole-cell patch-clamp recording of recombinant voltage-sensitive Ca2+ channels heterologously expressed in HEK-293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Regulation of TRPM2 by Extra- and Intracellular Calcium - PMC [pmc.ncbi.nlm.nih.gov]
JNJ-28583113: Application Notes and Protocols for Studying Oxidative Stress-Induced Cell Death
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-28583113 is a potent and selective antagonist of the Transient Receptor Potential Melastatin 2 (TRPM2) ion channel.[1][2][3] TRPM2 is a calcium-permeable non-selective cation channel activated by intracellular ADP-ribose (ADPR) and reactive oxygen species (ROS), playing a crucial role in oxidative stress-induced cellular responses.[4][5] By blocking TRPM2-mediated calcium influx, this compound serves as a valuable tool for investigating the signaling pathways involved in oxidative stress-induced cell death and neuroinflammation.[1][4] These application notes provide detailed protocols for utilizing this compound in key in vitro assays to study its effects on oxidative stress-induced cell death, downstream signaling pathways, and inflammatory responses.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₁₉H₂₁F₃N₂O₂ |
| Molecular Weight | 366.38 g/mol [1] |
| CAS Number | 2765255-93-2[1] |
| Appearance | To be determined |
| Purity | >98% |
| Solubility | Soluble in DMSO |
Mechanism of Action
This compound acts as a direct antagonist of the TRPM2 ion channel. Oxidative stress leads to an increase in intracellular ADPR, which, along with calcium, activates the TRPM2 channel, resulting in a significant influx of Ca²⁺ into the cell. This calcium overload triggers downstream signaling cascades that can lead to mitochondrial dysfunction, activation of apoptotic pathways, and ultimately, cell death. This compound blocks the TRPM2 channel, thereby preventing the initial surge in intracellular calcium and protecting the cell from the detrimental effects of oxidative stress.[1][5]
Figure 1: Signaling pathway of oxidative stress-induced cell death via TRPM2 and the inhibitory action of this compound.
Quantitative Data
The following tables summarize the in vitro potency and activity of this compound.
Table 1: In Vitro Potency of this compound
| Target | Species | Assay | IC₅₀ (nM) | Reference |
| TRPM2 | Human | Ca²⁺ flux | 126 ± 0.5[2][4] | [4] |
| TRPM2 | Chimpanzee | Ca²⁺ flux | 100[5] | [5] |
| TRPM2 | Rat | Ca²⁺ flux | 25[5] | [5] |
Table 2: Summary of In Vitro Cellular Activity of this compound
| Assay | Cell Line | Treatment Conditions | Observed Effect | Reference |
| Oxidative Stress-Induced Cell Death | hTRPM2-HEK, HeLa | 10 µM this compound for 1h, then H₂O₂ (up to 1 mM) | Protection from H₂O₂-induced cell death[5] | [5] |
| GSK3α/β Phosphorylation | hTRPM2-HEK | 10 µM this compound, then 300 µM H₂O₂ for 10-30 min | Recovered H₂O₂-inhibited phosphorylation of GSK3α and β[5] | [5] |
| Cytokine Release | Microglia | Pre-treatment with this compound, then pro-inflammatory stimuli | Suppression of cytokine release[1][4] | [4] |
Experimental Protocols
Protocol 1: Assessment of this compound in Oxidative Stress-Induced Cell Death
This protocol details the steps to evaluate the protective effects of this compound against hydrogen peroxide (H₂O₂)-induced cell death.
Figure 2: Workflow for assessing the protective effect of this compound against oxidative stress-induced cell death.
Materials:
-
hTRPM2-expressing HEK293 cells or HeLa cells
-
Cell culture medium (e.g., DMEM) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Hydrogen peroxide (H₂O₂)
-
96-well plates
-
Cell viability assay kit (e.g., Calcein AM, MTT, or LDH assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed hTRPM2-HEK or HeLa cells in a 96-well plate at a density of 2 x 10⁴ cells per well and incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare working solutions of this compound in cell culture medium. A final concentration of 10 µM is recommended for initial experiments.[5] Add the this compound solution or vehicle (DMSO) to the respective wells and incubate for 1 hour.[5]
-
Induction of Oxidative Stress: Prepare a fresh solution of H₂O₂ in cell culture medium. Add H₂O₂ to the wells to a final concentration of up to 1 mM.[5]
-
Incubation: Incubate the plate for a further 1 to 24 hours, depending on the cell type and experimental design.
-
Cell Viability Assessment: Quantify cell viability using a preferred method. For example, using the Calcein AM assay, follow the manufacturer's instructions to measure the fluorescence of viable cells.[6]
-
Data Analysis: Normalize the viability of treated cells to the vehicle-treated control cells.
Protocol 2: Analysis of GSK3α/β Phosphorylation by Western Blot
This protocol describes how to determine the effect of this compound on the phosphorylation status of GSK3α and GSK3β in response to oxidative stress.
Materials:
-
hTRPM2-HEK cells
-
This compound
-
H₂O₂
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against phospho-GSK3α/β (Ser21/9) and total GSK3α/β
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Culture and Treatment: Culture hTRPM2-HEK cells to 80-90% confluency. Treat the cells with 10 µM this compound or vehicle for 30 minutes.[2]
-
Oxidative Stress Induction: Add H₂O₂ to a final concentration of 300 µM and incubate for 10 minutes.[2][5]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting: a. Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. d. Incubate the membrane with primary antibodies against phospho-GSK3α/β and total GSK3α/β overnight at 4°C. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated GSK3 to total GSK3.
Protocol 3: Measurement of Cytokine Release from Microglia
This protocol outlines the procedure to assess the inhibitory effect of this compound on pro-inflammatory cytokine release from microglial cells.
Materials:
-
Microglial cells (e.g., primary microglia or iPSC-derived microglia)
-
This compound
-
Lipopolysaccharide (LPS) or other pro-inflammatory stimuli
-
ELISA kit for the cytokine of interest (e.g., IL-1β, TNF-α)
Procedure:
-
Cell Seeding: Plate microglial cells in a suitable culture plate and allow them to adhere and stabilize.
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound or vehicle for 1 hour.[6]
-
Stimulation: Add a pro-inflammatory stimulus such as LPS (e.g., 10 ng/mL) to the wells and incubate for 23-24 hours.[6]
-
Supernatant Collection: Collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentration of the desired cytokine in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the this compound-treated groups to the vehicle-treated control group.
Brain Penetration and In Vivo Considerations
This compound has been shown to be brain penetrant, making it potentially suitable for in vivo studies targeting the central nervous system.[1][4] However, it is rapidly metabolized in vivo, which may limit its systemic efficacy and duration of action.[2][4] For in vivo experiments, careful consideration of the dosing regimen and pharmacokinetic profile is necessary.
Conclusion
This compound is a powerful research tool for dissecting the role of the TRPM2 ion channel in oxidative stress-induced cell death and related signaling pathways. The protocols provided here offer a framework for utilizing this compound to investigate its therapeutic potential in various disease models characterized by oxidative stress and neuroinflammation.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | TRP Channel | 2765255-93-2 | Invivochem [invivochem.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacology of this compound: A novel TRPM2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. qcbr.queens.org [qcbr.queens.org]
Application Notes and Protocols for In Vivo Administration of JNJ-28583113 in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of JNJ-28583113, a potent and selective antagonist of the Transient Receptor Potential Melastatin 2 (TRPM2) ion channel, in rodent models. The information compiled herein is intended to guide researchers in designing and executing preclinical studies to evaluate the pharmacokinetic and pharmacodynamic properties of this compound.
Introduction
This compound is a brain-penetrant TRPM2 antagonist that has demonstrated neuroprotective and anti-inflammatory effects in in vitro assays.[1][2] It functions by blocking the TRPM2-mediated influx of calcium, a key signaling event in various pathological processes, including oxidative stress-induced cell death and neuroinflammation.[1][2] Specifically, inhibition of TRPM2 by this compound leads to the phosphorylation of GSK3α and GSK3β subunits and suppresses the release of pro-inflammatory cytokines in microglial cells.[1][2] While its in vitro profile is promising, its in vivo application is characterized by rapid metabolism, which significantly limits its systemic bioavailability.[1] These notes provide detailed protocols for its administration in rodent models based on published preclinical data.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound from in vivo and in vitro rodent model studies.
Table 1: In Vivo Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Animal Model | Dosing Route & Regimen | Time Point | Source |
| Brain Concentration | Up to 400 ng/mL (~1.1 µM) | Male Harlan Sprague Dawley Rats (~400g) | Subcutaneous, single bolus dose of 10 mg/kg | 30 minutes post-dose | [1] |
| Plasma Concentration | Not detectable | Male Harlan Sprague Dawley Rats (~400g) | Subcutaneous, single bolus dose of 10 mg/kg | 30 minutes, 2 hours, 6 hours post-dose | [1] |
Table 2: In Vitro Potency of this compound
| Parameter | Value | System | Source |
| IC₅₀ (rat TRPM2) | 25 nM | Cells overexpressing rat TRPM2 | [3] |
| IC₅₀ (human TRPM2) | 126 nM | Cells overexpressing human TRPM2 | [1][3] |
| IC₅₀ (chimpanzee TRPM2) | 100 nM | Cells overexpressing chimpanzee TRPM2 | [3] |
Experimental Protocols
This section provides a detailed methodology for the subcutaneous administration of this compound to rats for pharmacokinetic studies, based on the protocol described by Fourgeaud et al. (2019).
Pharmacokinetic Study of this compound in Rats
Objective: To determine the brain and plasma concentrations of this compound following a single subcutaneous dose in rats.
Materials:
-
This compound
-
1-methyl-2-pyrrolidinone (NMP)
-
Solutol HS 15
-
Sterile water for injection
-
Male Harlan Sprague Dawley rats (approx. 400 g body weight)
-
Syringes and needles for subcutaneous injection
-
CO₂ chamber for euthanasia
-
Tubes containing K₂EDTA for blood collection
-
Surgical tools for tissue dissection
-
Homogenizer for tissue processing
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimation: House the rats in a controlled environment (e.g., 12-hour light/dark cycle, controlled temperature and humidity) for at least one week prior to the experiment to allow for acclimation. Provide free access to food and water.
-
Formulation Preparation:
-
Prepare the vehicle by mixing 5% (v/v) 1-methyl-2-pyrrolidinone, 20% (v/v) Solutol HS 15, and 75% (v/v) sterile water.
-
Dissolve this compound in the vehicle to a final concentration of 5 mg/mL. Ensure the solution is clear and homogenous before administration.
-
-
Dosing:
-
Weigh each rat accurately before dosing.
-
Administer a single subcutaneous bolus injection of the this compound formulation at a dose of 10 mg/kg. The injection volume should be 2 mL/kg.
-
Administer the injection in the dorsal scapular region.
-
-
Sample Collection:
-
At the designated time points (e.g., 30 minutes, 2 hours, and 6 hours post-dose), euthanize the rats using CO₂ asphyxiation.
-
Immediately following euthanasia, collect blood via cardiac puncture into tubes containing K₂EDTA. Place the blood samples on ice.
-
Perfuse the animals with cold saline to remove blood from the tissues.
-
Dissect the brain and other tissues of interest. Rinse with cold saline, blot dry, and weigh.
-
Snap-freeze the tissue samples in liquid nitrogen and store at -80°C until analysis.
-
-
Sample Processing and Analysis:
-
Centrifuge the blood samples to separate the plasma. Store plasma at -80°C.
-
Homogenize the brain tissue in an appropriate buffer.
-
Extract this compound from the plasma and brain homogenates using a suitable method (e.g., protein precipitation or liquid-liquid extraction).
-
Quantify the concentration of this compound in the processed samples using a validated analytical method such as LC-MS/MS.
-
Visualizations
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for the pharmacokinetic study.
References
JNJ-28583113: Application Notes and Protocols for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-28583113 is a potent and selective antagonist of the Transient Receptor Potential Melastatin 2 (TRPM2) ion channel.[1][2] TRPM2 is a calcium-permeable non-selective cation channel activated by intracellular ADP-ribose (ADPR) and reactive oxygen species (ROS), playing a crucial role in oxidative stress-induced cell death and inflammation.[3] Its involvement in the pathophysiology of central nervous system (CNS) disorders such as neuropathic pain, bipolar disorder, and Alzheimer's disease has made it a significant target for therapeutic intervention.[3] this compound has been shown to be brain-penetrant, offering a valuable tool for investigating the role of TRPM2 in various neurological processes and diseases.[1][3] However, its rapid in vivo metabolism suggests that its application for systemic dosing may require further optimization.[1][3]
These application notes provide detailed information on the dosage and administration of this compound for neuroscience research, including its mechanism of action, in vitro and in vivo experimental data, and comprehensive protocols for key assays.
Mechanism of Action
This compound functions by blocking the TRPM2 ion channel, thereby inhibiting the influx of calcium (Ca²⁺) that is triggered by oxidative stress.[1][2] This blockade of TRPM2-mediated calcium influx leads to several downstream effects, including the phosphorylation of Glycogen Synthase Kinase 3 alpha and beta (GSK3α and GSK3β) subunits.[1] By modulating these pathways, this compound protects cells from oxidative stress-induced cell death and suppresses the release of pro-inflammatory cytokines in microglia.[1][3]
Data Presentation
In Vitro Potency of this compound
| Species | IC₅₀ (nM) | Assay Type |
| Human | 126 ± 0.5 | TRPM2 overexpressing cells |
| Chimpanzee | 100 | TRPM2 overexpressing cells |
| Rat | 25 | TRPM2 overexpressing cells |
Data compiled from multiple sources.[1][4]
In Vivo Dosage and Administration of this compound
| Animal Model | Dosage | Administration Route | Vehicle | Key Findings |
| Harlan Sprague Dawley Rats (400 g) | 10 mg/kg | Subcutaneous (SC) | 2% DMSO, 40% PEG300, 5% Tween-80, 53% Saline | Brain penetrant, achieving 400 ng/mL in the brain. Rapidly metabolized in plasma. |
Data compiled from multiple sources.[1]
Signaling Pathway
The following diagram illustrates the proposed signaling pathway affected by this compound.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound.
Experimental Protocols
In Vitro Calcium Flux Assay
This protocol is designed to measure changes in intracellular calcium concentration in response to TRPM2 activation and its inhibition by this compound.
Materials:
-
HEK293 cells stably overexpressing TRPM2
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Hydrogen peroxide (H₂O₂)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
96-well black-walled, clear-bottom plates
-
Fluorescent plate reader
Procedure:
-
Cell Plating: Seed TRPM2-expressing HEK293 cells into 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in HBSS to achieve the desired final concentrations.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the dye-loading buffer to each well and incubate for 1 hour at 37°C in the dark.
-
-
Compound Incubation:
-
Wash the cells twice with HBSS to remove excess dye.
-
Add the different concentrations of this compound to the respective wells and incubate for 30 minutes at room temperature.
-
-
Measurement of Calcium Flux:
-
Place the plate in a fluorescent plate reader.
-
Establish a baseline fluorescence reading for approximately 1-2 minutes.
-
Add H₂O₂ (to a final concentration of ~1 mM) to induce TRPM2 activation and continue to record fluorescence for an additional 5-10 minutes.
-
-
Data Analysis: The change in fluorescence intensity over time reflects the intracellular calcium concentration. Calculate the percentage of inhibition by this compound compared to the vehicle-treated control.
Western Blot for GSK3α/β Phosphorylation
This protocol is used to assess the effect of this compound on the phosphorylation status of GSK3α and GSK3β.
Materials:
-
Neuronal or microglial cell line
-
Cell culture medium
-
This compound
-
H₂O₂
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-GSK3α/β (Ser21/9), anti-total-GSK3α/β, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-GSK3α/β and total GSK3α/β overnight at 4°C. A loading control like β-actin should also be used.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated GSK3 levels to the total GSK3 levels.
Microglial Cytokine Release Assay
This protocol is designed to measure the inhibitory effect of this compound on the release of pro-inflammatory cytokines from microglia.
Materials:
-
Primary microglia or a microglial cell line (e.g., BV-2)
-
Cell culture medium
-
This compound
-
Pro-inflammatory stimulus (e.g., Lipopolysaccharide - LPS)
-
ELISA or Luminex kit for specific cytokines (e.g., TNF-α, IL-1β, IL-6)
-
96-well cell culture plates
Procedure:
-
Cell Plating: Seed microglia into 96-well plates and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Add a pro-inflammatory stimulus, such as LPS (e.g., 100 ng/mL), to the wells to induce cytokine production and release.
-
Incubation: Incubate the cells for a specified period (e.g., 6-24 hours) to allow for cytokine accumulation in the supernatant.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
Cytokine Measurement:
-
Perform an ELISA or a multiplex bead-based assay (Luminex) on the collected supernatants according to the manufacturer's instructions to quantify the concentration of the cytokines of interest.
-
-
Data Analysis: Determine the concentration of each cytokine in the samples and calculate the percentage of inhibition by this compound compared to the stimulus-only control.
In Vivo Administration Protocol (General Guideline)
This protocol provides a general guideline for the in vivo administration of this compound in a rodent model for acute neuroscience studies. Note: Due to the rapid metabolism of this compound, this protocol is best suited for studies with a short duration and acute readouts.
Materials:
-
This compound
-
Vehicle solution: 2% DMSO, 40% PEG300, 5% Tween-80, 53% Saline[1]
-
Experimental animals (e.g., Harlan Sprague Dawley rats)
-
Syringes and needles for subcutaneous injection
Procedure:
-
Formulation Preparation:
-
Dissolve this compound in DMSO first.
-
Add PEG300 and vortex.
-
Add Tween-80 and vortex.
-
Finally, add saline and vortex until a clear solution is formed.
-
It is recommended to prepare the formulation fresh on the day of the experiment.[1]
-
-
Dosing:
-
Experimental Time course:
-
Conduct behavioral or molecular assessments at time points relevant to the acute effects of the compound, considering its rapid metabolism. Sampling at 0.5, 2, or 6 hours post-dosing has been previously reported for pharmacokinetic studies.[1]
-
-
Readouts:
-
Depending on the neuroscience model, readouts could include behavioral tests, electrophysiology, or post-mortem tissue analysis (e.g., for target engagement or downstream signaling markers).
-
Conclusion
This compound is a valuable research tool for investigating the role of the TRPM2 channel in the central nervous system. Its potent and selective antagonism allows for the elucidation of TRPM2-mediated signaling pathways in both in vitro and acute in vivo models of neurological disorders. The provided protocols offer a starting point for researchers to design and execute experiments to further understand the therapeutic potential of TRPM2 inhibition in neuroscience. Further optimization of its in vivo properties may be necessary for studies requiring sustained systemic exposure.
References
Application Notes and Protocols: Measuring Cytokine Release in Microglia using JNJ-28583113
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation, primarily mediated by microglia, is a key pathological feature in a range of neurodegenerative diseases. Activated microglia release a cascade of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β), which can contribute to neuronal damage. The Transient Receptor Potential Melastatin 2 (TRPM2) ion channel has been identified as a critical player in the activation of microglia and the subsequent release of these inflammatory mediators.[1][2]
JNJ-28583113 is a potent, brain-penetrant antagonist of the TRPM2 channel.[1][3][4] By inhibiting TRPM2, this compound has been shown to blunt the release of pro-inflammatory cytokines from microglia, offering a promising therapeutic strategy to modulate neuroinflammation.[1][2][4] These application notes provide detailed protocols for utilizing this compound to study the inhibition of cytokine release in cultured microglia.
Mechanism of Action: TRPM2 Signaling in Microglia
TRPM2 is a non-selective cation channel activated by intracellular ADP-ribose (ADPR) and reactive oxygen species (ROS), which are produced under conditions of oxidative stress.[1] In microglia, pro-inflammatory stimuli such as Lipopolysaccharide (LPS) trigger a signaling cascade that leads to the production of ROS and ADPR, thereby activating TRPM2 channels. The subsequent influx of Ca²⁺ through TRPM2 channels activates downstream signaling pathways, including p38 Mitogen-Activated Protein Kinase (MAPK) and c-Jun N-terminal Kinase (JNK).[5][6] These pathways, in turn, promote the transcription and release of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[7] this compound acts by directly antagonizing the TRPM2 channel, thus inhibiting the initial Ca²⁺ influx and suppressing the downstream inflammatory cascade.
Data Presentation: Illustrative Quantitative Data
The following tables summarize illustrative data on the dose-dependent inhibition of cytokine release by this compound in LPS-stimulated primary microglia. Note: This data is for representative purposes to demonstrate the expected experimental outcomes and is not derived from a specific publication. Researchers should generate their own data for accurate analysis.
Table 1: Effect of this compound on TNF-α Release
| This compound Conc. (nM) | TNF-α (pg/mL) ± SEM | % Inhibition |
| Vehicle Control | 1580 ± 120 | 0% |
| 1 | 1350 ± 110 | 14.6% |
| 10 | 980 ± 95 | 38.0% |
| 100 | 450 ± 50 | 71.5% |
| 1000 | 180 ± 25 | 88.6% |
| IC₅₀ | ~60 nM |
Table 2: Effect of this compound on IL-6 Release
| This compound Conc. (nM) | IL-6 (pg/mL) ± SEM | % Inhibition |
| Vehicle Control | 2250 ± 200 | 0% |
| 1 | 2010 ± 180 | 10.7% |
| 10 | 1550 ± 140 | 31.1% |
| 100 | 780 ± 70 | 65.3% |
| 1000 | 310 ± 40 | 86.2% |
| IC₅₀ | ~75 nM |
Table 3: Effect of this compound on IL-1β Release
| This compound Conc. (nM) | IL-1β (pg/mL) ± SEM | % Inhibition |
| Vehicle Control | 850 ± 75 | 0% |
| 1 | 760 ± 60 | 10.6% |
| 10 | 550 ± 50 | 35.3% |
| 100 | 280 ± 30 | 67.1% |
| 1000 | 110 ± 15 | 87.1% |
| IC₅₀ | ~85 nM |
Experimental Protocols
The following are detailed protocols for the culture of primary microglia, stimulation of cytokine release, and subsequent measurement.
Protocol 1: Primary Microglia Culture
This protocol describes the isolation and culture of primary microglia from neonatal mouse brains.
Materials:
-
Neonatal mice (P0-P3)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Trypsin-EDTA (0.25%)
-
DNase I
-
Phosphate-Buffered Saline (PBS)
-
70 µm cell strainer
-
T75 flasks
Procedure:
-
Isolate brains from neonatal mice and place them in ice-cold PBS.
-
Mince the brain tissue and digest with Trypsin-EDTA and a small amount of DNase I at 37°C for 15 minutes.
-
Neutralize the trypsin with DMEM containing 10% FBS.
-
Gently triturate the tissue to obtain a single-cell suspension.
-
Pass the cell suspension through a 70 µm cell strainer.
-
Centrifuge the cells, resuspend in culture medium, and plate in T75 flasks.
-
Culture the mixed glial cells for 10-14 days, changing the medium every 3-4 days.
-
To isolate microglia, shake the flasks on an orbital shaker at 200 rpm for 2 hours at 37°C.
-
Collect the supernatant containing detached microglia, centrifuge, and resuspend in fresh medium.
-
Plate the purified microglia in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours before treatment.
Protocol 2: Microglia Stimulation and this compound Treatment
This protocol outlines the procedure for treating cultured microglia with this compound followed by stimulation with LPS to induce cytokine release.
Materials:
-
Primary microglia cultured in 96-well plates
-
This compound stock solution (in DMSO)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Culture medium (DMEM with 10% FBS)
-
DMSO (vehicle control)
Procedure:
-
Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 1 nM to 1000 nM. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Aspirate the old medium from the microglia cultures.
-
Add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Pre-incubate the cells with this compound for 1 hour at 37°C in a 5% CO₂ incubator.
-
Prepare a stock solution of LPS in sterile PBS. Dilute the LPS in culture medium to a final concentration of 10 ng/mL.
-
Add 100 µL of the LPS solution to all wells except for the unstimulated control wells (add 100 µL of medium instead).
-
Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.[8]
-
After incubation, centrifuge the 96-well plates at 300 x g for 5 minutes to pellet any detached cells.
-
Carefully collect the supernatant for cytokine analysis. Store supernatants at -80°C if not analyzed immediately.
Protocol 3: Cytokine Measurement by ELISA
This protocol provides a general procedure for quantifying the concentration of a specific cytokine (e.g., TNF-α) in the collected supernatants using a sandwich ELISA kit.
Materials:
-
Commercially available ELISA kit for the cytokine of interest (e.g., mouse TNF-α)
-
Collected cell culture supernatants
-
Wash buffer
-
Assay diluent
-
TMB substrate
-
Stop solution
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions for the specific ELISA kit.
-
Briefly, add standards and samples (diluted as necessary) to the antibody-coated microplate.
-
Incubate for the recommended time.
-
Wash the plate multiple times with wash buffer.
-
Add the detection antibody and incubate.
-
Wash the plate again.
-
Add the enzyme conjugate (e.g., HRP-streptavidin) and incubate.
-
Wash the plate.
-
Add the TMB substrate and incubate in the dark until color develops.
-
Add the stop solution to terminate the reaction.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the overall experimental workflow and the logical relationship between the different stages of the experiment.
References
- 1. Pharmacology of this compound: A novel TRPM2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. TRPM2 contributes to LPS/IFNγ-induced production of nitric oxide via the p38/JNK pathway in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | TRPM2 Channel in Microglia as a New Player in Neuroinflammation Associated With a Spectrum of Central Nervous System Pathologies [frontiersin.org]
- 7. Morphine inhibits the TRPM2 signaling pathways in microglia cells, reducing the increases in oxidative stress, cytokines, and cell death caused by lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bit.bio [bit.bio]
JNJ-28583113: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-28583113 is a potent and selective antagonist of the Transient Receptor Potential Melastatin 2 (TRPM2) ion channel.[1][2] This document provides detailed application notes and protocols for the use of this compound in in vitro research settings. It includes information on suppliers, purchasing, and the biophysical and cellular activities of the compound. Experimental protocols for key assays are provided to enable researchers to effectively utilize this compound in their studies.
Product Information
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | ethyl 2-(3-(4-(trifluoromethyl)phenyl)-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-1(4H)-yl)acetate |
| Synonyms | JNJ 28583113, JNJ28583113 |
| CAS Number | 2765255-93-2 |
| Molecular Formula | C₁₉H₂₁F₃N₂O₂ |
| Molecular Weight | 366.38 g/mol |
| Purity | >98% (supplier dependent) |
| Appearance | To be determined (likely a solid) |
| Solubility | Soluble in DMSO |
Supplier and Purchasing Information
This compound is available from various chemical suppliers for research purposes. The following is a non-exhaustive list of potential suppliers. Pricing and availability are subject to change.
| Supplier | Catalog Number | Purity | Available Quantities |
| MedKoo Biosciences | 128399 | >98% | 10mg, 25mg, 50mg, 100mg |
| MedChemExpress | HY-149143 | 98.82% | Varies |
| Selleck Chemicals | S0000 | 98.66% | Varies |
| AbMole BioScience | M9133 | >98% | Varies |
| InvivoChem | V70155 | ≥98% | Varies |
| Tebubio | P01261943 | Not specified | 1mg, 5mg, 10mg, 25mg, 50mg, 100mg, 200mg |
Note: This product is for research use only and not for human or veterinary use.
Storage and Stability
-
Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[3]
-
In Solvent (DMSO): Store at -80°C for up to 6 months or at -20°C for up to 1 month.[3] It is recommended to prepare and use solutions on the same day. If stock solutions must be prepared in advance, store them in aliquots in tightly sealed vials at -20°C. Before use, allow the product to equilibrate to room temperature for at least 1 hour.
Biological Activity and Mechanism of Action
This compound is a potent antagonist of the TRPM2 ion channel, which is a non-selective cation channel activated by intracellular ADP-ribose and reactive oxygen species (ROS).[4][5] By blocking TRPM2, this compound inhibits the influx of Ca²⁺ into the cell, thereby modulating downstream signaling pathways.[1][2]
In Vitro Activity
This compound has been shown to exhibit the following in vitro activities:
-
Inhibition of TRPM2: It potently blocks TRPM2 channels from various species.[6][7]
-
Neuroprotection: It protects cells from oxidative stress-induced cell death and morphological changes.[4][5][6]
-
Anti-inflammatory Effects: It suppresses the release of cytokines from microglia in response to pro-inflammatory stimuli.[4][5][6]
-
Modulation of GSK3 Phosphorylation: Inhibition of TRPM2 by this compound leads to the phosphorylation of GSK3α and GSK3β subunits.[1][4][5]
In Vivo Activity
This compound is brain-penetrant, making it suitable for central nervous system (CNS) studies.[7] However, it is rapidly metabolized in vivo, which may limit its suitability for systemic dosing without further optimization.[4][5]
Potency (IC₅₀)
| Species | IC₅₀ (nM) |
| Human | 126 |
| Chimpanzee | 100 |
| Rat | 25 |
Data sourced from MedChemExpress and InvivoChem.[6][7]
Signaling Pathway
The following diagram illustrates the proposed signaling pathway affected by this compound.
Experimental Protocols
The following are detailed protocols for key experiments involving this compound. These are representative protocols and may require optimization for specific cell types and experimental conditions.
TRPM2-Mediated Calcium Influx Assay
This protocol is designed to measure the inhibitory effect of this compound on TRPM2-mediated calcium influx using a fluorescent plate reader.
Materials:
-
hTRPM2-expressing cells (e.g., hTRPM2-HEK)
-
Cell culture medium
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Calcium-4 dye (or equivalent calcium indicator)
-
This compound
-
DMSO
-
Hydrogen peroxide (H₂O₂)
-
96-well or 384-well black, clear-bottom plates
-
Fluorescent plate reader with liquid handling capabilities (e.g., FLIPR Tetra®)
Protocol:
-
Cell Plating: Seed hTRPM2-expressing cells in a 96-well or 384-well plate at a density that will result in a confluent monolayer on the day of the assay. Culture overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of the compound in assay buffer to achieve the desired final concentrations.
-
Dye Loading: On the day of the assay, remove the culture medium and wash the cells once with assay buffer. Add the Calcium-4 dye solution (prepared according to the manufacturer's instructions in assay buffer) to each well.
-
Compound Incubation: Add the diluted this compound or vehicle (DMSO) to the respective wells. Incubate the plate for 30 minutes at 37°C.
-
Calcium Influx Measurement: Place the plate in the fluorescent plate reader. After establishing a baseline fluorescence reading, add H₂O₂ (e.g., final concentration of 300 µM) to stimulate TRPM2-mediated calcium influx.[1]
-
Data Analysis: Monitor the change in fluorescence over time. The peak fluorescence response is proportional to the intracellular calcium concentration. Calculate the percent inhibition of the H₂O₂ response by this compound and determine the IC₅₀ value.
Oxidative Stress-Induced Cell Death Assay
This protocol assesses the protective effect of this compound against cell death induced by oxidative stress.
Materials:
-
hTRPM2-expressing cells (e.g., hTRPM2-HEK or HeLa cells)
-
Cell culture medium
-
This compound
-
DMSO
-
Hydrogen peroxide (H₂O₂)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or propidium iodide and Hoechst stain)
-
Multi-well plates
-
Plate reader or fluorescence microscope
Protocol:
-
Cell Plating: Seed cells in a multi-well plate and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 1 µM, 3 µM, 10 µM) or vehicle for 1 hour.[1]
-
Induction of Oxidative Stress: Add H₂O₂ to the cell culture medium at a concentration known to induce cell death (e.g., up to 1 mM).[1][6]
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours).
-
Cell Viability Assessment: Measure cell viability using a chosen method. For example, if using a luminescent assay like CellTiter-Glo®, follow the manufacturer's protocol to measure ATP levels as an indicator of cell viability.
-
Data Analysis: Normalize the viability of treated cells to the vehicle-treated, non-H₂O₂ control. Determine the extent of protection conferred by this compound.
Western Blot for GSK3α/β Phosphorylation
This protocol details the analysis of GSK3α and GSK3β phosphorylation in response to TRPM2 inhibition by this compound.
Materials:
-
hTRPM2-expressing cells
-
Cell culture medium
-
This compound
-
DMSO
-
Hydrogen peroxide (H₂O₂)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-GSK3α/β, anti-total-GSK3β)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with this compound (e.g., 10 µM) for 30 minutes, followed by stimulation with H₂O₂ (e.g., 300 µM) for 10 minutes to dephosphorylate GSK3.[6][7]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-GSK3β) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To assess total protein levels, the membrane can be stripped and re-probed with an antibody against total GSK3β.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated GSK3β signal to the total GSK3β signal.
Microglial Cytokine Release Assay
This protocol is for measuring the effect of this compound on the release of pro-inflammatory cytokines from microglia.
Materials:
-
Primary microglia or a microglial cell line
-
Cell culture medium
-
This compound
-
DMSO
-
Pro-inflammatory stimulus (e.g., Lipopolysaccharide - LPS)
-
ELISA or multiplex immunoassay kit for the cytokines of interest (e.g., TNF-α, IL-6)
-
Multi-well cell culture plates
Protocol:
-
Cell Plating: Plate microglia in a multi-well plate and allow them to rest.
-
Compound Pre-treatment: Pre-treat the microglia with this compound at desired concentrations for 1 hour.
-
Stimulation: Add a pro-inflammatory stimulus such as LPS to the wells to induce cytokine production.
-
Incubation: Incubate the cells for a suitable time to allow for cytokine release (e.g., 24 hours).
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
Cytokine Measurement: Measure the concentration of the desired cytokines in the supernatant using an ELISA or multiplex immunoassay kit, following the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the this compound-treated groups to the vehicle-treated, stimulated control to determine the inhibitory effect.
Disclaimer
The information provided in this document is for research and informational purposes only. The experimental protocols are intended as a guide and may require optimization. Please refer to the original publications and supplier datasheets for more detailed information. All products mentioned should be handled by trained professionals in a laboratory setting.
References
- 1. qcbr.queens.org [qcbr.queens.org]
- 2. medkoo.com [medkoo.com]
- 3. bit.bio [bit.bio]
- 4. Pharmacology of this compound: A novel TRPM2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | TRP Channel | 2765255-93-2 | Invivochem [invivochem.com]
JNJ-28583113: Application Notes and Protocols for a Brain-Permeable TRPM2 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-28583113 is a potent and selective antagonist of the Transient Receptor Potential Melastatin 2 (TRPM2) ion channel, a key player in cellular responses to oxidative stress and neuroinflammation.[1][2][3] This document provides detailed application notes and protocols for the experimental use of this compound, covering its solubility, preparation for in vitro and in vivo studies, and its application in key cellular assays. The provided methodologies and data are intended to facilitate research into the therapeutic potential of TRPM2 antagonism in various disease models.
Physicochemical Properties and Solubility
This compound is a brain-permeable small molecule with the chemical formula C₁₉H₂₁F₃N₂O₂ and a molecular weight of 366.38 g/mol .[1] Understanding its solubility is critical for the preparation of stock solutions and experimental formulations.
Table 1: Solubility Data for this compound
| Solvent | Solubility | Notes |
| DMSO | 73 mg/mL (199.24 mM)[4] or 100 mg/mL[5] | Use fresh, moisture-free DMSO for best results.[4] |
| Ethanol | 36 mg/mL | - |
| Water | Insoluble | - |
Mechanism of Action and Signaling Pathway
This compound acts as a potent antagonist of the TRPM2 ion channel, with IC₅₀ values of approximately 126 nM for human TRPM2, 100 nM for chimpanzee TRPM2, and 25 nM for rat TRPM2.[2][6] TRPM2 is a calcium-permeable non-selective cation channel activated by intracellular ADP-ribose (ADPR) and reactive oxygen species (ROS).[7][8][9] By blocking TRPM2, this compound inhibits the influx of calcium ions (Ca²⁺) that is triggered by oxidative stress.[1][2] This inhibition of Ca²⁺ influx has been shown to prevent the dephosphorylation (activation) of Glycogen Synthase Kinase 3 alpha and beta (GSK3α and GSK3β), key enzymes involved in various cellular processes, including apoptosis and inflammation.[1][2][7][8][9]
Experimental Protocols
Preparation of Stock Solutions
For most in vitro experiments, a 10 mM stock solution of this compound in high-quality, anhydrous DMSO is recommended.[10]
Protocol:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1]
In Vitro Cellular Assays
This assay measures the ability of this compound to inhibit calcium influx through the TRPM2 channel upon stimulation with an agonist like hydrogen peroxide (H₂O₂).
Protocol:
-
Seed human embryonic kidney (HEK293) cells overexpressing human TRPM2 (hTRPM2-HEK) in a 384-well black-walled, clear-bottom plate at a density of 7,500 cells per well.[10]
-
Culture the cells for 18-24 hours.[10]
-
On the day of the experiment, wash the cells with an assay buffer (in mM: 130 NaCl, 2 KCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose; pH 7.4).[10]
-
Load the cells with a calcium-sensitive dye (e.g., Calcium-4) for 30 minutes.[10]
-
During the dye incubation, add serial dilutions of this compound (prepared from the 10 mM DMSO stock) to the wells.
-
Initiate calcium influx by adding H₂O₂ to a final concentration of 300 µM.[10]
-
Immediately measure the change in fluorescence using a fluorescence plate reader (e.g., FLIPR Tetra®).[10]
-
Construct concentration-response curves to determine the IC₅₀ of this compound.
This protocol assesses the protective effect of this compound against cell death induced by oxidative stress.
Protocol:
-
Seed hTRPM2-HEK or other relevant cell types (e.g., HeLa cells) in a 96-well plate.[1]
-
Allow the cells to adhere and grow for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1 µM, 3 µM, 10 µM) for 1 hour.[1][5]
-
Induce oxidative stress by adding H₂O₂ to the cell culture medium at concentrations up to 1 mM.[1][5]
-
Incubate the cells for a defined period (e.g., 24 hours).
-
Assess cell viability using a standard method such as the MTT or MTS assay.
This assay evaluates the anti-inflammatory properties of this compound by measuring its effect on cytokine release from microglia stimulated with pro-inflammatory agents.
Protocol:
-
Culture primary microglia or a microglial cell line in a 96-well plate.
-
Pre-treat the cells with this compound for 1 hour.
-
Stimulate the microglia with a pro-inflammatory stimulus, such as lipopolysaccharide (LPS) and interferon-gamma (IFNγ).
-
Incubate for 24 hours to allow for cytokine production and release.
-
Collect the cell culture supernatant.
-
Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using an ELISA or a multiplex immunoassay.
In Vivo Formulation and Administration
Due to its rapid in vivo metabolism, this compound is noted to have limited suitability for systemic dosing in chronic studies but can be used for acute experiments.[1][7][9][10][11]
Table 2: Recommended Formulations for In Vivo Experiments
| Formulation | Solubility | Notes |
| 2% DMSO, 40% PEG300, 5% Tween-80, 53% Saline | ≥ 2 mg/mL (5.46 mM) | Prepare fresh on the day of use. Heat or sonication can aid dissolution.[1] |
| 2% DMSO, 98% (20% SBE-β-CD in Saline) | ≥ 2 mg/mL (5.46 mM) | Prepare fresh on the day of use. Heat or sonication can aid dissolution.[1] |
| Suspend in 0.5% Carboxymethyl cellulose (CMC-Na) in saline | - | For oral administration.[6] |
Protocol for Preparation of Formulation 1:
-
Dissolve the required amount of this compound in DMSO.
-
Add PEG300 and mix thoroughly.
-
Add Tween-80 and mix until the solution is clear.
-
Finally, add saline to the desired final volume and mix well.
-
If precipitation occurs, gentle warming or sonication can be used to aid dissolution.[1] The solution should be clear before administration.
A single subcutaneous (sc) dose of 10 mg/kg has been shown to be brain penetrant, achieving concentrations of 400 ng/mL in the brain.[1][6]
Summary and Conclusion
This compound is a valuable research tool for investigating the role of the TRPM2 ion channel in various physiological and pathological processes. Its potent antagonist activity and brain permeability make it particularly relevant for studies related to neuroinflammation and neurodegenerative diseases.[2][5] The protocols provided in this document offer a starting point for researchers to effectively utilize this compound in their experimental designs. However, it is important to consider its rapid in vivo metabolism when planning long-term studies.[1][7][9][10][11] Further optimization of its pharmacokinetic properties may be necessary for its development as a therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. | BioWorld [bioworld.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. qcbr.queens.org [qcbr.queens.org]
- 6. This compound | TRP Channel | 2765255-93-2 | Invivochem [invivochem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacology of this compound: A novel TRPM2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 11. bit.bio [bit.bio]
JNJ-28583113: Application Notes and Protocols for Alzheimer's Disease Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of JNJ-28583113, a potent and selective antagonist of the Transient Receptor Potential Melastatin 2 (TRPM2) ion channel, for use in Alzheimer's disease (AD) research models. The information compiled herein, based on available preclinical data, details the compound's mechanism of action, key in vitro findings, and protocols for its application in experimental settings relevant to AD pathology.
Introduction
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein. Oxidative stress and neuroinflammation are also considered key contributors to the pathogenesis of AD. The TRPM2 ion channel, activated by oxidative stress and ADP-ribose, has emerged as a potential therapeutic target in neurodegenerative diseases due to its role in mediating calcium influx, which can lead to neuronal cell death and inflammation.[1][2] this compound is a brain-penetrant TRPM2 antagonist that has been investigated for its neuroprotective potential.[1][2][3] Although its rapid in vivo metabolism has limited its systemic application, it serves as a valuable tool for in vitro studies to probe the role of TRPM2 in AD-related cellular processes.[1][2][4]
Mechanism of Action
This compound acts as a potent antagonist of the TRPM2 ion channel.[1][2][4] TRPM2 is a non-selective cation channel that, upon activation by intracellular ADP-ribose and reactive oxygen species (ROS), allows the influx of Ca²⁺ into the cell. In the context of Alzheimer's disease, excessive Ca²⁺ influx through TRPM2 can trigger downstream signaling cascades that contribute to neuronal damage and death.
By blocking the TRPM2 channel, this compound inhibits this detrimental Ca²⁺ influx.[4] This action has been shown to have several downstream effects relevant to AD pathology, including the protection of cells from oxidative stress-induced death, the modulation of glycogen synthase kinase 3 (GSK3) phosphorylation, and the suppression of pro-inflammatory cytokine release in microglia.[1][2][3]
Data Presentation
In Vitro Efficacy of this compound
| Parameter | Cell Line/System | Concentration/Dosage | Result | Reference |
| TRPM2 Inhibition (IC₅₀) | Human TRPM2-expressing cells | ~126 nM | Potent antagonism of the human TRPM2 channel. | [1][2][3][4] |
| Rat TRPM2-expressing cells | 25 nM | High potency for the rat TRPM2 channel. | [3] | |
| Chimpanzee TRPM2-expressing cells | 100 nM | Effective inhibition of the chimpanzee TRPM2 channel. | [3] | |
| GSK3α/β Phosphorylation | Not specified | Not specified | This compound treatment led to the phosphorylation of GSK3α and β subunits. | [1][2][3][4] |
| Protection from Oxidative Stress | HeLa cells | 10 µM (1 hour pre-treatment) | Protected cells from H₂O₂-induced cell death and morphological changes. | [3] |
| Cytokine Release | Microglia | Not specified | Suppressed the release of pro-inflammatory cytokines in response to stimuli. | [1][2][3][4] |
In Vivo Pharmacokinetics of this compound
| Parameter | Animal Model | Dosage | Key Finding | Reference |
| Brain Penetration | Not specified | 10 mg/kg (single s.c. dose) | Achieved a concentration of 400 ng/mL in the brain, demonstrating its ability to cross the blood-brain barrier. | [3] |
| Metabolism | In vivo models | Not specified | The compound is rapidly metabolized, which limits its systemic bioavailability and duration of action. | [1][2][4] |
Experimental Protocols
In Vitro TRPM2 Inhibition Assay (Calcium Flux)
This protocol is a general guideline based on standard calcium flux assays used to assess ion channel antagonists.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on TRPM2 channel activation.
Materials:
-
HEK293 cells stably expressing human TRPM2.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS).
-
TRPM2 agonist (e.g., ADP-ribose or H₂O₂).
-
This compound stock solution in DMSO.
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Plating: Seed the TRPM2-expressing HEK293 cells into 96-well microplates at an appropriate density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate for 1 hour at 37°C in the dark.
-
-
Compound Incubation:
-
Wash the cells with HBSS to remove excess dye.
-
Prepare serial dilutions of this compound in HBSS.
-
Add the different concentrations of this compound to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
-
Measurement of Calcium Flux:
-
Place the microplate in the fluorescence plate reader and set the excitation and emission wavelengths for Fluo-4 (e.g., 494 nm and 516 nm, respectively).
-
Record a baseline fluorescence reading.
-
Inject the TRPM2 agonist into the wells.
-
Immediately begin recording the fluorescence intensity over time to measure the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the control (agonist alone).
-
Plot the percentage of inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
References
Application Notes and Protocols: Investigating Neuropathic Pain with JNJ-28583113
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing JNJ-28583113, a potent and selective antagonist of the Transient Receptor Potential Melastatin 2 (TRPM2) ion channel, for the investigation of neuropathic pain. Due to its pharmacokinetic profile, this compound is primarily suited for in vitro studies.
Introduction to this compound and TRPM2 in Neuropathic Pain
Neuropathic pain is a chronic condition resulting from damage or disease affecting the somatosensory nervous system. A key mechanism implicated in the pathogenesis of neuropathic pain is neuroinflammation, which involves the activation of immune cells such as microglia and macrophages. The TRPM2 ion channel has emerged as a significant player in this process.
TRPM2 is a calcium-permeable non-selective cation channel activated by intracellular ADP-ribose (ADPR) and reactive oxygen species (ROS), which are produced during oxidative stress.[1] In the context of neuropathic pain, activation of TRPM2 in immune cells, particularly microglia, leads to an influx of calcium. This calcium signaling triggers the production and release of pro-inflammatory cytokines and chemokines, contributing to central sensitization and the maintenance of pain states.[2]
This compound is a potent, brain-penetrant antagonist of the TRPM2 channel.[1][3] While its rapid in vivo metabolism currently limits its systemic use, its high in vitro potency makes it an excellent tool for elucidating the role of TRPM2 in cellular models of neuropathic pain.[1][3][4]
Quantitative Data Summary
The following table summarizes the in vitro potency and key effects of this compound.
| Parameter | Species | Value | Assay | Reference |
| IC50 | Human | 126 ± 0.5 nM | Ca2+ Flux Assay | [1][4] |
| Rat | 25 nM | Ca2+ Flux Assay | [5] | |
| Chimpanzee | 100 nM | Ca2+ Flux Assay | [5] | |
| IC50 | Human | 13 ± 2.8 nM | Electrophysiology (Patch-clamp) | [4] |
| Key In Vitro Effect | Cellular Model | Description | Reference | |
| Cytokine Release | Microglia | Blunts cytokine release in response to pro-inflammatory stimuli. | [1][3] | |
| Cell Viability | Multiple cell lines | Protects against oxidative stress-induced cell death. | [1][3] | |
| Signal Transduction | hTRPM2-HEK cells | Promotes the phosphorylation of GSK3α and β subunits. | [1][3] |
Signaling Pathway
The following diagram illustrates the proposed signaling pathway of TRPM2 activation in microglia and its role in neuropathic pain, along with the inhibitory action of this compound.
References
- 1. Pharmacology of this compound: A novel TRPM2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TRPM2 contributes to inflammatory and neuropathic pain through the aggravation of pronociceptive inflammatory responses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bu.edu [bu.edu]
- 5. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Brain Stability of JNJ-28583113
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of JNJ-28583113, a potent TRPM2 antagonist, in brain tissue.
Troubleshooting Guides
Issue: Rapid Degradation of this compound in In Vivo Experiments
Question: Our in vivo studies show that this compound has a very short half-life, making it difficult to maintain therapeutic concentrations in the brain. How can we address this?
Answer: The primary cause of this compound's rapid in vivo degradation is the hydrolysis of its ethyl ester moiety by plasma and tissue esterases, converting it to an inactive carboxylic acid metabolite.[1] While brain-penetrant, its systemic instability significantly impacts the concentration and residence time within the central nervous system (CNS).[2][3]
Troubleshooting Strategies:
-
Structural Modification:
-
Replace the Ester Group: The most direct approach is to synthesize analogs where the ethyl ester is replaced with a more metabolically stable functional group. Consider bioisosteres of esters that are less susceptible to hydrolysis, such as amides, sulfonamides, or five-membered heterocycles (e.g., oxadiazoles, triazoles).
-
Introduce Steric Hindrance: Flanking the ester group with bulky substituents can sterically hinder the approach of esterases, thereby slowing down the rate of hydrolysis.
-
-
Formulation Strategies:
-
Prodrug Approach: Design a prodrug that is converted to the active this compound within the brain. This strategy is complex and requires careful design to ensure brain-specific activation.
-
Nanoparticle Encapsulation: Encapsulating this compound in polymeric nanoparticles or liposomes can protect it from plasma esterases and potentially improve its pharmacokinetic profile.[4] This can lead to sustained release and higher brain concentrations.[5][6]
-
Intranasal Delivery: Bypassing the first-pass metabolism by employing intranasal administration could be a viable strategy to deliver the drug more directly to the brain.[4][7][8][9]
-
Issue: Discrepancy Between In Vitro Potency and In Vivo Efficacy
Question: this compound is highly potent in our in vitro assays (IC50 ≈ 126 nM), but we are not observing the expected efficacy in our animal models. What could be the reason?[10][11]
Answer: This discrepancy is likely due to the rapid metabolism of this compound in vivo, leading to sub-therapeutic concentrations at the target site in the brain.[12][13] The high in vitro potency is not translating to in vivo efficacy because the compound is not stable enough to maintain a sufficient concentration for a prolonged period.
Troubleshooting Strategies:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Conduct thorough PK/PD studies to correlate the brain concentration of this compound with the observed pharmacological effect. This will help determine the minimum effective concentration required at the target site.
-
Increase Dosing Frequency or Use Continuous Infusion: To counteract the rapid clearance, a more frequent dosing regimen or continuous infusion (e.g., via an osmotic minipump) might be necessary to maintain therapeutic brain concentrations.
-
Co-administration with an Esterase Inhibitor: While not a long-term solution for drug development, co-administering a general esterase inhibitor could temporarily increase the stability of this compound in vivo and help validate its therapeutic potential in preclinical models. Caution: This approach may have off-target effects and should be used with careful consideration.
-
Evaluate the Acid Metabolite: It is crucial to confirm that the carboxylic acid metabolite is indeed inactive as a TRPM2 antagonist. A direct in vitro evaluation of the metabolite's activity should be performed.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway responsible for the instability of this compound?
A1: The primary metabolic pathway is the hydrolysis of the ethyl ester functional group by esterase enzymes present in the plasma and various tissues, leading to the formation of a carboxylic acid metabolite.[1]
Q2: Is this compound metabolized by cytochrome P450 (CYP) enzymes in the brain?
A2: While the brain does contain CYP enzymes that can metabolize drugs, the predominant and most rapid metabolic pathway for this compound identified in the literature is ester hydrolysis.[1][10][12][14] Specific studies on the CYP-mediated metabolism of this compound in the brain are not extensively available.
Q3: What is the reported brain penetration of this compound?
A3: Despite its rapid systemic metabolism, this compound is brain-penetrant. A subcutaneous dose of 10 mg/kg in rats resulted in a brain concentration of approximately 400 ng/mL (around 1.1 µM).[11]
Q4: Are there any known active metabolites of this compound?
A4: The primary metabolite is the carboxylic acid derivative formed from ester hydrolysis.[1] The available literature suggests this metabolite is inactive, but it is recommended to confirm this in your specific assay system.
Q5: What in vitro assays can I use to assess the stability of this compound and its analogs?
A5: You can use in vitro stability assays with plasma (e.g., rat, mouse, human) and brain homogenates or brain slices to assess the rate of hydrolysis.[7] These assays will help you compare the stability of new analogs to the parent compound.
Quantitative Data Summary
| Parameter | Value | Species | Reference |
| In Vitro Potency (IC50) | |||
| Human TRPM2 | 126 ± 0.5 nM | Human | [2] |
| Chimpanzee TRPM2 | 100 nM | Chimpanzee | [11] |
| Rat TRPM2 | 25 nM | Rat | [11] |
| Pharmacokinetics | |||
| Brain Concentration (Cmax) | ~400 ng/mL (~1.1 µM) | Rat | [11] |
| Dose | 10 mg/kg (subcutaneous) | Rat | [11] |
| Plasma Concentration | Undetectable | Rat | [1] |
Experimental Protocols
Protocol 1: In Vitro Brain Slice Stability Assay
This protocol is adapted from established methods for preparing acute brain slices and can be used to assess the metabolic stability of this compound or its analogs in a more physiologically relevant brain environment.[2][3][11][12][15]
Materials:
-
Rodent (e.g., rat or mouse)
-
Vibratome
-
Dissection tools
-
Carbogen gas (95% O2 / 5% CO2)
-
Ice-cold N-Methyl-D-glucamine (NMDG) cutting solution
-
Artificial cerebrospinal fluid (aCSF)
-
Incubation chamber
-
This compound stock solution
-
LC-MS/MS system for analysis
Procedure:
-
Prepare Solutions: Prepare fresh, ice-cold NMDG cutting solution and aCSF, and continuously bubble both with carbogen for at least 30 minutes before use.
-
Animal Anesthesia and Perfusion: Anesthetize the animal deeply and perform a transcardial perfusion with ice-cold NMDG cutting solution.
-
Brain Extraction and Slicing: Rapidly extract the brain and place it in the ice-cold, carbogenated NMDG solution. Mount the brain on the vibratome stage and cut coronal or sagittal slices (e.g., 300 µm thick) of the desired brain region.
-
Slice Recovery: Transfer the slices to a recovery chamber containing NMDG solution at 32-34°C for 10-15 minutes.
-
Incubation: Transfer the slices to an incubation chamber containing aCSF at room temperature and allow them to equilibrate for at least 1 hour.
-
Stability Assay:
-
Place individual brain slices in wells of a 24-well plate containing aCSF.
-
Add this compound to a final concentration of 1 µM.
-
Incubate at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), collect both the aCSF supernatant and the brain slice.
-
Homogenize the brain slice in an appropriate solvent (e.g., acetonitrile with an internal standard).
-
-
Sample Analysis: Analyze the concentration of this compound and its acid metabolite in the supernatant and the brain homogenate using a validated LC-MS/MS method.
-
Data Analysis: Calculate the rate of degradation and the half-life of the compound in the brain slice preparation.
Protocol 2: In Vivo Microdialysis for Brain Pharmacokinetics
This protocol provides a framework for measuring the unbound concentration of this compound in the brain extracellular fluid (ECF) of a freely moving animal, offering valuable pharmacokinetic data.[14][16][17]
Materials:
-
Rodent (e.g., rat or mouse)
-
Stereotaxic apparatus
-
Microdialysis probe and guide cannula
-
Syringe pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
This compound for administration
-
LC-MS/MS system for analysis
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the animal and place it in the stereotaxic frame.
-
Implant a guide cannula targeting the brain region of interest (e.g., striatum, hippocampus) and secure it with dental cement.
-
Allow the animal to recover from surgery for at least 24-48 hours.
-
-
Microdialysis Probe Insertion:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula into the brain.
-
Connect the probe to a syringe pump and perfuse with aCSF at a low flow rate (e.g., 0.5-2 µL/min).
-
Allow the system to equilibrate for 1-2 hours.
-
-
Baseline Sample Collection: Collect baseline dialysate samples for at least one hour before drug administration.
-
Drug Administration: Administer this compound via the desired route (e.g., subcutaneous, intravenous).
-
Dialysate Collection: Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into a refrigerated fraction collector for several hours post-dose.
-
Sample Analysis: Analyze the concentration of this compound in the dialysate samples using a highly sensitive LC-MS/MS method.
-
Data Analysis: Plot the concentration of this compound in the brain ECF over time to determine key pharmacokinetic parameters such as Cmax, Tmax, and AUC (Area Under the Curve).
Visualizations
Caption: Experimental workflow for assessing the stability and pharmacokinetics of this compound.
References
- 1. Cytochrome P450-catalyzed pathways in human brain: metabolism meets pharmacology or old drugs with new mechanism of action? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. qcbr.queens.org [qcbr.queens.org]
- 3. Changes in dopamine, serotonin and their metabolites in discrete brain areas of rat offspring after in utero exposure to cocaine or related drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impaired energy metabolism and altered brain histoarchitecture characterized by inhibition of glycolysis and mitochondrial electron transport-linked enzymes in rats exposed to diisononyl phthalate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolite Bioanalysis in Drug Development: Recommendations from the IQ Consortium Metabolite Bioanalysis Working Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. Brain homogenate stability for stimulant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Active Glucuronide Metabolite of the Brain Protectant IMM-H004 with Poor Blood–Brain Barrier Permeability Demonstrates a High Partition in the Rat Brain via Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Active Glucuronide Metabolite of the Brain Protectant IMM-H004 with Poor Blood-Brain Barrier Permeability Demonstrates a High Partition in the Rat Brain via Multiple Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytochrome P450-mediated drug metabolism in the brain. | Semantic Scholar [semanticscholar.org]
- 11. Brain energy metabolism in intracerebroventricularly administered streptozotocin mouse model of Alzheimer’s disease: A 1H-[13C]-NMR study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytochrome P450-mediated drug metabolism in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytochromes P450 in the brain: Emerging evidence for biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics, metabolite profiling, safety and tolerability of YZJ-4729 tartrate, a novel G protein-biased μ-opioid receptor agonist, in healthy Chinese subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacology of this compound: A novel TRPM2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Challenges with systemic dosing of JNJ-28583113
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the TRPM2 antagonist, JNJ-28583113.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the Transient Receptor Potential Melastatin 2 (TRPM2) ion channel.[1][2] Its primary mechanism of action is to block the TRPM2-mediated influx of calcium (Ca²⁺), which in turn prevents downstream signaling events associated with oxidative stress and inflammation.[1][2]
Q2: What are the key in vitro effects of this compound?
A2: In vitro, this compound has been shown to:
-
Inhibit TRPM2-mediated calcium influx with an IC₅₀ of approximately 126 nM in human TRPM2 assays.[1][2]
-
Protect cells from oxidative stress-induced cell death.[3][4][5]
-
Lead to the phosphorylation of GSK3α and GSK3β subunits.[2][4]
-
Suppress the release of pro-inflammatory cytokines in microglial cells.[2][3][4]
Q3: Is this compound suitable for in vivo systemic dosing?
A3: No, this compound is not well-suited for systemic dosing in its current form.[3][5] While it is brain-penetrant, it is rapidly metabolized in vivo, which significantly limits its systemic bioavailability and duration of action.[2][3][5] Further optimization of the compound is necessary to improve its in vivo properties.[3][5]
Troubleshooting Guides
Issue 1: Low or undetectable plasma concentrations of this compound in animal studies.
Question: We administered this compound to rats via subcutaneous injection but are observing very low or no detectable compound in the plasma at our desired time points. What could be the cause and how can we address this?
Answer: This is a common challenge with this compound due to its rapid in vivo metabolism.[3][5] Here are potential causes and troubleshooting steps:
-
Cause: Rapid metabolism is the most likely reason for low plasma concentrations.
-
Troubleshooting Steps:
-
Optimize the Formulation: The formulation is critical for protecting the compound from rapid degradation and improving its absorption. Consider the following strategies:
-
Lipid-based formulations: Encapsulating this compound in lipid-based systems like self-emulsifying drug delivery systems (SEDDS) or solid lipid nanoparticles (SLN) can protect it from first-pass metabolism and enhance absorption.
-
Polymeric nanoparticles: Formulating the compound within biodegradable polymeric nanoparticles can provide a sustained release profile and protect it from metabolic enzymes.
-
Co-solvents: While a simple solution might be convenient, using co-solvents like PEG300, Tween-80, and DMSO can improve solubility and initial stability, though it may not fully overcome rapid metabolism. A previously reported formulation for a single subcutaneous dose in rats was 5 mg/mL in 5% (v/v) 1-methyl-2-pyrrolidinone, 20% (v/v) Solutol HS 15, and 75% (v/v) water.[4]
-
-
Adjust the Dosing Route and Regimen:
-
Intravenous (IV) infusion: Continuous IV infusion can maintain a steady-state plasma concentration, bypassing first-pass metabolism.
-
More frequent dosing: For subcutaneous or intraperitoneal routes, increasing the dosing frequency may be necessary to maintain therapeutic levels, although this may not be practical for all study designs.
-
-
Pharmacokinetic Modeling: Before extensive in vivo experiments, consider in vitro metabolic stability assays (e.g., using liver microsomes) to predict the in vivo clearance. This data can inform the design of the in vivo studies, including the initial dose and sampling schedule.
-
Analytical Method Sensitivity: Ensure your analytical method (e.g., LC-MS/MS) is sensitive enough to detect the expected low concentrations of the parent compound and its potential metabolites.
-
Issue 2: Inconsistent results in in vitro TRPM2 functional assays.
Question: We are seeing high variability in our in vitro calcium flux assays when using this compound. What are some potential sources of this variability and how can we improve our assay consistency?
Answer: Variability in in vitro TRPM2 assays can arise from several factors. Here’s a guide to troubleshoot and improve consistency:
-
Cause: Inconsistent TRPM2 channel activation, cell health variability, or issues with the compound itself can all contribute to variability.
-
Troubleshooting Steps:
-
TRPM2 Activation:
-
Agonist Concentration and Stability: Ensure the TRPM2 agonist (e.g., H₂O₂, ADP-ribose) is freshly prepared and used at a consistent concentration that elicits a robust but not maximal response.
-
Direct vs. Indirect Activation: Be aware of the method of activation. H₂O₂ induces oxidative stress, leading to intracellular production of ADP-ribose, which then activates TRPM2. This indirect activation can have more variability than direct intracellular application of ADP-ribose in patch-clamp experiments.
-
-
Cell Culture Conditions:
-
Cell Line and Passage Number: Use a stable cell line overexpressing TRPM2 (e.g., HEK293) and keep the passage number low and consistent between experiments.
-
Cell Health and Density: Ensure cells are healthy and seeded at a consistent density. Over-confluent or stressed cells can respond differently to stimuli.
-
-
Compound Handling:
-
Solubility: this compound is a hydrophobic compound. Ensure it is fully dissolved in a suitable solvent (e.g., DMSO) before diluting in aqueous assay buffers. Precipitation of the compound will lead to inconsistent effective concentrations.
-
Storage: Store the compound as recommended, typically at -20°C or -80°C in a dry, dark environment to prevent degradation.[4]
-
-
Assay Protocol:
-
Incubation Times: Precisely control all incubation times, especially the pre-incubation with this compound before adding the agonist.
-
Temperature: TRPM2 is a thermosensitive channel. Maintain a consistent temperature throughout the assay.
-
-
Data Presentation
Table 1: In Vitro Potency of this compound against TRPM2
| Species | IC₅₀ (nM) | Assay Type |
| Human | 126 ± 0.5 | Ca²⁺ flux assay |
| Chimpanzee | 100 | Ca²⁺ flux assay |
| Rat | 25 | Ca²⁺ flux assay |
Data compiled from multiple sources.[3][4]
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Units |
| Dose | 10 | mg/kg |
| Route of Administration | Subcutaneous (sc) | - |
| Peak Plasma Concentration (Cmax) | ~200 | ng/mL |
| Time to Peak Plasma Concentration (Tmax) | 0.5 | hours |
| Peak Brain Concentration | ~400 | ng/g |
| Time to Peak Brain Concentration | 2 | hours |
Data is estimated from graphical representations in the cited literature.[1]
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rats
-
Animals: Male Sprague Dawley rats (approximately 400 g).
-
Formulation: Prepare a 5 mg/mL suspension of this compound in a vehicle consisting of 5% (v/v) 1-methyl-2-pyrrolidinone, 20% (v/v) Solutol HS 15, and 75% (v/v) water.
-
Dosing: Administer a single subcutaneous dose of 10 mg/kg (2 mL/kg).
-
Sample Collection: Collect blood and brain tissue samples at 0.5, 2, and 6 hours post-dosing.
-
Sample Processing:
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood to separate plasma.
-
Harvest and homogenize brain tissue.
-
-
Bioanalysis: Analyze the concentration of this compound in plasma and brain homogenates using a validated LC-MS/MS method.
Protocol 2: In Vitro Oxidative Stress-Induced Cell Death Assay
-
Cell Line: Human embryonic kidney (HEK293) cells stably expressing human TRPM2 (hTRPM2-HEK).
-
Cell Seeding: Seed hTRPM2-HEK cells in a 96-well plate at a density that allows for optimal growth.
-
Compound Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 1 µM, 3 µM, 10 µM) or vehicle control (DMSO) for 1 hour.
-
Induction of Oxidative Stress: Add hydrogen peroxide (H₂O₂) to the wells at a final concentration of up to 1 mM to induce oxidative stress and TRPM2-mediated cell death.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24 hours).
-
Cell Viability Assessment: Measure cell viability using a standard method such as the MTT or WST-1 assay, following the manufacturer's protocol.
Protocol 3: Western Blot for GSK3β Phosphorylation
-
Cell Culture and Treatment: Culture hTRPM2-HEK cells and treat with 300 µM H₂O₂ for 10 minutes in the presence or absence of a 30-minute pre-treatment with 10 µM this compound.[4]
-
Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-GSK3β (Ser9) and total GSK3β.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities and normalize the phospho-GSK3β signal to the total GSK3β signal.
Visualizations
Caption: Signaling pathway of TRPM2 activation and inhibition by this compound.
Caption: General experimental workflow for in vivo and in vitro studies of this compound.
References
Optimizing JNJ-28583113 Concentration for In Vitro Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of JNJ-28583113 in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective antagonist of the Transient Receptor Potential Melastatin 2 (TRPM2) ion channel.[1][2][3] It functions by blocking the TRPM2-mediated influx of calcium, which in turn prevents downstream signaling events associated with oxidative stress and inflammation.[1]
Q2: What is the recommended starting concentration for in vitro experiments?
A2: A good starting point for most cell-based assays is in the range of the IC50 value. For human TRPM2, the IC50 is approximately 126 nM.[1][2][3][4][5][6][7] Depending on the specific assay and cell type, a concentration range of 100 nM to 1 µM is often effective. For instance, electrophysiological characterization has been performed using concentrations of 3 nM, 30 nM, and 1 µM.[4][5]
Q3: How should I prepare my stock solution of this compound?
A3: this compound is soluble in DMSO.[6] A stock solution of 10 mM in DMSO can be prepared.[8] For long-term storage, it is recommended to store the stock solution at -20°C for up to one month or at -80°C for up to six months.[4]
Q4: What are the known downstream effects of this compound in cellular assays?
A4: Inhibition of TRPM2 by this compound has several documented downstream effects, including:
-
Protection against oxidative stress-induced cell death.[1][2][3][4]
-
Suppression of cytokine release in microglial cells in response to pro-inflammatory stimuli.[1][2][3][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect of this compound | Inadequate Concentration: The concentration of this compound may be too low to effectively antagonize TRPM2 in your specific cell type or assay system. | Increase the concentration of this compound in a stepwise manner. A concentration of 10 µM has been shown to be effective in preventing H2O2-induced cell death.[4][5] |
| Low TRPM2 Expression: The cell line you are using may have low or no endogenous expression of the TRPM2 channel. | Verify TRPM2 expression in your cell line using techniques like qPCR or Western blotting. Consider using a cell line known to express TRPM2 (e.g., HeLa cells) or a TRPM2-overexpressing cell line.[8] | |
| Compound Degradation: The this compound stock solution may have degraded due to improper storage. | Prepare a fresh stock solution from a new vial of the compound. Ensure proper storage at -20°C or -80°C.[4] | |
| High background signal or off-target effects | High Concentration: Excessive concentrations of this compound may lead to non-specific effects. | Perform a dose-response curve to determine the optimal concentration that provides maximal TRPM2 inhibition with minimal off-target effects. Start from a lower concentration (e.g., 10 nM) and titrate up. |
| Cellular Health: The cells may be unhealthy or stressed, leading to a higher background signal. | Ensure proper cell culture maintenance and handling. Check cell viability before and during the experiment. | |
| Inconsistent results between experiments | Variability in Reagent Preparation: Inconsistent preparation of this compound dilutions or other reagents can lead to variability. | Prepare fresh dilutions for each experiment from a validated stock solution. Ensure all other reagents are prepared consistently. |
| Differences in Cell Passage Number: Cell characteristics can change with increasing passage number, potentially affecting their response to treatment. | Use cells within a consistent and low passage number range for all experiments. |
Quantitative Data Summary
| Parameter | Species | Value | Reference |
| IC50 | Human | ~126 nM | [1][2][3][4][5][6][7] |
| Chimpanzee | 100 nM | [4][5] | |
| Rat | 25 nM | [4][5] | |
| Electrophysiology (hTRPM2-HEK cells) | - | 3 nM, 30 nM, 1 µM (at 200s) | [4][5] |
| Cell Protection (H2O2-induced death) | hTRPM2-HEK cells | 10 µM (for 1h) | [4][5] |
| GSK3α/β Phosphorylation Recovery | hTRPM2-HEK cells | 10 µM | [5] |
Experimental Protocols
Calcium Flux Assay
Objective: To measure the inhibitory effect of this compound on TRPM2-mediated calcium influx.
Methodology:
-
Cell Seeding: Seed hTRPM2-HEK cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer and then load them with a calcium-sensitive dye (e.g., Calcium-4) solution for 30 minutes.
-
Compound Incubation: Add varying concentrations of this compound to the wells and incubate for 30 minutes.
-
TRPM2 Activation: Add an agonist of TRPM2, such as 300 µM H2O2, to induce calcium influx.[8]
-
Data Acquisition: Monitor the real-time changes in fluorescence using a fluorescence plate reader.
-
Analysis: Construct concentration-response curves using the peak calcium responses to determine the IC50 of this compound.
Cell Viability Assay
Objective: To assess the protective effect of this compound against oxidative stress-induced cell death.
Methodology:
-
Cell Seeding: Seed hTRPM2-HEK cells in a 96-well plate and allow them to attach.
-
Pre-treatment: Pre-treat the cells with different concentrations of this compound (e.g., 1 µM, 3 µM, 10 µM) for 1 hour.[8]
-
Induce Oxidative Stress: Expose the cells to varying concentrations of H2O2 (up to 1 mM) to induce cell death.[8]
-
Incubation: Incubate the cells for a predetermined period (e.g., 24 hours).
-
Viability Measurement: Measure cell viability using a standard assay such as MTT or a commercially available cell viability kit.
-
Analysis: Compare the viability of cells treated with this compound and H2O2 to those treated with H2O2 alone.
Visualizations
Caption: this compound signaling pathway.
Caption: General experimental workflow.
Caption: Troubleshooting decision tree.
References
- 1. medkoo.com [medkoo.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacology of this compound: A novel TRPM2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | TRP Channel | 2765255-93-2 | Invivochem [invivochem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. | BioWorld [bioworld.com]
- 8. qcbr.queens.org [qcbr.queens.org]
Troubleshooting JNJ-28583113 insolubility issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of JNJ-28583113, a potent and selective TRPM2 antagonist. This guide addresses common challenges, particularly insolubility issues, to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, brain-permeable antagonist of the Transient Receptor Potential Melastatin 2 (TRPM2) ion channel.[1][2][3][4][5] It functions by blocking the TRPM2-mediated influx of calcium, which in turn prevents downstream signaling events.[1] This inhibitory action has been shown to protect cells from oxidative stress-induced cell death and to suppress the release of cytokines in microglia in response to pro-inflammatory stimuli.[2][4][5]
Q2: What are the known biological effects of inhibiting TRPM2 with this compound?
Inhibition of TRPM2 by this compound leads to several key cellular effects, including:
-
Protection against oxidative stress: It prevents cell death induced by oxidative stress.[2][4][5]
-
Modulation of GSK3α/β phosphorylation: this compound blocks the dephosphorylation (activation) of Glycogen Synthase Kinase 3 alpha and beta (GSK3α and GSK3β) that is induced by oxidative stress.[1][2][4][5]
-
Anti-inflammatory effects: It suppresses the release of pro-inflammatory cytokines in microglial cells.[1][2][4][5]
Q3: I am observing precipitation of this compound when I dilute my DMSO stock into my aqueous experimental buffer. What should I do?
This is a common issue due to the low aqueous solubility of this compound. Here are several troubleshooting steps:
-
Lower the final concentration: If possible, reducing the final concentration of this compound in your assay may prevent precipitation.
-
Increase the percentage of DMSO: While it is advisable to keep the final DMSO concentration low to avoid solvent effects on cells (typically below 0.5%), a slight increase may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.[6]
-
Use a pre-warmed buffer: Adding the DMSO stock to a pre-warmed (e.g., 37°C) aqueous buffer can sometimes improve solubility.
-
Improve mixing technique: Add the DMSO stock to the aqueous buffer while vortexing or stirring to ensure rapid and thorough mixing. This can prevent localized high concentrations that are prone to precipitation.
-
Consider co-solvents: For challenging situations, especially for in vivo formulations, co-solvents like PEG300 and surfactants like Tween-80 can be used to improve solubility.[2]
Q4: What is the recommended procedure for preparing a stock solution of this compound?
It is recommended to prepare a stock solution of this compound in anhydrous DMSO. A concentration of 10 mM is a common starting point for in vitro assays.[7][8] For consistent results, use fresh, high-quality DMSO.
Q5: How should I store this compound stock solutions?
Store stock solutions of this compound at -20°C or -80°C for long-term storage (months).[1][2] For short-term storage (days to weeks), 4°C is acceptable.[1] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller volumes for single use.
Troubleshooting Guide: Insolubility Issues
This guide provides a systematic approach to addressing precipitation issues with this compound in aqueous buffers.
| Problem | Potential Cause | Suggested Solution | Expected Outcome |
| Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer. | Low aqueous solubility of this compound. | 1. Lower Final Concentration: Reduce the working concentration of this compound. 2. Increase Final DMSO %: Cautiously increase the final DMSO concentration (e.g., from 0.1% to 0.5%). 3. Improve Mixing: Add the DMSO stock to the aqueous buffer while vortexing. 4. Use Pre-warmed Buffer: Warm the aqueous buffer to 37°C before adding the DMSO stock. | A clear, homogenous solution with no visible precipitate. |
| Solution is initially clear but a precipitate forms over time. | Time-dependent precipitation due to limited stability in aqueous solution. | 1. Prepare Fresh Solutions: Make working solutions immediately before use. 2. Assess Stability: Determine the time window in which the compound remains in solution in your specific buffer. | The solution remains clear for the duration of the experiment. |
| Precipitation occurs upon cooling or storage at 4°C. | Temperature-dependent solubility. | 1. Maintain Consistent Temperature: Keep the working solution at a constant temperature (e.g., room temperature or 37°C). 2. Re-dissolve Before Use: If stored cold, allow the solution to warm to room temperature and gently sonicate or vortex to redissolve any precipitate before use. | A clear solution is maintained at the experimental temperature. |
| Insolubility persists despite the above measures. | The compound's inherent hydrophobicity is too high for the desired concentration in the chosen buffer. | 1. Use Co-solvents/Surfactants: For biochemical assays, consider adding a small amount of a non-ionic detergent like Tween-20 (e.g., 0.01%). For cell-based assays, this should be done with caution and with appropriate controls. 2. Formulation for In Vivo Use: For animal studies, specific formulations with excipients like PEG300 and Tween-80 are necessary.[2] | Enhanced solubility and a stable working solution. |
Quantitative Data Summary
Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference |
| DMSO | ≥ 73 mg/mL | [9] |
| Ethanol | 36 mg/mL | [9] |
| Water | Insoluble | [9] |
Recommended Stock Solution Parameters
| Parameter | Recommendation |
| Solvent | Anhydrous DMSO |
| Concentration | 10 mM |
| Short-term Storage | 4°C (days to weeks) |
| Long-term Storage | -20°C or -80°C (months) |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Calculation: The molecular weight of this compound is 366.38 g/mol . To prepare a 10 mM solution, dissolve 3.66 mg of this compound in 1 mL of DMSO.
-
Procedure: a. Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. b. Add the calculated volume of anhydrous DMSO. c. Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution. d. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays
-
Materials: 10 mM this compound in DMSO stock solution, pre-warmed cell culture medium or appropriate aqueous buffer.
-
Procedure: a. In a sterile tube, add the required volume of pre-warmed cell culture medium. b. While gently vortexing the medium, add the calculated volume of the this compound stock solution to achieve the desired final concentration. For example, to make a 10 µM working solution, add 1 µL of the 10 mM stock to 999 µL of medium. c. Continue to vortex for a few seconds to ensure thorough mixing. d. Visually inspect the solution for any signs of precipitation. e. Use the freshly prepared working solution immediately.
Visualizations
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TRP Channel | 2765255-93-2 | Invivochem [invivochem.com]
- 4. Pharmacology of this compound: A novel TRPM2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. qcbr.queens.org [qcbr.queens.org]
- 9. selleckchem.com [selleckchem.com]
JNJ-28583113 off-target effects and how to control for them
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of JNJ-28583113, a potent and selective TRPM2 antagonist, and how to control for them in experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary biological target of this compound is the Transient Receptor Potential Melastatin 2 (TRPM2) ion channel.[1] It acts as a potent and selective antagonist, inhibiting TRPM2-mediated calcium influx.[1]
Q2: What are the known on-target effects of this compound?
A2: By blocking TRPM2, this compound has been shown to:
-
Lead to the phosphorylation of GSK3α and GSK3β subunits.[2][3][4]
-
Protect cells from oxidative stress-induced cell death.[3][4]
-
Suppress the release of cytokines in microglia in response to pro-inflammatory stimuli.[3][4]
Q3: Has a comprehensive off-target profile for this compound been published?
Q4: Why is it important to control for off-target effects?
Troubleshooting Guide: Unexpected Experimental Results
This guide provides steps to take if you observe experimental outcomes that are inconsistent with the known on-target effects of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Phenotype observed at a much lower/higher concentration than the reported IC50 for TRPM2. | Off-target effect | 1. Perform a Dose-Response Curve: Carefully titrate this compound to determine the minimal effective concentration for the desired on-target effect and compare it to the concentration causing the unexpected phenotype.[6][7] 2. Consult IC50 Data: Refer to the known IC50 values for this compound against TRPM2 from different species. |
| Unexpected cellular toxicity. | Off-target toxicity or non-specific effects at high concentrations. | 1. Conduct Cell Viability Assays: Use multiple cell lines (including a TRPM2-negative line) to assess if the toxicity is target-dependent. 2. Lower the Concentration: Use the lowest effective concentration of this compound. 3. Perform an Off-Target Screen: If available, screen the compound against a safety pharmacology panel to identify potential interactions with toxicity-related targets.[6] |
| Phenotype is not consistent with TRPM2 knockout/knockdown studies. | Off-target effect of this compound. | 1. Genetic Validation: Use CRISPR/Cas9 or siRNA/shRNA to knockout or knockdown TRPM2. If the phenotype is not replicated, it is likely an off-target effect of this compound.[6] 2. Use a Structurally Distinct TRPM2 Inhibitor: Confirm the phenotype with another TRPM2 antagonist that has a different chemical scaffold.[6] |
| Inconsistent results between experiments. | Experimental artifact or protocol variability. | 1. Review and Optimize Protocol: Ensure consistent experimental conditions, including vehicle controls (e.g., DMSO). 2. Include Positive and Negative Controls: Use a well-characterized TRPM2 agonist as a positive control and a negative control compound. |
Quantitative Data Summary
The following table summarizes the reported in vitro potency of this compound.
| Target | Assay Type | Species | IC50 (nM) | Reference |
| TRPM2 | Calcium Flux | Human | 126 | [2][3][4] |
| TRPM2 | Calcium Flux | Chimpanzee | 100 | [3][4] |
| TRPM2 | Calcium Flux | Rat | 25 | [3][4] |
| TRPM2 | Electrophysiology | Human | 13 ± 2.8 |
Key Experimental Protocols
To help researchers control for off-target effects, detailed methodologies for critical experiments are provided below.
Genetic Validation using CRISPR/Cas9 Knockout
Objective: To confirm that the observed phenotype is dependent on TRPM2 expression.
Methodology:
-
gRNA Design and Cloning: Design and clone two to three independent gRNAs targeting a critical exon of the TRPM2 gene into a Cas9 expression vector.
-
Transfection and Selection: Transfect the target cell line with the gRNA/Cas9 plasmids. Select for transfected cells using an appropriate marker (e.g., puromycin).
-
Clonal Isolation: Isolate single-cell clones by limiting dilution or FACS.
-
Verification of Knockout:
-
Genomic DNA Sequencing: Confirm the presence of insertions/deletions (indels) at the target locus.
-
Western Blot or qPCR: Verify the absence of TRPM2 protein or mRNA expression.
-
-
Phenotypic Analysis: Treat the verified TRPM2 knockout and wild-type control cells with this compound and assess the phenotype of interest. An on-target effect should be absent or significantly reduced in the knockout cells.
Control Experiment with a Structurally Unrelated TRPM2 Inhibitor
Objective: To rule out off-target effects due to the specific chemical scaffold of this compound.
Methodology:
-
Inhibitor Selection: Choose a validated TRPM2 inhibitor with a different chemical structure from this compound (e.g., ACA, M2NX).
-
Dose-Response: Determine the IC50 of the alternative inhibitor for TRPM2 in your experimental system.
-
Phenotypic Comparison: Treat cells with equimolar concentrations (relative to their IC50s) of this compound and the alternative inhibitor.
-
Analysis: If both compounds produce the same phenotype, it is more likely to be an on-target effect of TRPM2 inhibition.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that this compound directly binds to TRPM2 in a cellular context.[2][8]
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.[6]
-
Heating: Heat the cell lysates across a range of temperatures.[6]
-
Protein Aggregation and Separation: Centrifuge the samples to pellet the aggregated proteins. The ligand-bound protein is expected to be more stable at higher temperatures.[6]
-
Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of TRPM2 remaining using Western blotting or mass spectrometry.[6] An increase in the amount of soluble TRPM2 in the this compound-treated samples at higher temperatures indicates target engagement.
Visualizations
Signaling Pathway of this compound On-Target Effects```dot
// Nodes JNJ [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; TRPM2 [label="TRPM2 Channel", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ca_influx [label="Ca2+ Influx", fillcolor="#F1F3F4", fontcolor="#202124"]; Oxidative_Stress [label="Oxidative Stress\n(e.g., H2O2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell_Death [label="Cell Death", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GSK3 [label="GSK3α/β\nPhosphorylation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cytokine_Release [label="Cytokine Release\n(Microglia)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges JNJ -> TRPM2 [label="Inhibits", color="#EA4335", fontcolor="#202124"]; TRPM2 -> Ca_influx [label="Mediates", color="#4285F4", fontcolor="#202124"]; Ca_influx -> Cell_Death [color="#4285F4", fontcolor="#202124"]; Ca_influx -> GSK3 [label="Inhibits", style=dashed, color="#EA4335", fontcolor="#202124"]; Ca_influx -> Cytokine_Release [color="#4285F4", fontcolor="#202124"]; Oxidative_Stress -> TRPM2 [label="Activates", color="#4285F4", fontcolor="#202124"]; }
Caption: Workflow for investigating potential off-target effects.
References
- 1. medkoo.com [medkoo.com]
- 2. Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development - American Chemical Society [acs.digitellinc.com]
- 3. Genetic Knockout of TRPM2 Increases Neuronal Excitability of Hippocampal Neurons by Inhibiting Kv7 Channel in Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Target Identification and Validation in Drug Development | Technology Networks [technologynetworks.com]
Managing the poor metabolic stability of JNJ-28583113
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for managing the poor metabolic stability of JNJ-28583113, a potent TRPM2 antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the Transient Receptor Potential Melastatin 2 (TRPM2) ion channel.[1][2][3] TRPM2 is a cation channel activated by intracellular ADP-ribose and reactive oxygen species, and its signaling has been linked to the pathophysiology of several CNS disorders.[2][3] this compound functions by blocking TRPM2-mediated calcium influx, which in turn leads to the phosphorylation of GSK3α and GSK3β subunits.[1][2][3] This action provides protective effects against oxidative stress-induced cell death and suppresses the release of cytokines in microglial cells.[1][2][4]
Q2: What are the reported in vitro potencies of this compound?
This compound has demonstrated potent antagonist activity in various in vitro assays. The half-maximal inhibitory concentrations (IC₅₀) have been determined in cells overexpressing TRPM2 from different species.
| Species | IC₅₀ Value (nM) |
| Human | ~126 |
| Chimpanzee | ~100 |
| Rat | ~25 |
| Source: MedChemExpress[4] |
Q3: What is the main challenge associated with the in vivo use of this compound?
The primary challenge is its poor metabolic stability.[2][3] this compound is rapidly metabolized in vivo, which significantly limits its systemic bioavailability and duration of action.[1][2] While the compound is brain penetrant, its rapid breakdown makes it unsuitable for systemic dosing in its current form and necessitates optimization for sustained in vivo studies.[2][3][5]
Q4: Why is metabolic stability a critical parameter for a compound like this compound?
Metabolic stability is a crucial determinant of a drug's pharmacokinetic profile, including its half-life, bioavailability, and overall therapeutic efficacy.[6] For a CNS-targeted agent like this compound, poor metabolic stability leads to low systemic exposure and insufficient concentrations reaching the brain to exert a therapeutic effect.[2] Assessing and improving metabolic stability is essential to reduce the potential for a drug candidate to fail in later development stages due to pharmacokinetic reasons.[7]
Troubleshooting Guide
Problem: My in vivo experiment with this compound shows much lower systemic exposure than anticipated based on its in vitro potency. What is the likely cause?
This is a known characteristic of this compound. The discrepancy between high in vitro potency and low in vivo exposure is due to its rapid in vivo metabolism.[1][2] Even with its ability to cross the blood-brain barrier, the compound is cleared from circulation too quickly to maintain effective concentrations.[2][3] To confirm this in your model, you should conduct a pharmacokinetic study with frequent sampling at early time points to capture the rapid clearance.
Problem: I am observing a rapid loss of this compound in my in vitro cell-based assay. How can I determine if this is due to metabolism?
To confirm if the compound loss is due to enzymatic activity, you can perform a liver microsomal stability assay.[7][8][9] A key control in this experiment is to run a condition without the necessary cofactor, NADPH ("minus cofactor" control).[9][10] If this compound remains stable in the absence of NADPH but is rapidly depleted in its presence, it strongly indicates that the degradation is mediated by NADPH-dependent enzymes like cytochrome P450s (CYPs), which are the primary drivers of Phase I metabolism.[9][11]
Problem: My experimental results for metabolic stability are inconsistent. What are some potential sources of variability?
Inconsistencies in metabolic stability assays can arise from several factors:
-
Microsome Quality: Ensure the liver microsomes are from a reputable supplier, have been stored correctly at -80°C, and have not undergone multiple freeze-thaw cycles.[12] The metabolic activity of pooled microsomes should be characterized to ensure batch-to-batch consistency.[9]
-
Cofactor Degradation: The cofactor NADPH is crucial for the activity of many metabolic enzymes but is unstable.[13] Always prepare NADPH solutions fresh before the experiment or use an NADPH-regenerating system to ensure its continuous availability throughout the incubation.[14]
-
Assay Conditions: Maintain consistent experimental parameters such as protein concentration, test compound concentration, incubation temperature (37°C), and final DMSO concentration.[9][10]
-
Analytical Method: Ensure your LC-MS/MS method is validated for sensitivity, linearity, and specificity to accurately quantify the remaining parent compound at each time point.[7]
Key Experimental Protocols
Liver Microsomal Stability Assay
This assay is a standard in vitro method to evaluate a compound's susceptibility to metabolism by liver enzymes, primarily Phase I cytochrome P450s.[9][11][15]
1. Materials and Reagents:
-
This compound
-
Pooled Liver Microsomes (Human, Rat, or Mouse)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
Magnesium Chloride (MgCl₂)
-
Acetonitrile (ACN) with an appropriate internal standard (IS) for quenching and analysis
-
Positive control compounds (e.g., Midazolam for CYP3A4, Dextromethorphan for CYP2D6)[10]
-
96-well incubation plates and collection plates
2. Preparation of Solutions:
-
Compound Stock: Prepare a 10 mM stock solution of this compound in DMSO.
-
Working Solution: Dilute the stock solution in buffer or acetonitrile to an intermediate concentration. The final incubation concentration is typically 1-10 µM.[13][14]
-
Microsome Suspension: Thaw liver microsomes at 37°C and dilute them in cold phosphate buffer (pH 7.4) to the desired protein concentration (typically 0.5 mg/mL).[9][13] Keep on ice.
-
NADPH Solution: Prepare the NADPH regenerating system according to the manufacturer's instructions just before use.
3. Incubation Procedure:
-
Add the microsomal suspension to the wells of the incubation plate.
-
Add the this compound working solution to initiate the pre-incubation. For negative controls, add buffer instead of microsomes.
-
Pre-incubate the plate at 37°C for 10 minutes with gentle shaking.[12]
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. For "minus cofactor" controls, add buffer instead.
-
Incubate at 37°C. At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding 3-5 volumes of ice-cold acetonitrile containing the internal standard.[8][15] The 0-minute time point represents 100% compound remaining and is quenched immediately after adding the compound.
4. Sample Analysis:
-
Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 10 minutes) to precipitate the microsomal proteins.[14]
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to determine the concentration of this compound remaining at each time point. The amount of parent compound is determined based on the peak area ratio of the analyte to the internal standard.[10]
5. Data Analysis:
-
Plot the natural logarithm (ln) of the percentage of this compound remaining versus time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) in µL/min/mg protein using the formula: CLint = (0.693 / t₁/₂) / (mg/mL microsomal protein) .[8][10]
Visualizations
Signaling Pathway and Experimental Workflow
References
- 1. medkoo.com [medkoo.com]
- 2. Pharmacology of this compound: A novel TRPM2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Characterization and Optimization of the Novel Transient Receptor Potential Melastatin 2 Antagonist tatM2NX - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 8. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 10. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. scialert.net [scialert.net]
- 13. mttlab.eu [mttlab.eu]
- 14. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Technical Support Center: Strategies to Enhance JNJ-28583113 Bioavailability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the oral bioavailability of the TRPM2 antagonist, JNJ-28583113. Given its poor water solubility and rapid in vivo metabolism, this guide focuses on practical formulation strategies and experimental protocols to improve its pharmacokinetic profile.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the oral bioavailability of this compound?
A1: The primary challenges stem from two key physicochemical properties:
-
Poor Aqueous Solubility: this compound is insoluble in water, which limits its dissolution in gastrointestinal fluids, a prerequisite for absorption.
-
Rapid In Vivo Metabolism: The compound is quickly metabolized in the body, leading to low systemic exposure and a short duration of action.[1][2][3]
Q2: What are the most promising strategies to overcome the low solubility of this compound?
A2: Several formulation strategies can be employed to enhance the solubility and dissolution rate of this compound:
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous state can significantly increase its aqueous solubility.[4]
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and enhance absorption by presenting the drug in a solubilized state.[4][5]
-
Particle Size Reduction: Micronization or nanosuspension technologies increase the surface area of the drug particles, which can lead to a faster dissolution rate.
Q3: How can the rapid metabolism of this compound be addressed?
A3: While formulation can play a role, addressing rapid metabolism often requires chemical modification of the molecule. However, some formulation strategies may help:
-
Lymphatic Targeting: Certain lipid-based formulations can promote lymphatic uptake of highly lipophilic drugs, which can partially bypass first-pass metabolism in the liver.[6]
-
Prodrugs: Chemical modification to create a prodrug that is less susceptible to metabolism and is converted to the active this compound in vivo is a potential, though more involved, strategy.
Troubleshooting Guides
Issue 1: Low and Variable Oral Exposure in Preclinical Species
Possible Cause: Poor dissolution of this compound from a simple suspension formulation.
Troubleshooting Steps:
-
Characterize the Solid State: Confirm the crystalline nature of the this compound drug substance using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
Evaluate Enabling Formulations:
-
Develop an Amorphous Solid Dispersion (ASD): Screen various polymers (e.g., PVP, HPMC-AS, Soluplus®) and drug-to-polymer ratios to create an amorphous formulation.[4]
-
Develop a Self-Emulsifying Drug Delivery System (SEDDS): Screen different oils, surfactants, and co-surfactants to find a formulation that can effectively solubilize this compound and form a stable microemulsion upon dilution.[6]
-
-
Conduct In Vitro Dissolution Studies: Compare the dissolution rate of the enabling formulations to a simple suspension in biorelevant media (e.g., FaSSIF, FeSSIF).
-
Perform a Pharmacokinetic Study: Dose the most promising formulation(s) to a preclinical species (e.g., rats) and compare the pharmacokinetic profile (AUC, Cmax, Tmax) to the suspension formulation.
Issue 2: In Vitro Dissolution Enhancement Does Not Translate to In Vivo Bioavailability Improvement
Possible Cause:
-
The compound may be a substrate for efflux transporters (e.g., P-glycoprotein), which actively pump it out of intestinal cells.
-
Significant gut wall metabolism may be occurring.
Troubleshooting Steps:
-
Assess Efflux Liability:
-
Conduct a Caco-2 permeability assay with and without a P-gp inhibitor (e.g., verapamil). A significant increase in the apparent permeability (Papp) in the presence of the inhibitor suggests that this compound is a P-gp substrate.
-
-
Evaluate In Vitro Metabolism:
-
Incubate this compound with liver and intestinal microsomes to determine its metabolic stability.
-
-
Formulation Strategies to Mitigate Efflux and Metabolism:
-
Incorporate Excipients that Inhibit P-gp: Some surfactants used in SEDDS formulations (e.g., Cremophor® EL, Tween® 80) have been shown to inhibit P-gp.[4]
-
Promote Lymphatic Uptake: As mentioned previously, lipid-based formulations can facilitate lymphatic transport, potentially reducing first-pass metabolism.
-
Data Presentation
Case Study: Bioavailability Enhancement of a Pyrazolo-Pyridone Inhibitor
While specific quantitative data for this compound formulations is not publicly available, the following table summarizes the pharmacokinetic data for a structurally related pyrazolo-pyridone inhibitor, demonstrating the potential for formulation and chemical modification to improve oral bioavailability.[7]
| Formulation/Compound | Cmax (µM) | AUC (h·µM) | Oral Bioavailability (%) |
| Compound 2 (Aqueous Suspension) | 0.36 | 2.9 | 15 |
| Compound 40 (1% HPMC Suspension) | 6.0 | 72.9 | 92 |
Data from a study on pyrazolo-pyridone inhibitors, not this compound, and is for illustrative purposes.[7]
Experimental Protocols
Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying
Objective: To prepare an amorphous solid dispersion of this compound to enhance its aqueous solubility and dissolution rate.
Materials:
-
This compound
-
Polymer (e.g., PVP K30, HPMC-AS, Soluplus®)
-
Volatile organic solvent (e.g., methanol, acetone, or a mixture)
-
Spray dryer
Methodology:
-
Solution Preparation: Dissolve this compound and the selected polymer in the organic solvent at a predetermined drug-to-polymer ratio (e.g., 1:3 w/w). Ensure complete dissolution. The total solid concentration in the solution should typically be between 2-10% (w/v).[4]
-
Spray Drying:
-
Set the spray dryer parameters (inlet temperature, atomization gas flow rate, and feed rate) to appropriate values for the chosen solvent and polymer system.
-
Pump the solution through the atomizer into the drying chamber.
-
The solvent rapidly evaporates, forming solid particles of the drug dispersed in the polymer matrix.
-
-
Collection and Drying: Collect the dried powder from the cyclone. Further dry the collected powder in a vacuum oven to remove any residual solvent.
-
Characterization: Characterize the resulting solid dispersion for its amorphous nature (using XRPD and DSC), drug content, and dissolution properties.
In Vivo Pharmacokinetic Study in Rats
Objective: To evaluate the oral bioavailability of a this compound formulation.
Materials:
-
This compound formulation (e.g., solid dispersion reconstituted as a suspension, or a SEDDS)
-
Male Sprague-Dawley rats (or other appropriate strain)
-
Dosing gavage needles
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
Analytical equipment for drug quantification in plasma (e.g., LC-MS/MS)
Methodology:
-
Animal Acclimatization and Fasting: Acclimate the rats to the housing conditions for at least 3 days. Fast the animals overnight (with free access to water) before dosing.[8][9]
-
Dosing:
-
Oral (PO) Group: Administer the this compound formulation orally via gavage at a specific dose (e.g., 10 mg/kg).[10]
-
Intravenous (IV) Group: Administer a solution of this compound in a suitable vehicle intravenously (e.g., via the tail vein) at a lower dose (e.g., 1-2 mg/kg) to determine the absolute bioavailability.[8]
-
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).[10]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Extract this compound from the plasma samples and quantify its concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plot the plasma concentration-time data and calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (F%) using appropriate software. The oral bioavailability is calculated as: F(%) = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.[10]
Mandatory Visualizations
TRPM2 Signaling Pathway in Oxidative Stress
Caption: TRPM2 signaling pathway under oxidative stress and the inhibitory action of this compound.
Experimental Workflow for Bioavailability Enhancement
Caption: A typical experimental workflow for enhancing the oral bioavailability of a poorly soluble compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medkoo.com [medkoo.com]
- 3. Pharmacology of this compound: A novel TRPM2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Clinical studies with oral lipid based formulations of poorly soluble compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Self-emulsifying drug delivery systems (SEDDS): formulation development, characterization, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs [mdpi.com]
- 10. benchchem.com [benchchem.com]
JNJ-28583113 degradation pathways and prevention
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of JNJ-28583113.
Frequently Asked Questions (FAQs)
Q1: My in vivo experiment with this compound showed lower than expected efficacy. Could this be related to compound degradation?
A1: Yes, suboptimal efficacy in in vivo experiments is a known issue and is likely linked to the rapid metabolism of this compound.[1][2] The compound is rapidly cleaved in plasma, leading to a short duration of action and transient exposure in the brain. For systemic dosing, its rapid in vivo metabolism makes it less suitable for chronic experimental conditions without optimization of the dosing regimen or formulation.[1][2][3]
Q2: What is the primary degradation pathway for this compound?
A2: The primary degradation pathway for this compound in vivo is metabolic cleavage, likely hydrolysis of the ethyl acetate group by plasma esterases. While detailed degradation products have not been publicly specified, its rapid metabolism in plasma strongly points towards enzymatic hydrolysis as the main route of breakdown.[1]
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: To ensure the stability of your this compound stock solutions, it is recommended to follow the storage guidelines summarized in the table below.[4]
| Storage Temperature | Duration |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Table 1: Recommended Storage Conditions for this compound Stock Solutions.[4]
Q4: How should I prepare this compound for in vivo experiments to maximize its stability?
A4: For in vivo studies, it is crucial to use a formulation that enhances the solubility and stability of this compound. A recommended formulation is provided in the table below.[1] It is also advised to prepare the working solution freshly on the day of the experiment.[4] If you observe any precipitation or phase separation during preparation, gentle heating and/or sonication can be used to aid dissolution.[4]
| Component | Volumetric Ratio |
| 1-methyl-2-pyrrolidinone | 5% |
| Solutol HS 15 | 20% |
| Water | 75% |
Table 2: Recommended Formulation for In Vivo Dosing of this compound.[1]
Another suggested solvent system for achieving a clear solution is a combination of DMSO, PEG300, Tween-80, and saline.[4]
| Component | Volumetric Ratio |
| DMSO | 2% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline | 53% |
Table 3: Alternative Solvent System for this compound.[4]
Troubleshooting Guides
Issue: Inconsistent results in in vitro assays.
Possible Cause: Degradation of this compound in the assay medium. While the primary concern is in vivo metabolic instability, prolonged incubation in aqueous buffers, especially those containing biological components, could lead to some degree of hydrolysis.
Troubleshooting Steps:
-
Minimize Incubation Time: Whenever possible, reduce the pre-incubation time of this compound in the assay medium before adding it to the cells.
-
Freshly Prepare Solutions: Always prepare fresh dilutions of this compound from a frozen stock solution for each experiment.
-
Conduct a Stability Check: To assess the stability of this compound in your specific assay medium, you can perform a simple experiment:
-
Incubate this compound in your assay buffer for the duration of your experiment.
-
At different time points (e.g., 0, 2, 4, 6, and 24 hours), take an aliquot and analyze the concentration of the parent compound using a suitable analytical method like LC-MS.
-
This will help you determine the rate of degradation under your experimental conditions.
-
Caption: Workflow for assessing the in vitro stability of this compound.
Issue: High variability in animal studies.
Possible Cause: Inconsistent dosing solution stability or rapid and variable metabolism between subjects.
Troubleshooting Steps:
-
Standardize Dosing Solution Preparation: Ensure that the dosing solution is prepared consistently for each experiment using the recommended formulation.[1] Always prepare it fresh.[4]
-
Pharmacokinetic Analysis: If variability persists, consider performing a pilot pharmacokinetic study in your animal model. This involves dosing a small cohort of animals and collecting plasma and brain tissue samples at various time points (e.g., 0.5, 2, and 6 hours post-dosing) to determine the concentration of this compound.[1] This will provide insight into the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in your specific experimental setup.
Caption: Logical steps to troubleshoot in vivo variability.
Signaling Pathway Context
This compound is a potent antagonist of the TRPM2 ion channel.[5] Its primary mechanism of action involves blocking TRPM2-mediated calcium influx, which in turn affects downstream signaling pathways, such as preventing the dephosphorylation of GSK3α and GSK3β.[2][4] This action protects cells from oxidative stress-induced cell death and reduces the release of pro-inflammatory cytokines in microglia.[2][4] Understanding this pathway is crucial for interpreting experimental results.
Caption: Simplified signaling pathway showing the action of this compound.
References
Common pitfalls in experiments with JNJ-28583113
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JNJ-28583113, a potent and selective TRPM2 antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the Transient Receptor Potential Melastatin 2 (TRPM2) ion channel.[1] Its primary mechanism of action is to block the influx of calcium (Ca²⁺) mediated by the TRPM2 channel, which is often activated by oxidative stress and intracellular ADP-ribose.[1][2] This inhibition of calcium influx protects cells from downstream detrimental effects, including the dephosphorylation of GSK3α and GSK3β subunits, oxidative stress-induced cell death, and the release of pro-inflammatory cytokines from microglia.[1][2][3]
Q2: What is the most significant limitation of this compound for in vivo experiments?
The primary pitfall of this compound is its rapid in vivo metabolism.[1][2][4] This leads to low systemic bioavailability and a short duration of action, making it challenging for systemic dosing in animal models without further formulation or chemical optimization.[1][2] Despite this, the compound is known to be brain-penetrant.[2][3]
Q3: Is this compound selective for TRPM2?
This compound has been shown to be highly selective for TRPM2. It has been tested against panels of other TRP channels, kinases, and GPCRs with no significant off-target activity observed at concentrations up to 10 µM.[2] However, some activity against TRPM5 has been noted at higher concentrations (IC₅₀ < 1 µM).[5]
Q4: How should I prepare and store this compound?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For in vivo studies, specific formulations are required to improve solubility and stability. One such formulation involves 5% (v/v) 1-methyl-2-pyrrolidinone, 20% (v/v) Solutol HS 15, and 75% (v/v) water.[6] It is recommended to store the solid compound in a dry, dark place at -20°C for long-term storage.[1] Stock solutions in DMSO can be stored at -20°C for up to a month or at -80°C for up to six months.[3][7] Avoid repeated freeze-thaw cycles.[7]
Troubleshooting Guides
In Vitro Experiment Pitfalls
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no antagonist activity observed | Compound Precipitation: this compound may have limited solubility in aqueous buffers. | Ensure the final DMSO concentration in your assay is low (typically <0.5%) and that the compound is fully dissolved in the stock solution. Gentle warming or sonication can aid dissolution. |
| Incorrect Assay Conditions: The concentration of the TRPM2 activator (e.g., H₂O₂) may be too high, overcoming the inhibitory effect of this compound. | Optimize the concentration of the TRPM2 agonist to elicit a sub-maximal response, allowing for a clear window to observe inhibition. | |
| Cell Health: Poor cell health can lead to inconsistent or weak responses. | Ensure cells are healthy, within a low passage number, and are not overly confluent. | |
| High background signal in calcium flux assays | Dye Overloading or Leakage: Excessive concentrations of calcium indicator dyes or prolonged incubation can lead to high background fluorescence. | Optimize the concentration of the calcium indicator dye and the loading time. Use of probenecid can help reduce dye leakage. |
| Autofluorescence: The compound itself or components of the media may be autofluorescent. | Run a control plate with the compound in the absence of cells and/or dye to assess background fluorescence. | |
| Inconsistent Western blot results for p-GSK3 | Timing of Stimulation and Lysis: The phosphorylation state of GSK3 can be transient. | Perform a time-course experiment to determine the optimal time point for cell lysis after H₂O₂ stimulation and this compound treatment. |
| Antibody Quality: The phospho-specific antibody may not be optimal. | Validate your phospho-GSK3 antibody with appropriate positive and negative controls. | |
| Variability in cell viability assays | Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variability. | Ensure a homogenous cell suspension and use appropriate seeding techniques to achieve consistent cell density. |
| Edge Effects in Microplates: Wells on the edge of the plate are prone to evaporation, affecting cell growth and compound concentration. | Avoid using the outer wells of the plate for experimental conditions or ensure proper humidification during incubation. |
In Vivo Experiment Pitfalls
| Issue | Potential Cause | Troubleshooting Steps |
| Lack of efficacy in animal models | Rapid Metabolism: As noted, this compound is rapidly metabolized in vivo. | Consider alternative dosing strategies such as continuous infusion or formulation with vehicles that protect the compound from rapid clearance. More frequent dosing may also be necessary. |
| Poor Bioavailability: The formulation may not be optimal for absorption. | Experiment with different formulation strategies to improve solubility and absorption. | |
| Insufficient Brain Penetration at Therapeutic Concentrations: While brain-penetrant, the concentration reaching the CNS may not be sufficient to engage the target due to rapid systemic clearance. | Measure brain and plasma concentrations of this compound to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship. |
Quantitative Data Summary
| Parameter | Species | Value | Reference |
| IC₅₀ (TRPM2) | Human | ~126 nM | [1] |
| Rat | ~25 nM | [3][7] | |
| Chimpanzee | ~100 nM | [3][7] | |
| Brain Concentration | Rat | 400 ng/mL (at 10 mg/kg, s.c.) | [3][7] |
Experimental Protocols
Calcium (Ca²⁺) Flux Assay
This protocol is a generalized procedure based on methodologies used for characterizing TRPM2 antagonists.
Objective: To measure the inhibitory effect of this compound on TRPM2-mediated calcium influx.
Materials:
-
HEK293 cells stably expressing human TRPM2 (hTRPM2-HEK)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Probenecid (optional)
-
This compound
-
Hydrogen peroxide (H₂O₂)
-
384-well black, clear-bottom microplates
-
Fluorescent plate reader with kinetic reading capabilities and liquid handling
Procedure:
-
Cell Plating: Seed hTRPM2-HEK cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO₂.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (e.g., 2 µM), Pluronic F-127 (e.g., 0.02%), and probenecid (e.g., 2.5 mM) in assay buffer.
-
Remove the cell culture medium and add the loading buffer to each well.
-
Incubate for 60 minutes at 37°C in the dark.
-
-
Compound Incubation:
-
Wash the cells with assay buffer to remove excess dye.
-
Add assay buffer containing various concentrations of this compound or vehicle (DMSO) to the wells.
-
Incubate for 20-30 minutes at room temperature.
-
-
Measurement of Calcium Flux:
-
Place the plate in the fluorescent plate reader.
-
Establish a baseline fluorescence reading for approximately 1-2 minutes.
-
Add H₂O₂ (e.g., final concentration of 300 µM) to induce TRPM2 activation and measure the change in fluorescence over time (e.g., for 5-10 minutes).
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) from baseline.
-
Plot the ΔF against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC₅₀.
-
Workflow Diagram:
Calcium Flux Assay Workflow
GSK-3 Phosphorylation Western Blot
This protocol is a generalized procedure for assessing changes in protein phosphorylation.
Objective: To determine the effect of this compound on H₂O₂-induced dephosphorylation of GSK-3.
Materials:
-
hTRPM2-HEK cells
-
Cell culture medium
-
This compound
-
Hydrogen peroxide (H₂O₂)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-GSK3β (Ser9), anti-total-GSK3β, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Plate hTRPM2-HEK cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with this compound or vehicle for 30 minutes.
-
Stimulate cells with H₂O₂ (e.g., 300 µM) for 10-30 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer on ice.
-
Clarify lysates by centrifugation and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities and normalize the phospho-GSK3β signal to total GSK3β and the loading control (β-actin).
-
Signaling Pathway Diagram:
Simplified TRPM2 Signaling Pathway
Cell Viability (MTT) Assay
This is a standard protocol for assessing cell viability.
Objective: To evaluate the protective effect of this compound against H₂O₂-induced cell death.
Materials:
-
hTRPM2-HEK or other relevant cell line (e.g., HeLa)
-
Cell culture medium
-
This compound
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Cell Plating and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound or vehicle for 1 hour.
-
Add H₂O₂ (e.g., up to 1 mM) to induce cell death and incubate for 24 hours.
-
-
MTT Assay:
-
Add MTT solution to each well (final concentration of ~0.5 mg/mL).
-
Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Add solubilization solution to each well and mix thoroughly to dissolve the crystals.
-
-
Measurement and Analysis:
-
Measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the untreated control.
-
Microglia Cytokine Release Assay
This is a general protocol for measuring cytokine release from microglia.
Objective: To assess the effect of this compound on pro-inflammatory cytokine release from activated microglia.
Materials:
-
Primary microglia or a microglial cell line
-
Cell culture medium
-
This compound
-
Lipopolysaccharide (LPS)
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6)
-
96-well plates
Procedure:
-
Cell Plating and Treatment:
-
Plate microglia in 96-well plates and allow them to rest.
-
Pre-treat the cells with this compound or vehicle for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 6-24 hours.
-
-
Supernatant Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant for cytokine analysis.
-
-
Cytokine Measurement:
-
Perform ELISAs for the cytokines of interest according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the concentration of each cytokine and compare the levels between treatment groups.
-
Logical Relationship Diagram:
Experimental Logic Flowchart
References
- 1. Cytotoxicity assay [biomodel.uah.es]
- 2. ovid.com [ovid.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Phospho-GSK-3 beta (Ser9) (D2Y9Y) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 6. qcbr.queens.org [qcbr.queens.org]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing JNJ-28583113 for Enhanced In Vivo Efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for modifying the potent TRPM2 antagonist, JNJ-28583113, to improve its in vivo performance. The primary limitation of this compound for systemic use is its rapid in vivo metabolism, despite its excellent brain permeability.[1][2][3] This guide will explore strategies to enhance its metabolic stability and provide detailed protocols for evaluating the efficacy of modified compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary limitation of this compound for in vivo studies?
A1: The principal drawback of this compound for in vivo applications is its poor metabolic stability, leading to rapid clearance from the plasma.[1][2][3] While the compound is brain penetrant, its fast metabolism makes it unsuitable for systemic dosing in many experimental models that require sustained exposure.[4][5]
Q2: What is the mechanism of action of this compound?
A2: this compound is a potent and selective antagonist of the Transient Receptor Potential Melastatin 2 (TRPM2) ion channel.[5] It blocks TRPM2-mediated calcium influx, which in turn leads to the phosphorylation of GSK3α and β subunits, protection against oxidative stress-induced cell death, and suppression of cytokine release from microglia.[1][4]
Q3: What are some potential strategies to improve the metabolic stability of this compound?
A3: Several medicinal chemistry strategies can be employed to enhance the metabolic stability of this compound. These include:
-
Replacing the labile ethyl ester: The ethyl ester moiety is a likely site of hydrolysis by esterases. Replacing it with a more stable functional group, such as an amide or a metabolically hindered ester, could significantly increase the compound's half-life.
-
Introducing electron-withdrawing groups: Adding electron-withdrawing groups (e.g., CF3, SO2NH2) to the aromatic ring can deactivate it towards oxidative metabolism by cytochrome P450 enzymes.
-
Deuteration: Strategic replacement of hydrogen atoms with deuterium at metabolically vulnerable positions can slow down metabolism due to the kinetic isotope effect.
-
Reducing lipophilicity: High lipophilicity can be associated with increased metabolic clearance. Modifications to reduce the overall lipophilicity (logP) of the molecule may improve its pharmacokinetic profile.
Q4: What in vivo models are suitable for testing the efficacy of modified this compound analogs?
A4: Given TRPM2's role in oxidative stress and neuroinflammation, several in vivo models are appropriate for efficacy testing. These include:
-
Stroke models: The transient middle cerebral artery occlusion (tMCAO) model in rodents is a well-established model of ischemic stroke and is relevant for assessing neuroprotective effects.
-
Neurotoxicity models: Models using agents like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) to induce Parkinson's-like neurodegeneration can be used to evaluate the protective effects of TRPM2 antagonists against neuronal loss.
-
Neuropathic pain models: Chronic constriction injury (CCI) or spinal nerve ligation (SNL) models can be used to assess the analgesic potential of the compounds.
-
Alzheimer's disease models: Transgenic mouse models of Alzheimer's disease that exhibit amyloid-β pathology and cognitive deficits can be used to investigate the therapeutic potential of TRPM2 inhibition in this context.[6]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Modified compound shows reduced in vitro potency. | The chemical modification has altered the binding affinity for the TRPM2 channel. | - Perform detailed structure-activity relationship (SAR) studies to understand the impact of modifications on potency. - Utilize computational modeling to predict the binding of new analogs. - Synthesize a focused library of analogs with subtle variations around the modification site to regain potency. |
| Improved metabolic stability in vitro does not translate to in vivo studies. | - Poor absorption or high first-pass metabolism in the gut and liver. - Rapid clearance by other mechanisms (e.g., renal excretion). - The in vitro model (e.g., liver microsomes) may not fully recapitulate in vivo metabolism. | - Conduct pharmacokinetic studies with both intravenous and oral administration to determine absolute bioavailability. - Analyze metabolites in plasma, urine, and feces to identify major clearance pathways. - Use more complex in vitro models, such as hepatocytes, to better predict in vivo metabolism. |
| Compound shows efficacy in one in vivo model but not another. | - The role of TRPM2 may be context-dependent and vary between different disease models. - Differences in drug exposure in the target tissue between the models. | - Investigate the expression and role of TRPM2 in the specific tissues and cell types relevant to each disease model. - Measure compound concentrations in the target tissue (e.g., brain) to ensure adequate exposure. |
| Observed in vivo toxicity. | - Off-target effects of the modified compound. - Formation of a toxic metabolite. | - Screen the compound against a panel of off-target receptors and enzymes. - Identify and characterize major metabolites and assess their toxicity. - Modify the compound to block the metabolic pathway leading to the toxic metabolite. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Species | IC50 (nM) |
| Human | 126 |
| Chimpanzee | 100 |
| Rat | 25 |
Data sourced from MedChemExpress[4]
Table 2: Example Pharmacokinetic Parameters of a Hypothetical Modified this compound Analog (M-JNJ) Compared to the Parent Compound
| Compound | Administration Route | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Half-life (h) | Bioavailability (%) |
| This compound | IV | - | - | - | <1 | - |
| This compound | PO | Low | 0.5 | Low | <1 | Low |
| M-JNJ | IV | 1500 | - | 4500 | 4 | - |
| M-JNJ | PO | 800 | 1 | 3600 | 4 | 80 |
This table presents hypothetical data for illustrative purposes to guide researchers on the expected improvements in pharmacokinetic parameters.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assessment in Liver Microsomes
-
Prepare the incubation mixture: In a microcentrifuge tube, combine liver microsomes (e.g., rat, human; final concentration 0.5 mg/mL), NADPH regenerating system (e.g., G6P, G6PDH, NADP+), and phosphate buffer (pH 7.4).
-
Pre-incubate: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction: Add the test compound (e.g., this compound or its analog; final concentration 1 µM) to the pre-incubated mixture.
-
Time points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample processing: Centrifuge the samples to precipitate proteins. Collect the supernatant.
-
LC-MS/MS analysis: Analyze the concentration of the parent compound in the supernatant using a validated LC-MS/MS method.
-
Data analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear regression represents the elimination rate constant (k). The in vitro half-life (t1/2) is calculated as 0.693/k.
Protocol 2: In Vivo Efficacy Assessment in a Transient Middle Cerebral Artery Occlusion (tMCAO) Model in Rats
-
Animal preparation: Anesthetize the rat and maintain its body temperature at 37°C.
-
Induction of ischemia: Expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). Insert a filament into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Reperfusion: After a defined period of occlusion (e.g., 90 minutes), withdraw the filament to allow reperfusion.
-
Compound administration: Administer the test compound (e.g., a modified this compound analog) or vehicle at a predetermined time point (e.g., at the time of reperfusion) via the desired route (e.g., intravenous or oral).
-
Neurological deficit scoring: Evaluate the neurological deficit at 24 hours post-reperfusion using a standardized scoring system (e.g., a 5-point scale).
-
Infarct volume measurement: At 48 hours post-reperfusion, euthanize the animal and remove the brain. Slice the brain and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Data analysis: Calculate the infarct volume as a percentage of the total brain volume. Compare the neurological scores and infarct volumes between the treatment and vehicle groups.
Visualizations
Caption: Signaling pathway of TRPM2 activation and inhibition by this compound.
Caption: Workflow for modifying and evaluating this compound analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacology of this compound: A novel TRPM2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. TRPM2 Channel Inhibition Attenuates Amyloid β42-Induced Apoptosis and Oxidative Stress in the Hippocampus of Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: JNJ-28583113 Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the limitations of JNJ-28583113 in preclinical studies.
I. FAQs: Understanding this compound
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the Transient Receptor Potential Melastatin 2 (TRPM2) ion channel.[1] Its primary mechanism of action is to block the influx of calcium (Ca2+) through the TRPM2 channel, thereby preventing downstream signaling events associated with channel activation.[1]
Q2: What is the main limitation of this compound in preclinical in vivo studies?
A2: The principal limitation of this compound for in vivo research is its rapid metabolism.[1][2][3] This leads to low systemic bioavailability and a short duration of action, making it challenging to maintain effective concentrations for systemic dosing.[1][2]
Q3: Is this compound brain penetrant?
A3: Yes, this compound is capable of crossing the blood-brain barrier, which makes it a candidate for investigating the role of TRPM2 in the central nervous system (CNS).[1][2][4] However, its rapid metabolism remains a significant hurdle for maintaining therapeutic concentrations in the brain.[2]
Q4: What are the known downstream effects of this compound-mediated TRPM2 inhibition?
A4: Inhibition of TRPM2 by this compound has been shown to increase the phosphorylation of Glycogen Synthase Kinase 3 alpha and beta (GSK3α and GSK3β).[1][4][5] It also protects cells from oxidative stress-induced cell death and suppresses the release of cytokines from microglia in response to pro-inflammatory stimuli.[1][4][5]
II. Troubleshooting Guide: In Vivo Studies
Q5: My in vivo experiment with this compound is showing inconsistent or no effect. What could be the reason?
A5: The most likely reason is the rapid in vivo metabolism of the compound.[1][2] This leads to a short half-life and difficulty in maintaining a therapeutic concentration at the target site.
Troubleshooting Steps:
-
Review Dosing Strategy: Due to its rapid metabolism, a single bolus administration may not be sufficient.[4][6] Consider alternative dosing strategies such as continuous infusion or more frequent administrations to maintain exposure.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: If possible, conduct a pilot PK study in your animal model to determine the concentration-time profile of this compound. This data can inform a more effective dosing regimen.
-
Local Administration: For CNS studies, direct administration routes like intracerebroventricular (ICV) or intrastriatal injections could be considered to bypass the rapid peripheral metabolism and achieve higher local concentrations.
-
Formulation Check: Ensure the formulation is appropriate for the route of administration and that the compound is fully solubilized. Precipitation at the injection site can lead to poor absorption and variability.
Q6: How should I formulate this compound for in vivo administration?
A6: Proper formulation is critical for achieving consistent results. Here are two reported formulations:
| Protocol | Components | Final Concentration | Note |
| Protocol 1 | 2% DMSO, 40% PEG300, 5% Tween-80, 53% Saline | ≥ 2 mg/mL (5.46 mM) | Prepare fresh. Heat and/or sonication can aid dissolution.[5] |
| Protocol 2 | 2% DMSO, 98% (20% SBE-β-CD in Saline) | ≥ 2 mg/mL (5.46 mM) | Prepare fresh. Heat and/or sonication can aid dissolution.[5] |
| Subcutaneous Formulation | 5% (v/v) 1-methyl-2-pyrrolidinone, 20% (v/v) Solutol HS 15, 75% (v/v) water | 5 mg/ml | Used for subcutaneous dosing in rats.[6] |
III. Troubleshooting Guide: In Vitro Studies
Q7: I am observing precipitate in my cell culture media after adding this compound. How can I resolve this?
A7: this compound has limited aqueous solubility. Precipitation can lead to inaccurate effective concentrations and cellular toxicity.
Troubleshooting Steps:
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.
-
Use of Pluronic F-127: Including a non-ionic surfactant like Pluronic F-127 in your assay buffer can help to maintain the solubility of hydrophobic compounds.
-
Pre-warm Media: Adding the compound to pre-warmed media can sometimes improve solubility.
-
Sonication: Briefly sonicating the stock solution before further dilution may help to break up any aggregates.
Q8: My calcium flux assay results are variable when using this compound. What are the potential causes?
A8: Variability in calcium flux assays can arise from several factors, including dye loading, cell health, and compound handling.
Troubleshooting Steps:
-
Consistent Dye Loading: Ensure consistent loading of your calcium indicator dye (e.g., Fura-2 AM) across all wells. Uneven loading is a common source of variability.
-
Cell Viability: Confirm that the concentrations of this compound and the vehicle (DMSO) are not affecting cell viability.
-
Agonist Concentration: Use a concentration of the TRPM2 agonist (e.g., H₂O₂) that gives a robust and reproducible response (typically in the EC50-EC80 range).
-
Plate Reader Settings: Optimize the plate reader settings, including excitation and emission wavelengths, and the number of reads before and after compound addition.
IV. Experimental Protocols & Data
In Vitro Potency of this compound
| Species | IC₅₀ (nM) |
| Human | 126 ± 0.5[7] |
| Rat | 25 ± 0.5[7] |
| Chimpanzee | 100 ± 0.5[7] |
Protocol: Intracellular Calcium Flux Assay using Fura-2 AM
This protocol is adapted for a 96-well plate format and fluorescence plate reader.
Materials:
-
Cells expressing TRPM2
-
Fura-2 AM
-
Pluronic F-127
-
HEPES-buffered Hank's Balanced Salt Solution (HBSS)
-
This compound
-
TRPM2 agonist (e.g., H₂O₂)
Procedure:
-
Cell Plating: Seed cells in a 96-well black, clear-bottom plate and culture overnight to reach 80-90% confluency.
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution in HBSS containing a final concentration of 1-5 µM Fura-2 AM and 0.02% Pluronic F-127.
-
Remove culture medium from the cells and wash once with HBSS.
-
Add 100 µL of the Fura-2 AM loading solution to each well.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
Cell Washing:
-
Gently wash the cells twice with 100 µL of HBSS to remove extracellular dye.
-
After the final wash, add 100 µL of HBSS to each well.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in HBSS.
-
Add the desired volume of the compound solutions to the wells.
-
Incubate for 10-20 minutes.
-
-
Calcium Measurement:
-
Place the plate in a fluorescence plate reader equipped for ratiometric measurements of Fura-2 (excitation at 340 nm and 380 nm, emission at 510 nm).
-
Establish a baseline fluorescence reading for 1-2 minutes.
-
Add the TRPM2 agonist (e.g., H₂O₂) and continue to record the fluorescence ratio for 5-10 minutes.
-
Protocol: Western Blot for Phospho-GSK3β
Materials:
-
Cell lysates from cells treated with this compound and a TRPM2 agonist
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-GSK3β (Ser9), anti-total GSK3β
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-GSK3β (Ser9) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total GSK3β.
V. Visualizations
References
Validation & Comparative
A Comparative Guide to TRPM2 Inhibitors: JNJ-28583113 vs. tatM2NX
In the landscape of transient receptor potential melastatin 2 (TRPM2) channel inhibition, two prominent antagonists have emerged as valuable tools for researchers: the small molecule JNJ-28583113 and the peptide-based inhibitor tatM2NX. Both compounds offer potent blockade of TRPM2, a non-selective cation channel implicated in a variety of pathological conditions driven by oxidative stress, including neurodegenerative diseases, stroke, and inflammation.[1][2] This guide provides a detailed comparison of their performance, supported by available experimental data, to aid researchers in selecting the appropriate inhibitor for their specific experimental needs.
Introduction to TRPM2
The TRPM2 channel is a Ca2+-permeable channel activated by adenosine diphosphate ribose (ADPR) metabolites and oxidative stress.[1] Its activation leads to an influx of calcium and sodium ions, which can trigger various downstream signaling pathways, ultimately contributing to cellular dysfunction and death under pathological conditions.[3][4][5] Consequently, the development of specific and potent TRPM2 inhibitors is a significant area of interest for therapeutic intervention.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the key quantitative data for this compound and tatM2NX, providing a direct comparison of their inhibitory efficacy.
| Parameter | This compound | tatM2NX |
| Inhibitor Type | Small molecule | Peptide |
| Target | TRPM2 Channel | TRPM2 Channel (ADPR binding site)[2] |
| IC50 (human) | ~126 nM[6][7][8] | 396 nM[1][2][9] |
| IC50 (rat) | ~25 nM[6][8] | Not Reported |
| IC50 (chimpanzee) | ~100 nM[6][8] | Not Reported |
| Mechanism of Action | TRPM2 antagonist[7] | Prevents ligand binding and TRPM2 activation[1] |
| Brain Penetrance | Yes[6][10] | Yes[11] |
| In Vivo Metabolism | Rapidly metabolized[7][10][12] | Demonstrated efficacy in vivo[2] |
Mechanism of Action and Cellular Effects
This compound is a potent and selective TRPM2 antagonist that blocks the channel's activity, thereby preventing the influx of cations.[7] In vitro studies have demonstrated its ability to protect cells from oxidative stress-induced cell death.[6][10][13] For instance, at a concentration of 10 µM, this compound was shown to prevent cell death induced by up to 1 mM of H2O2 in HeLa cells.[6][8] Furthermore, it has been shown to block the phosphorylation of GSK3α and β subunits and inhibit the release of cytokines from microglia in response to pro-inflammatory stimuli.[6][7]
tatM2NX is a novel peptide antagonist specifically designed to interact with the ADPR-binding site within the NUDT9-H domain of the TRPM2 channel.[2] This targeted approach prevents the binding of the endogenous activator ADPR, thus inhibiting channel opening.[1] Experimental data shows that tatM2NX can inhibit over 90% of TRPM2 channel currents at a concentration of 2 µM.[1][2][9] Similar to this compound, tatM2NX has been shown to prevent oxidative stress-induced activation of GSK3β.[2]
In Vivo Studies and Therapeutic Potential
Both inhibitors have been investigated in in vivo models. This compound is brain-penetrant, a crucial characteristic for targeting neurological disorders.[6][10] However, it is rapidly metabolized in vivo, which may limit its systemic bioavailability and therapeutic window for chronic conditions without further optimization.[7][10][12]
tatM2NX has also demonstrated efficacy in in vivo models, particularly in the context of cerebral ischemia.[2] Studies have shown that tatM2NX can reduce ischemic injury when administered following focal cerebral ischemia in mice.[2] The peptide nature of tatM2NX may offer a different pharmacokinetic profile compared to small molecules, which could be advantageous for certain therapeutic applications.
Experimental Methodologies
The characterization of both this compound and tatM2NX has relied on a set of standard and advanced experimental protocols to assess their inhibitory activity and mechanism of action.
Whole-Cell Patch Clamp
This electrophysiological technique is used to measure the ion currents flowing through the TRPM2 channels in the cell membrane.
-
Cell Preparation: Human embryonic kidney 293 (HEK293) cells stably expressing human TRPM2 are cultured on glass coverslips.
-
Recording: A glass micropipette filled with an internal solution is sealed onto the surface of a single cell. The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior.
-
Channel Activation: TRPM2 channels are activated by including ADPR in the internal solution of the patch pipette.
-
Inhibitor Application: The inhibitor (this compound or tatM2NX) is applied to the extracellular solution at varying concentrations.
-
Data Analysis: The reduction in the ADPR-induced current in the presence of the inhibitor is measured to determine the IC50 value.
Calcium Imaging
This method is used to visualize and quantify changes in intracellular calcium concentration following TRPM2 activation and inhibition.
-
Cell Preparation: HEK293 cells expressing TRPM2 are plated on glass-bottom dishes.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-5F.
-
Channel Activation: TRPM2 is activated by applying an oxidative stressor like hydrogen peroxide (H2O2) to the extracellular solution.
-
Inhibitor Treatment: Cells are pre-incubated with the inhibitor before the addition of the activator.
-
Imaging and Analysis: Fluorescence microscopy is used to capture images of the cells before and after activation. The change in fluorescence intensity, which corresponds to the change in intracellular calcium, is quantified to assess the inhibitory effect of the compound.
Signaling Pathways and Experimental Visualization
The following diagrams illustrate the TRPM2 signaling pathway and a typical experimental workflow for comparing TRPM2 inhibitors.
Conclusion
Both this compound and tatM2NX are potent inhibitors of the TRPM2 channel, each with distinct characteristics that may be advantageous for different research applications. This compound, as a small molecule, offers a more traditional pharmacological tool with well-characterized potency across different species. Its primary limitation appears to be its rapid in vivo metabolism. On the other hand, tatM2NX, a peptide inhibitor with a specific mechanism of action, has shown promise in in vivo models of disease and may have a different pharmacokinetic and safety profile. The choice between these two inhibitors will ultimately depend on the specific experimental context, including the model system being used, the desired duration of inhibition, and the route of administration. This guide provides the foundational data to make an informed decision for future research endeavors targeting the TRPM2 channel.
References
- 1. Characterization and Optimization of the Novel Transient Receptor Potential Melastatin 2 Antagonist tatM2NX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization and Optimization of the Novel Transient Receptor Potential Melastatin 2 Antagonist tatM2NX - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRPM2: bridging calcium and ROS signaling pathways—implications for human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRPM2 Channel-Mediated ROS-Sensitive Ca2+ Signaling Mechanisms in Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRPM2: a multifunctional ion channel for calcium signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | TRP Channel | 2765255-93-2 | Invivochem [invivochem.com]
- 7. medkoo.com [medkoo.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacology of this compound: A novel TRPM2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. alzdiscovery.org [alzdiscovery.org]
- 12. researchgate.net [researchgate.net]
- 13. ovid.com [ovid.com]
A Comparative Analysis of TRPM2 Inhibitors: JNJ-28583113 versus Scalaradial
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the efficacy of two prominent Transient Receptor Potential Melastatin 2 (TRPM2) inhibitors: JNJ-28583113 and scalaradial. This analysis is supported by a compilation of experimental data and detailed methodologies to aid in the evaluation of these compounds for research and development purposes.
The TRPM2 ion channel is a critical mediator of cellular responses to oxidative stress and plays a significant role in various physiological and pathological processes, including inflammation, immune response, and neuronal cell death.[1] Consequently, the development of potent and selective TRPM2 inhibitors is of great interest for therapeutic applications. This guide focuses on two such inhibitors, the synthetic compound this compound and the natural product scalaradial.
Quantitative Efficacy and Selectivity
A direct comparison of the inhibitory potency of this compound and scalaradial reveals that this compound is a more potent inhibitor of human TRPM2.[2][3] The following table summarizes the key quantitative data for both compounds.
| Compound | Target | Species | IC50 | Assay Type | Reference |
| This compound | TRPM2 | Human | ~126 nM | In vitro assays | [2] |
| TRPM2 | Rat | ~25 nM | Not Specified | [4] | |
| Scalaradial | TRPM2 | Human | 210 nM | Whole-cell patch-clamp | [5][6] |
| Endogenous TRPM2 | Rat | 330 nM | Whole-cell patch-clamp (Insulinoma cell line) | [5][6] | |
| TRPM7 | Mouse | 760 nM | Whole-cell patch-clamp | [5] |
In addition to its higher potency, this compound has been described as a selective TRPM2 antagonist.[2] In contrast, scalaradial exhibits a degree of cross-reactivity, inhibiting TRPM7, albeit with a lower potency (IC50 of 760 nM).[5] Notably, scalaradial was found to not inhibit CRAC, TRPM4, and TRPV1 currents.[5]
Signaling Pathway of TRPM2 Activation and Inhibition
The activation of the TRPM2 channel is intricately linked to cellular oxidative stress. The following diagram illustrates the signaling pathway leading to TRPM2 activation and the points of inhibition by this compound and scalaradial.
References
- 1. medkoo.com [medkoo.com]
- 2. Pharmacology of this compound: A novel TRPM2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | TRP Channel | 2765255-93-2 | Invivochem [invivochem.com]
- 4. Scalaradial Is a Potent Inhibitor of Transient Receptor Potential Melastatin 2 (TRPM2) Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scalaradial Is a Potent Inhibitor of Transient Receptor Potential Melastatin 2 (TRPM2) Ion Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
JNJ-28583113: A Selective Approach to TRPM2 Inhibition Compared to Non-Selective Alternatives
For researchers, scientists, and drug development professionals, the pursuit of selective pharmacological tools is paramount for dissecting complex biological pathways and developing targeted therapeutics. In the realm of transient receptor potential (TRP) channel modulation, the distinction between selective and non-selective inhibitors is critical. This guide provides a comprehensive comparison of JNJ-28583113, a potent and selective TRPM2 antagonist, with commonly used non-selective TRPM2 inhibitors, supported by experimental data and detailed protocols.
The transient receptor potential melastatin 2 (TRPM2) channel is a non-selective cation channel that plays a crucial role in a variety of physiological and pathological processes, including oxidative stress, inflammation, and immune responses.[1][2] Its activation, primarily triggered by intracellular ADP-ribose (ADPR) and reactive oxygen species (ROS), leads to an influx of Ca2+, initiating downstream signaling cascades.[2][3] Given its involvement in numerous disease states, TRPM2 has emerged as a promising therapeutic target.
Unveiling the Selectivity of this compound
This compound has been identified as a potent and selective antagonist of the TRPM2 ion channel.[1][4] In contrast, several widely used TRPM2 inhibitors, such as 2-aminoethoxydiphenyl borate (2-APB), N-(p-amylcinnamoyl)anthranilic acid (ACA), clotrimazole, and flufenamic acid, exhibit a broader spectrum of activity, often impacting other TRP channels and cellular targets. This lack of specificity can confound experimental results and lead to off-target effects in therapeutic applications.
Quantitative Comparison of Inhibitor Potency and Selectivity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and non-selective TRPM2 inhibitors against TRPM2 and other TRP channels, providing a clear quantitative comparison of their potency and selectivity.
| Inhibitor | Target | IC50 | Species | Reference |
| This compound | TRPM2 | 126 nM | Human | [1][5] |
| TRPM2 | 25 nM | Rat | [5][6] | |
| TRPM2 | 100 nM | Chimpanzee | [5][6] | |
| 2-Aminoethoxydiphenyl borate (2-APB) | TRPM2 | ~1 µM | Human | [7] |
| N-(p-amylcinnamoyl)anthranilic acid (ACA) | TRPM2 | 1.7 µM | Human | [8] |
| TRPC6 | 2.3 µM | Human | [8] | |
| TRPM8 | 3.9 µM | Human | [8] | |
| Clotrimazole | TRPM2 | 3-30 µM (Essentially complete inhibition) | Human | [9] |
| Flufenamic acid | TRPM2 | Reported to inhibit | - | [10] |
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.
Calcium Flux Assay
This assay measures changes in intracellular calcium concentration in response to TRPM2 activation and inhibition.
Materials:
-
Cells expressing the target TRPM2 channel (e.g., HEK293-hTRPM2)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+)
-
TRPM2 agonist (e.g., H2O2 or an ADPR analog)
-
Test compounds (this compound or non-selective inhibitors)
-
Fluorescence plate reader
Procedure:
-
Cell Preparation: Seed cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.[11]
-
Compound Addition: Add the test compounds at various concentrations to the wells and incubate for a predetermined period.
-
Baseline Reading: Measure the baseline fluorescence using a plate reader.
-
Agonist Stimulation: Add the TRPM2 agonist to all wells to stimulate channel opening and initiate calcium influx.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the IC50 values by plotting the inhibition of the agonist-induced calcium influx against the concentration of the test compound.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel currents, providing detailed information on channel activity and inhibition.
Materials:
-
Cells expressing the target TRPM2 channel
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system)
-
Borosilicate glass capillaries for pipette fabrication
-
Extracellular solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES; pH 7.4 with NaOH.[12]
-
Intracellular (pipette) solution (in mM): 130 CsCl, 2 MgCl2, 5 EGTA, 10 HEPES, and 0.1 ADPR; pH 7.4 with CsOH.[12]
-
TRPM2 agonist (ADPR included in the intracellular solution)
-
Test compounds
Procedure:
-
Cell Plating: Plate cells on glass coverslips suitable for microscopy and patch-clamp recording.
-
Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the intracellular solution.[13]
-
Seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.
-
Current Recording: Clamp the cell membrane at a holding potential (e.g., -60 mV) and record the baseline current. The inclusion of ADPR in the pipette solution will activate TRPM2 channels.
-
Compound Application: Perfuse the cell with the extracellular solution containing the test compound at various concentrations.
-
Data Acquisition and Analysis: Record the changes in the TRPM2-mediated current in response to the compound. The percentage of current inhibition is plotted against the compound concentration to determine the IC50 value.
Signaling Pathways and Experimental Workflows
To visualize the complex interactions involved in TRPM2 signaling and the experimental approach to its study, the following diagrams are provided.
Caption: TRPM2 signaling pathway activated by oxidative stress.
Caption: A generalized workflow for in vitro inhibitor characterization.
Conclusion
The data presented in this guide clearly demonstrate the superior selectivity of this compound for the TRPM2 channel when compared to non-selective inhibitors. While this compound exhibits poor metabolic stability, limiting its in vivo applications without further optimization, its high potency and selectivity make it an invaluable tool for in vitro studies aimed at elucidating the specific roles of TRPM2.[14][15] For researchers investigating TRPM2-mediated processes, the use of this compound can provide more precise and reliable data, free from the confounding effects of non-specific channel modulation. The choice of inhibitor should be carefully considered based on the experimental context, with a clear understanding of the potential for off-target effects when using non-selective compounds.
References
- 1. medkoo.com [medkoo.com]
- 2. Frontiers | TRPM2: bridging calcium and ROS signaling pathways—implications for human diseases [frontiersin.org]
- 3. New molecular mechanisms on the activation of TRPM2 channels by oxidative stress and ADP-ribose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | TRP Channel | 2765255-93-2 | Invivochem [invivochem.com]
- 7. Inhibition of the transient receptor potential cation channel TRPM2 by 2-aminoethoxydiphenyl borate (2-APB) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of TRPM2 cation channels by N-(p-amylcinnamoyl)anthranilic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of TRPM2 channels by the antifungal agents clotrimazole and econazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TRPM2: a multifunctional ion channel for calcium signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. moleculardevices.com [moleculardevices.com]
- 12. pubcompare.ai [pubcompare.ai]
- 13. docs.axolbio.com [docs.axolbio.com]
- 14. ovid.com [ovid.com]
- 15. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
JNJ-28583113: A Superior Alternative to Flufenamic Acid for Selective TRPM2 Inhibition
For researchers in neuroscience, immunology, and drug discovery, the selective modulation of the transient receptor potential melastatin 2 (TRPM2) ion channel is of paramount importance. This cation channel, activated by oxidative stress and ADP-ribose (ADPR), is a key player in a multitude of cellular processes, and its dysregulation is implicated in various pathologies. While flufenamic acid has been historically used as a TRPM2 inhibitor, its non-selective nature presents significant limitations. This guide provides a comprehensive comparison with JNJ-28583113, a potent and selective TRPM2 antagonist, highlighting its advantages through quantitative data, detailed experimental protocols, and pathway visualizations.
This compound emerges as a highly potent and selective antagonist of the TRPM2 channel, with an IC50 value of approximately 126 nM for the human channel.[1][2][3][4] In contrast, flufenamic acid, a non-steroidal anti-inflammatory drug (NSAID), demonstrates a significantly lower potency and a broad spectrum of activity against other ion channels, making it a less suitable tool for specific TRPM2 investigation.
Unveiling the Potency and Selectivity Advantage of this compound
The disparity in potency and selectivity between this compound and flufenamic acid is a critical consideration for researchers. While this compound offers nanomolar efficacy in TRPM2 inhibition, flufenamic acid requires micromolar concentrations for a complete block of TRPM2-mediated currents.[5][6][7] Furthermore, the off-target effects of flufenamic acid on other TRP channels, including TRPM4 and TRPM5, can confound experimental results and lead to misinterpretation of data.[8][9]
| Parameter | This compound | Flufenamic Acid | References |
| Target | TRPM2 | TRPM2, TRPM4, TRPM5, other ion channels | [1][9] |
| Potency (Human TRPM2) | IC50: ~126 nM | Effective concentrations: 50-1000 µM | [1][3][5][6] |
| Selectivity | High selectivity for TRPM2 | Non-selective | [9][10] |
| Mechanism of Action | Reversible antagonist | pH-dependent, potentially irreversible block | [5][6][10] |
| Cellular Effects | Protects against oxidative stress-induced cell death, modulates GSK3 phosphorylation, suppresses cytokine release | General anti-inflammatory effects, modulation of various cellular processes due to non-selective ion channel inhibition | [1][3][11] |
| In Vivo Profile | Brain penetrant, but rapidly metabolized | Systemic anti-inflammatory effects | [1][3] |
Deciphering the TRPM2 Signaling Cascade
Oxidative stress triggers a signaling cascade that leads to the activation of the TRPM2 channel. This process begins with the accumulation of reactive oxygen species (ROS), which in turn activates Poly (ADP-ribose) polymerase (PARP). PARP utilizes NAD+ to generate poly (ADP-ribose) (PAR), which is then hydrolyzed by Poly (ADP-ribose) glycohydrolase (PARG) to produce free ADP-ribose (ADPR). ADPR directly binds to the NUDT9-H domain in the C-terminus of the TRPM2 channel, causing its activation and subsequent influx of Ca2+ and Na+ ions. This rise in intracellular calcium can trigger various downstream cellular responses, including inflammation and, in cases of excessive activation, cell death.
References
- 1. medkoo.com [medkoo.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Pharmacology of this compound: A novel TRPM2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. researchprofiles.herts.ac.uk [researchprofiles.herts.ac.uk]
- 6. Flufenamic acid is a pH-dependent antagonist of TRPM2 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. physoc.org [physoc.org]
- 8. mdpi.com [mdpi.com]
- 9. Flufenamic acid as an ion channel modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 10. qcbr.queens.org [qcbr.queens.org]
- 11. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of JNJ-28583113, Clotrimazole, and Econazole for Researchers
An objective comparison of the molecular targets and mechanisms of JNJ-28583113, a TRPM2 antagonist, and the azole antifungals, clotrimazole and econazole, which also exhibit TRPM2 inhibitory activity.
This guide provides a detailed comparison of this compound with clotrimazole and econazole, offering insights for researchers, scientists, and drug development professionals. While this compound is a specific antagonist of the Transient Receptor Potential Melastatin 2 (TRPM2) ion channel, clotrimazole and econazole are well-established antifungal agents. Notably, these azole antifungals also demonstrate inhibitory effects on TRPM2, creating a basis for comparison.
At a Glance: Key Compound Characteristics
| Feature | This compound | Clotrimazole | Econazole |
| Primary Target | TRPM2 Ion Channel | Lanosterol 14-alpha-demethylase (CYP51) | Lanosterol 14-alpha-demethylase (CYP51) |
| Primary Mechanism of Action | Antagonist of TRPM2, blocking calcium influx. | Inhibition of ergosterol biosynthesis in fungi.[1] | Inhibition of ergosterol biosynthesis in fungi.[1] |
| Therapeutic Class | TRPM2 Antagonist (Investigational) | Azole Antifungal | Azole Antifungal |
| Reported IC50 against human TRPM2 | ~126 nM[2][3][4] | Low micromolar range (3-30 µM)[5][6] | Low micromolar range (3-30 µM)[5][6] |
Antifungal Activity: A Comparative Overview
Clotrimazole and econazole are broad-spectrum antifungal agents.[7] Their efficacy is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal drug that inhibits the visible growth of a microorganism.
| Organism | Clotrimazole MIC (µg/mL) | Econazole MIC (µg/mL) |
| Candida albicans | MIC50: 8 | MIC50: 4 |
| Various Candida Species | 0.016 - 16 | 0.016 - 16 |
Note: MIC values can vary depending on the specific strain and testing methodology.
In-Depth Mechanism of Action
This compound: This compound is a potent and selective antagonist of the TRPM2 ion channel.[4] TRPM2 is a calcium-permeable non-selective cation channel activated by oxidative stress and ADP-ribose. By blocking TRPM2, this compound inhibits calcium influx, which in turn can protect cells from oxidative stress-induced cell death and suppress inflammatory responses.[2][8]
Clotrimazole and Econazole: As azole antifungals, their primary mechanism involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14-alpha-demethylase. This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Disruption of ergosterol synthesis leads to a compromised cell membrane and ultimately, fungal cell death.
Interestingly, both clotrimazole and econazole have been shown to inhibit TRPM2 channels, albeit at higher concentrations than their antifungal activity.[5][6] This off-target effect suggests a potential dual-action mechanism that could be relevant in certain inflammatory conditions associated with fungal infections.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided.
Caption: Inhibition of ergosterol synthesis by azole antifungals.
Caption: Comparative inhibition of the TRPM2 signaling pathway.
Caption: A generalized workflow for in vitro and in vivo compound testing.
Detailed Experimental Protocols
Antifungal Susceptibility Testing (Broth Microdilution)
A standardized method for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents is the broth microdilution assay, often following guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. A suspension of fungal conidia or yeast cells is prepared in sterile saline and adjusted to a specific concentration (e.g., 0.5 McFarland standard).
-
Drug Dilution: The antifungal agents (clotrimazole, econazole) are serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).
-
Inoculation: Each well is inoculated with the prepared fungal suspension.
-
Incubation: The microtiter plates are incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to a drug-free control well.
TRPM2 Inhibition Assay (Calcium Flux Assay)
The inhibitory activity of compounds on the TRPM2 channel can be assessed using a calcium flux assay in cells overexpressing the channel (e.g., HEK293 cells).
-
Cell Culture: HEK293 cells stably expressing human TRPM2 are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well plates and allowed to adhere.
-
Calcium Indicator Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: Cells are pre-incubated with varying concentrations of the test compounds (this compound, clotrimazole, econazole).
-
TRPM2 Activation: The TRPM2 channel is activated by adding an agonist, such as hydrogen peroxide (H₂O₂) or ADP-ribose.
-
Fluorescence Measurement: Changes in intracellular calcium concentration are measured using a fluorescence plate reader.
-
Data Analysis: The reduction in the calcium signal in the presence of the test compound compared to the control is used to calculate the half-maximal inhibitory concentration (IC50).
Conclusion
This compound is a highly potent and specific inhibitor of the TRPM2 ion channel. In contrast, clotrimazole and econazole are primarily antifungal agents that function by disrupting ergosterol synthesis. However, their additional, less potent inhibitory effect on TRPM2 presents an interesting area for further research, particularly in the context of inflammatory conditions that may accompany fungal infections. This guide provides a foundational comparison to aid researchers in understanding the distinct and overlapping activities of these compounds.
References
- 1. Inhibition of TRPM2 channels by the antifungal agents clotrimazole and econazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro activity of econazole in comparison with three common antifungal agents against clinical Candida strains isolated from superficial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the in vitro antifungal activities of clotrimazole, miconazole, econazole and exalamide against clinical isolates of dermatophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of in vitro activities of amphotericin, clotrimazole, econazole, miconazole, and nystatin against Fusarium oxysporum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of In Vitro Activities of 17 Antifungal Drugs against a Panel of 20 Dermatophytes by Using a Microdilution Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to TRPM2 Inhibitors: Natural Compounds vs. a Synthetic Antagonist
For Researchers, Scientists, and Drug Development Professionals
The Transient Receptor Potential Melastatin 2 (TRPM2) ion channel has emerged as a critical player in cellular responses to oxidative stress and a promising therapeutic target for a range of pathologies, including neurodegenerative diseases, inflammatory conditions, and ischemia-reperfusion injury. Activation of TRPM2 by intracellular ADP-ribose (ADPR) leads to an influx of Ca2+, which, when excessive, can trigger apoptotic cell death. This guide provides a detailed comparison of two widely studied natural compounds, resveratrol and curcumin, with the potent synthetic TRPM2 antagonist, JNJ-28583113, offering insights into their mechanisms, efficacy, and the experimental basis for these findings.
Quantitative Comparison of TRPM2 Inhibitors
The following table summarizes the key quantitative data for resveratrol, curcumin, and this compound as TRPM2 inhibitors, based on available experimental evidence.
| Parameter | Resveratrol | Curcumin | This compound |
| IC50 Value | Not well-defined for direct inhibition; acts primarily as an antioxidant.[1][2] | ~50 nM[3][4] | Human: ~126 nM, Rat: ~25 nM, Chimpanzee: ~100 nM[5][6] |
| Mechanism of Action | Indirectly modulates TRPM2 activity by reducing oxidative stress, a key activator of the channel.[1][2] Its effects can be cell-type specific.[7] | Directly inhibits TRPM2-mediated Ca2+ influx.[3][4] | Potent and selective antagonist that blocks TRPM2-mediated calcium influx.[6] |
| Cellular Effects | Protects against oxidative stress-induced cell death by diminishing TRPM2-mediated Ca2+ influx.[1][2] | Prevents oxidative stress-induced apoptosis and inflammation by inhibiting TRPM2.[8][9] | Protects against oxidative stress-induced cell death, suppresses cytokine release, and modulates GSK3α/β phosphorylation.[5][10][11] |
| Bioavailability | Low bioavailability due to rapid metabolism. | Poor bioavailability, which is a significant challenge for its therapeutic use. | Brain penetrant but rapidly metabolized in vivo, limiting systemic suitability.[6][10] |
Signaling Pathways in TRPM2 Modulation
The activation of TRPM2 is intricately linked to cellular oxidative stress. The following diagram illustrates the canonical signaling pathway leading to TRPM2 activation and the points of intervention for the discussed inhibitors.
Under conditions of oxidative stress, Poly (ADP-ribose) polymerase (PARP) is activated, leading to an increase in intracellular ADP-ribose, the primary endogenous agonist of TRPM2.[12][13] This results in channel opening, Ca2+ influx, and subsequent cellular responses, which can include apoptosis and inflammation.[14][15][16] Resveratrol primarily acts upstream by reducing oxidative stress, thereby preventing the cascade that leads to TRPM2 activation.[1][2] In contrast, curcumin and this compound act as direct inhibitors of the TRPM2 channel, blocking the influx of calcium.[3][4][6]
A more detailed look at the downstream signaling reveals the involvement of Glycogen Synthase Kinase 3 (GSK3), a key regulator of numerous cellular processes.
Activation of TRPM2 and the subsequent rise in intracellular calcium can lead to the dephosphorylation and activation of GSK3α and GSK3β. This compound has been shown to block this process, thereby preventing downstream apoptotic events.[5][10][11]
Experimental Protocols
The characterization of these TRPM2 inhibitors relies on a variety of sophisticated experimental techniques. Below are outlines of the key methodologies employed.
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for directly measuring the ion flow through channels like TRPM2 in the cell membrane of a single cell.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably or transiently expressing the human TRPM2 channel are commonly used.
-
Pipette Preparation: A glass micropipette with a tip diameter of ~1 µm is filled with an intracellular solution containing the TRPM2 agonist ADPR to activate the channel from within the cell.
-
Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "giga-ohm" seal.
-
Whole-Cell Access: A brief pulse of suction ruptures the membrane patch under the pipette tip, allowing electrical access to the entire cell.
-
Voltage-Clamp Recording: The membrane potential is held constant by a voltage-clamp amplifier, and the currents flowing through the TRPM2 channels are recorded.
-
Inhibitor Application: The inhibitor of interest (e.g., curcumin or this compound) is applied to the extracellular solution, and the change in TRPM2 current is measured to determine the inhibitory effect and calculate the IC50.[17][18][19][20][21]
Calcium Imaging
This technique allows for the measurement of changes in intracellular calcium concentration in a population of cells in response to TRPM2 activation and inhibition.
Methodology:
-
Cell Plating: Cells expressing TRPM2 are plated in a multi-well plate suitable for fluorescence microscopy.
-
Dye Loading: The cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). These dyes exhibit a change in fluorescence intensity upon binding to Ca2+.
-
Baseline Measurement: The baseline fluorescence of the cells is recorded.
-
TRPM2 Activation and Inhibition: The cells are stimulated with an agent that induces oxidative stress (e.g., H₂O₂) to activate TRPM2. The inhibitor is added before or during stimulation.
-
Fluorescence Measurement: The change in fluorescence is monitored over time using a fluorescence microscope or plate reader. A decrease in the fluorescence signal in the presence of the inhibitor indicates a blockage of Ca2+ influx.[22][23][24]
Conclusion
The comparison between the natural compounds resveratrol and curcumin and the synthetic antagonist this compound as TRPM2 inhibitors reveals distinct mechanisms and potencies.
-
This compound stands out as a potent and selective, albeit metabolically unstable, TRPM2 antagonist with a well-defined inhibitory concentration. Its ability to penetrate the brain makes it a valuable research tool for studying the role of TRPM2 in the central nervous system.[6][10]
-
Curcumin is a direct inhibitor of TRPM2 with a high potency (low nanomolar IC50).[3][4] However, its therapeutic potential is currently limited by its poor bioavailability.
-
Resveratrol appears to modulate TRPM2 activity indirectly through its antioxidant properties, rather than by direct channel blockade.[1][2] Its effects can be complex and may vary depending on the cellular context.
For researchers in drug development, this compound provides a benchmark for a selective synthetic inhibitor. The natural compounds, particularly curcumin, offer interesting scaffolds for the development of new TRPM2 inhibitors, provided the challenges of bioavailability can be overcome. Resveratrol's indirect mechanism highlights the importance of considering the broader cellular environment when targeting TRPM2. Further research into the precise binding sites and structure-activity relationships of these molecules will be crucial for the design of next-generation TRPM2-targeted therapeutics.
References
- 1. Resveratrol diminishes bisphenol A-induced oxidative stress through TRPM2 channel in the mouse kidney cortical collecting duct cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resveratrol attenuates hypoxia-induced neuronal cell death, inflammation and mitochondrial oxidative stress by modulation of TRPM2 channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Curcumin inhibits activation of TRPM2 channels in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. Resveratrol Enhances Apoptotic and Oxidant Effects of Paclitaxel through TRPM2 Channel Activation in DBTRG Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Curcumin diminishes cisplatin-induced apoptosis and mitochondrial oxidative stress through inhibition of TRPM2 channel signaling pathway in mouse optic nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Curcumin attenuates hydroxychloroquine-mediated apoptosis and oxidative stress via the inhibition of TRPM2 channel signalling pathways in a retinal pigment epithelium cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ovid.com [ovid.com]
- 12. TRPM2: bridging calcium and ROS signaling pathways—implications for human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Bidirectional regulation mechanism of TRPM2 channel: role in oxidative stress, inflammation and ischemia-reperfusion injury [frontiersin.org]
- 14. physoc.org [physoc.org]
- 15. researchgate.net [researchgate.net]
- 16. Reactive Oxygen Species-Induced TRPM2-Mediated Ca2+ Signalling in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Selective inhibition of TRPM2 channel by two novel synthesized ADPR analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Whole Cell Patch Clamp Protocol [protocols.io]
- 19. docs.axolbio.com [docs.axolbio.com]
- 20. pubcompare.ai [pubcompare.ai]
- 21. Patch Clamp Protocol [labome.com]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of JNJ-28583113 Findings with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of the TRPM2 antagonist, JNJ-28583113, with findings from genetic models of TRPM2 loss-of-function. The data presented herein supports the specific on-target activity of this compound and offers a cross-validation of its therapeutic potential in TRPM2-mediated pathologies.
Quantitative Data Summary
The following tables summarize the comparative effects of this compound and TRPM2 genetic models (knockout/knockdown) on key cellular processes.
Table 1: Effect on Oxidative Stress-Induced Cell Death
| Model/Treatment | Cell Type(s) | Stimulus | Effect on Cell Death | Supporting Evidence |
| This compound | hTRPM2-HEK, HeLa | H₂O₂ | Protective | Prevents H₂O₂-induced cell death and morphological changes.[1][2][3][4] |
| TRPM2 Knockout (KO) | Hippocampal Neurons | H₂O₂ | Protective | Reduced H₂O₂-induced neuronal cell death compared to wild-type. |
| TRPM2 Knockdown (KD) | Striatal Neurons | H₂O₂ | Protective | Reduced H₂O₂-induced neuronal cell death. |
Table 2: Effect on Microglial Cytokine Release
| Model/Treatment | Cell Type | Stimulus | Effect on Pro-inflammatory Cytokine Release (e.g., IL-1β, TNF-α, IL-6) | Supporting Evidence |
| This compound | Microglia | Pro-inflammatory stimuli | Suppressive | Blunts cytokine release.[1][2][3] |
| TRPM2 Knockout (KO) | Microglia (in vivo) | Chronic cerebral hypoperfusion | Suppressive | Significantly suppressed cytokine production compared to wild-type mice.[3] |
| TRPM2 Knockout (KO) | Microglia | Kainic acid | Suppressive | Attenuated inflammatory cytokine production.[2] |
Table 3: Effect on GSK3 Phosphorylation
| Model/Treatment | Outcome | Mechanism | Supporting Evidence |
| This compound | Increased phosphorylation of GSK3α and GSK3β | Inhibition of TRPM2-mediated Ca²⁺ influx, preventing calcineurin-mediated dephosphorylation of GSK3. | Blocking TRPM2 with this compound prevents the H₂O₂-induced decrease in GSK3β phosphorylation.[4] |
| TRPM2 Knockout (KO) | Increased inhibitory phosphorylation of GSK3β at Ser9 | Loss of TRPM2 function leads to a baseline increase in the inactivated form of GSK3β. | TRPM2 knockout mice show a marked increase in phosphorylated GSK3. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the TRPM2 signaling pathway and a comparative workflow for validating TRPM2 antagonists.
Detailed Experimental Protocols
The following are representative protocols for the key experiments cited in this guide.
Calcium Flux Assay
This assay measures changes in intracellular calcium concentration in response to TRPM2 activation and inhibition.
-
Cell Preparation:
-
Seed human TRPM2-overexpressing HEK293 (hTRPM2-HEK) cells in a 96-well black-wall, clear-bottom plate.
-
Culture overnight to allow for cell adherence.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Indo-1 AM).
-
Remove culture medium and add the dye-loading buffer to the cells.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
-
Compound Addition and Measurement:
-
Wash the cells with a suitable assay buffer.
-
Add this compound at various concentrations to the respective wells.
-
Measure baseline fluorescence using a fluorescence plate reader.
-
Add a TRPM2 agonist (e.g., ADP-ribose or H₂O₂) to induce calcium influx.
-
Immediately begin kinetic fluorescence readings to measure the change in intracellular calcium.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity over time.
-
Determine the IC₅₀ of this compound by plotting the inhibition of the calcium response against the compound concentration.
-
Oxidative Stress-Induced Cell Death Assay
This assay assesses the protective effect of this compound against cell death induced by oxidative stress.
-
Cell Treatment:
-
Seed cells (e.g., hTRPM2-HEK or HeLa) in a 96-well plate and culture overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Induce oxidative stress by adding hydrogen peroxide (H₂O₂) to the culture medium.
-
Incubate for a defined period (e.g., 24 hours).
-
-
Cell Viability Measurement:
-
Add a cell viability reagent (e.g., MTT, resazurin, or a commercial kit) to each well.
-
Incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Normalize the viability of treated cells to that of untreated controls.
-
Plot cell viability against the concentration of this compound to determine its protective effect.
-
Microglial Cytokine Release Assay
This protocol measures the effect of this compound on the release of pro-inflammatory cytokines from microglia.
-
Cell Culture and Treatment:
-
Plate primary microglia or a microglial cell line in a 24-well plate.
-
Pre-treat the cells with this compound for 1 hour.
-
Stimulate the cells with pro-inflammatory agents such as lipopolysaccharide (LPS) and interferon-gamma (IFNγ).
-
Incubate for 24 hours to allow for cytokine production and release.
-
-
Supernatant Collection and Analysis:
-
Collect the cell culture supernatant.
-
Measure the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay according to the manufacturer's protocol.
-
-
Data Analysis:
-
Compare the cytokine concentrations in the supernatants of this compound-treated cells with those of vehicle-treated controls.
-
Western Blot for GSK3 Phosphorylation
This method is used to determine the phosphorylation status of GSK3α and GSK3β.
-
Cell Lysis and Protein Quantification:
-
Treat cells as described in the functional assays.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).
-
Incubate the membrane with primary antibodies specific for phosphorylated GSK3α/β (e.g., anti-p-GSK3β Ser9) and total GSK3α/β.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated GSK3 levels to the total GSK3 levels.
-
Conclusion
The data compiled in this guide demonstrates a strong correlation between the pharmacological effects of the TRPM2 antagonist this compound and the phenotypes observed in TRPM2 genetic loss-of-function models. Both approaches lead to protection against oxidative stress-induced cell death, suppression of microglial-mediated inflammation, and an increase in the inhibitory phosphorylation of GSK3. This cross-validation provides robust evidence that the observed effects of this compound are specifically mediated through the inhibition of the TRPM2 ion channel, reinforcing its potential as a therapeutic agent for disorders involving TRPM2-driven pathology.
References
- 1. researchgate.net [researchgate.net]
- 2. Ser9 phosphorylation of GSK-3β promotes aging in the heart through suppression of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycogen synthase kinase-3 (GSK3): regulation, actions, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Phosphatase 2A and Glycogen Synthase Kinase 3 Signaling Modulate Prepulse Inhibition of the Acoustic Startle Response by Altering Cortical M-Type Potassium Channel Activity - PMC [pmc.ncbi.nlm.nih.gov]
JNJ-28583113: A Comparative Analysis of its Specificity Against Other TRP Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the specificity of the transient receptor potential melastatin 2 (TRPM2) antagonist, JNJ-28583113, against a panel of other TRP channels. The information presented is based on available experimental data to aid researchers in evaluating its suitability for their studies.
Summary of Specificity Data
This compound is a potent antagonist of the TRPM2 ion channel, with a reported half-maximal inhibitory concentration (IC50) of approximately 126 nM for the human TRPM2 channel.[1][2][3][4] Its selectivity has been evaluated against a range of other TRP channels. The available data on the inhibitory activity of this compound against various TRP channels are summarized in the table below.
| Target TRP Channel | Species | IC50 (nM) | Reference |
| TRPM2 | Human | 126 | [1][2][3][4] |
| TRPM2 | Rat | 25 | [2] |
| TRPM2 | Chimpanzee | 100 | [2] |
| TRPC3 | Not Specified | > 10,000 | [5][6] |
| TRPC5 | Not Specified | > 10,000 | [5][6] |
| TRPC6 | Not Specified | > 10,000 | [5][6] |
| TRPC7 | Not Specified | > 10,000 | [5][6] |
| TRPV1 | Not Specified | > 10,000 | [5][6] |
| TRPV4 | Not Specified | > 10,000 | [5][6] |
| TRPA1 | Not Specified | > 10,000 | [5][6] |
| TRPM5 | Not Specified | Some activity noted at 10 µM | [5][6] |
| TRPM8 | Not Specified | > 10,000 | [5][6] |
Note: A specific IC50 value for this compound against TRPM5 has not been reported in the reviewed literature. The compound was noted to have some activity at a concentration of 10 µM, suggesting an IC50 value that is likely significantly higher than that for TRPM2.
Experimental Protocols
The specificity of this compound was primarily determined using in vitro functional assays, including calcium flux assays and electrophysiological recordings.
Calcium Flux Assay for TRP Channel Panel Screening (General Protocol)
This assay is a common high-throughput method to assess the activity of calcium-permeable ion channels.
-
Cell Culture and Plating: HEK293 cells stably or transiently overexpressing a specific TRP channel (e.g., TRPC3, TRPV1, etc.) are cultured under standard conditions. For the assay, cells are seeded into 96- or 384-well black, clear-bottom microplates at a density of approximately 20,000 cells per well and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is removed, and the cells are washed with an assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4). A calcium-sensitive fluorescent dye, such as Fluo-4 AM or Fura-2 AM, is then loaded into the cells by incubating them in a dye-containing buffer for 45-60 minutes at 37°C in the dark.
-
Compound Incubation: After dye loading, the cells are washed to remove excess dye. This compound, at various concentrations (in this case, up to 10 µM), is then added to the wells and incubated for a specific period to allow for binding to the target channels.
-
Agonist Stimulation and Signal Detection: A known agonist for the specific TRP channel being tested is added to the wells to stimulate channel opening and subsequent calcium influx. The change in intracellular calcium concentration is measured in real-time using a fluorescence plate reader (e.g., FLIPR).
-
Data Analysis: The fluorescence intensity before and after agonist addition is used to calculate the response. The inhibitory effect of this compound is determined by comparing the response in the presence of the compound to the response in the absence of the compound (vehicle control). IC50 values are calculated from the concentration-response curves.
Electrophysiological Recordings (General Protocol)
Whole-cell patch-clamp electrophysiology provides a more direct measure of ion channel activity.
-
Cell Preparation: HEK293 cells overexpressing the TRP channel of interest are grown on coverslips.
-
Recording Setup: A coverslip is transferred to a recording chamber on the stage of an inverted microscope and perfused with an extracellular solution. A glass micropipette with a tip diameter of ~1 µm, filled with an intracellular solution, is used to form a high-resistance seal with the cell membrane.
-
Whole-Cell Configuration: The cell membrane under the pipette tip is ruptured to gain electrical access to the cell's interior (whole-cell configuration). The cell is voltage-clamped at a holding potential (e.g., -60 mV).
-
Channel Activation and Compound Application: The TRP channel is activated by applying a specific agonist through the perfusion system. Once a stable current is established, this compound is applied at various concentrations to assess its inhibitory effect on the channel current.
-
Data Acquisition and Analysis: The ion channel currents are recorded and analyzed using specialized software. The percentage of inhibition is calculated by comparing the current amplitude in the presence and absence of this compound.
Signaling Pathways and Experimental Workflow Diagrams
To visualize the molecular interactions and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: Simplified signaling pathway of TRPM2 activation by oxidative stress.
Caption: Experimental workflow for TRP channel selectivity screening using a calcium flux assay.
Caption: Simplified signaling pathway of TRPM5 activation.
References
A Comparative Benchmark of JNJ-28583113 and Novel TRPM2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the transient receptor potential melastatin 2 (TRPM2) inhibitor, JNJ-28583113, against other recently developed inhibitors. The content herein is supported by experimental data to assist researchers in selecting the appropriate tools for their studies in areas such as neurodegeneration, inflammation, and ischemic injury.
The TRPM2 channel, a calcium-permeable non-selective cation channel, is a significant therapeutic target due to its role as a sensor of oxidative stress.[1][2] Its activation by adenosine diphosphate-ribose (ADPR) under conditions of cellular stress links reactive oxygen species (ROS) production to calcium signaling, which can trigger various downstream cellular responses, including cytokine release and programmed cell death.[2][3] The development of potent and selective TRPM2 inhibitors is crucial for dissecting its physiological roles and validating its therapeutic potential.
This compound has been identified as a highly potent antagonist of TRPM2.[4] However, the landscape of TRPM2 inhibitors is continually evolving, with new compounds, including novel ADPR analogues and derivatives of existing inhibitors, being developed to improve upon metrics like selectivity and in vivo stability.[5][6][7]
Data Presentation: Quantitative Comparison of TRPM2 Inhibitors
The following table summarizes the key quantitative performance metrics for this compound and a selection of newly developed or commonly cited TRPM2 inhibitors.
| Inhibitor | Type | IC50 Value | Selectivity Profile | Key Findings & Limitations |
| This compound | Small Molecule | ~126 nM (human, Ca²+ flux)[8][9][10][11] 13 ± 2.8 nM (human, electrophysiology)[9] 25 nM (rat)[12][13] | High selectivity; no significant activity against a panel of kinases, GPCRs, and other TRP channels (TRPC3/5/6/7, TRPV1/4, TRPA1, TRPM5/8) at 10 µM.[9] | Potent, brain-penetrant antagonist.[10][12] Protects against oxidative stress-induced cell death.[11] Rapidly metabolized in vivo, limiting systemic use.[4][11] |
| A23 | ACA Derivative | Sub-micromolar | Selective over TRPM8, TRPV1, and phospholipase A2.[7][14][15] | Orally bioavailable and demonstrated neuroprotective effects in both in vitro and in vivo models of ischemic injury.[7][16] |
| Compound 7i | ADPR Analogue | 5.7 µM[5] | Selective over TRPM7, TRPM8, TRPV1, and TRPV3.[5] | Acts as an intracellular inhibitor, likely competing with ADPR. Poor membrane permeability may limit application.[5] |
| Compound 8a | ADPR Analogue | 5.4 µM[5] | Selective over TRPM7, TRPM8, TRPV1, and TRPV3.[5] | Similar to compound 7i, it acts intracellularly. Poor membrane permeability is a likely limitation.[5] |
| Compound D9 | Dihydroquinazolin-one | 3.7 µM[7] | Selective over the TRPM8 channel.[7] | Represents a novel chemical scaffold for TRPM2 inhibition.[7] |
| tatM2NX | Peptide | Not specified (IC50) | Specific for TRPM2.[7][16] | Cell-permeable and brain-penetrant, making it a useful in vivo tool. Poor immunogenicity and lack of oral bioavailability limit therapeutic development.[16] |
| ACA | Small Molecule | 1.7 µM[17] | Non-selective; also inhibits TRPM8 and TRPC6.[17] | A widely used tool compound, but its lack of specificity is a major drawback.[16][17] |
| 2-APB | Small Molecule | ~1 µM[18] | Non-selective; known to affect various other TRP channels and calcium signaling pathways.[5] | A broad-spectrum TRP channel modulator, its use in specifically studying TRPM2 is limited.[18] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. The following protocols are standard for characterizing TRPM2 inhibitors.
1. Cell Culture and TRPM2 Expression
-
Cell Line: Human Embryonic Kidney (HEK293) cells with a tetracycline-inducible system for stable expression of human TRPM2 are commonly used.[5]
-
Culture Conditions: Cells are maintained in DMEM/F-12 medium supplemented with 10% fetal bovine serum (FBS), 50 units/mL penicillin, and 50 mg/mL streptomycin, at 37°C in a 5% CO₂ incubator.[5]
-
Induction of Expression: TRPM2 expression is induced by adding 1 µg/mL tetracycline to the culture medium for 12-36 hours before the experiment.[5]
2. Electrophysiological Recordings (Whole-Cell Patch-Clamp) This method directly measures ion flow through the TRPM2 channel, providing a precise quantification of inhibition.
-
Objective: To measure TRPM2 channel currents in response to an agonist and assess the inhibitory effect of a test compound.
-
Solutions:
-
Procedure:
-
Induced HEK293-TRPM2 cells are plated on coverslips.
-
A glass micropipette (3–5 MΩ resistance) filled with ICS is used to form a high-resistance seal with the cell membrane.
-
The cell membrane is ruptured to achieve the whole-cell configuration.
-
Cells are voltage-clamped, and currents are recorded in response to the intracellular ADPR.
-
The test inhibitor is applied via the extracellular solution to determine its blocking effect on the ADPR-evoked current.[5] The dose-response relationship is measured to calculate the IC50 value.[18]
-
3. Calcium Imaging Assay This high-throughput method measures changes in intracellular calcium ([Ca²⁺]i) as an indicator of TRPM2 channel activity.
-
Objective: To screen compounds for TRPM2 inhibitory activity by measuring their effect on H₂O₂-induced calcium influx.
-
Procedure:
-
Cells expressing TRPM2 are seeded in a 96-well plate.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
The test compound (inhibitor) is pre-incubated with the cells.
-
TRPM2 channels are activated by adding an oxidative stressor, such as hydrogen peroxide (H₂O₂).[17][19]
-
Changes in fluorescence, corresponding to changes in [Ca²⁺]i, are measured over time using a fluorescence plate reader.[19]
-
The reduction in the H₂O₂-induced calcium signal in the presence of the inhibitor is used to quantify its potency.
-
4. Cell Viability Assays (MTT & Sytox Green) These assays determine if an inhibitor can protect cells from death induced by TRPM2 overactivation.
-
Objective: To assess the cytoprotective effect of TRPM2 inhibitors against oxidative stress.
-
Procedure:
-
Cells are seeded in multi-well plates and pre-incubated with the TRPM2 inhibitor for 1 hour.[19]
-
Oxidative stress is induced by adding H₂O₂ (e.g., 300 µM) for a prolonged period (e.g., 20 hours).[19]
-
For MTT Assay: The MTT reagent is added to the cells. Viable cells with active metabolism convert MTT into a purple formazan product, which is solubilized and measured spectrophotometrically. This indicates metabolic activity.[19]
-
For Sytox Green Assay: Sytox Green, a dye that only enters cells with compromised plasma membranes, is added. Fluorescence is measured to quantify the number of dead cells.[19]
-
Mandatory Visualizations
Diagram 1: TRPM2 Signaling Pathway
Diagram 2: Experimental Workflow for TRPM2 Inhibitor Evaluation
References
- 1. TRPM2: bridging calcium and ROS signaling pathways—implications for human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRPM2: a multifunctional ion channel for calcium signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Bidirectional regulation mechanism of TRPM2 channel: role in oxidative stress, inflammation and ischemia-reperfusion injury [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Selective inhibition of TRPM2 channel by two novel synthesized ADPR analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Advances in the development of transient receptor potential melastatin 2 channel inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medkoo.com [medkoo.com]
- 9. ovid.com [ovid.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Pharmacology of this compound: A novel TRPM2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound | TRP Channel | 2765255-93-2 | Invivochem [invivochem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. The Discovery of Novel ACA Derivatives as Specific TRPM2 Inhibitors that Reduce Ischemic Injury Both In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. alzdiscovery.org [alzdiscovery.org]
- 17. Inhibition of TRPM2 cation channels by N-(p-amylcinnamoyl)anthranilic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of the transient receptor potential cation channel TRPM2 by 2-aminoethoxydiphenyl borate (2-APB) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. TRPM2 channel opening in response to oxidative stress is dependent on activation of poly(ADP-ribose) polymerase - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of JNJ-28583113: A Procedural Guide for Laboratory Personnel
Absence of specific disposal protocols for the novel transient receptor potential melastatin 2 (TRPM2) antagonist, JNJ-28583113, necessitates a comprehensive approach rooted in established laboratory safety principles and regulatory compliance. Researchers, scientists, and drug development professionals must handle the disposal of this and other investigational compounds with diligence to ensure personnel safety and environmental protection. In the absence of a manufacturer's Safety Data Sheet (SDS), a systematic evaluation of the compound's known properties and adherence to institutional and regulatory guidelines is paramount.
General Principles for the Disposal of Research Compounds
The disposal of any research chemical, including this compound, is governed by local, state, and federal regulations. A primary tenet of laboratory safety is to treat all novel or uncharacterized substances as hazardous until proven otherwise. All waste generated during the handling of this compound should be managed through approved chemical waste channels.[1] Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[1][2]
Procedural Steps for Disposal
-
Consult Institutional Environmental Health and Safety (EHS): Before initiating any disposal procedures, contact your institution's EHS office.[3] They are the definitive resource for guidance on the proper disposal of specific chemical waste streams and can provide information on facility-specific protocols and regulatory requirements.
-
Waste Identification and Segregation:
-
Solid Waste: Collect any solid this compound waste, including contaminated personal protective equipment (PPE) such as gloves and weighing papers, in a designated, compatible, and clearly labeled hazardous waste container.[4]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and compatible waste container. Do not mix this waste with other chemical streams unless explicitly approved by your EHS department.[5] Halogenated and non-halogenated solvent wastes should generally be kept separate.[4]
-
Sharps Waste: Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container that is clearly labeled as containing chemical contamination.[6]
-
-
Container Management and Labeling:
-
All hazardous waste containers must be kept securely closed except when adding waste.[5][7]
-
Label all waste containers with a hazardous waste tag as soon as waste is added.[5] The label should clearly identify the contents, including the full chemical name "this compound," and any other components of the waste stream.
-
Store waste containers in a designated satellite accumulation area (SAA) that is at or near the point of generation and away from sinks or floor drains.[6][7]
-
-
Disposal of Empty Containers:
-
An empty container that has held a hazardous chemical must be managed appropriately. For non-acute hazardous waste, once the container is empty and residue has been removed as much as possible, the label should be defaced, and the cap removed before disposal as regular trash.[8]
-
For containers that held what might be considered an acute hazardous waste, triple rinsing with a suitable solvent is required. The rinseate must be collected and disposed of as hazardous waste.[8] Given the lack of specific data on this compound, a conservative approach would be to treat it as potentially hazardous and consult with EHS on the proper disposal of its empty containers.
-
Experimental Protocols for Disposal
Specific experimental protocols for the neutralization or deactivation of this compound are not publicly available. The standard and required method for the ultimate disposal of research compounds of this nature is through a licensed hazardous waste disposal facility, which typically employs high-temperature incineration to ensure complete destruction.[3]
Data Presentation
As no quantitative data regarding the disposal of this compound is available, a data table cannot be provided. The key takeaway is the procedural nature of its disposal, which is outlined above.
Visualizing the Disposal Workflow
References
- 1. maxedoutcompounds.com [maxedoutcompounds.com]
- 2. acs.org [acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. vumc.org [vumc.org]
Essential Safety and Handling Precautions for JNJ-28583113
For research use only. Not for human use.
This guide provides essential safety and logistical information for handling the potent, brain-penetrant TRPM2 antagonist, JNJ-28583113. Given the absence of a specific Safety Data Sheet (SDS), these recommendations are based on best practices for handling potent, biologically active research compounds. All personnel must consult with their institution's Environmental Health and Safety (EHS) department to conduct a formal risk assessment before commencing any work.
Compound Information
This compound is a potent antagonist of the Transient Receptor Potential Melastatin 2 (TRPM2) ion channel, with an IC₅₀ of approximately 126 nM in human TRPM2 assays.[1] It has demonstrated neuroprotective effects by protecting cells from oxidative stress-induced cell death and suppressing cytokine release in microglia.[1][2][3] While one supplier ships this compound as a "non-hazardous chemical," its high potency necessitates careful handling to minimize exposure.[1]
| Property | Value |
| Chemical Name | ethyl 2-(3-(4-(trifluoromethyl)phenyl)-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-1(4H)-yl)acetate |
| CAS Number | 2765255-93-2 |
| Molecular Formula | C₁₉H₂₁F₃N₂O₂ |
| Molecular Weight | 366.38 g/mol |
Personal Protective Equipment (PPE)
A risk-based approach is crucial for selecting the appropriate PPE for handling this compound. The required level of protection will depend on the specific procedures being performed (e.g., weighing solids versus diluting solutions) and the quantities involved. For potent compounds, multiple layers of protection are recommended.[2][4]
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for operations with a high risk of aerosol or dust generation, such as weighing or preparing stock solutions from powder.[4][5] |
| Reusable Half or Full-Facepiece Respirator | Use with P100/FFP3 particulate filters. A proper fit test is mandatory.[4] | |
| Disposable Respirators (e.g., N95, FFP2) | Suitable for low-risk activities but not recommended as primary protection when handling the solid compound.[4] | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination.[4] |
| Body Protection | Disposable Coveralls | Recommended to be made from materials like Tyvek® to protect against chemical splashes and dust.[4] |
| Dedicated Lab Coat | Should be worn over personal clothing and professionally laundered if not disposable.[4] | |
| Eye Protection | Safety Goggles or Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for added protection.[4] |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area.[4] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is essential for safely handling potent compounds like this compound.
-
Designated Area: All handling of this compound should be performed in a designated area, such as a chemical fume hood or a glove box.
-
Decontamination: Have a validated decontamination solution readily available in the work area.[4]
-
Waste Disposal: Prepare labeled, sealed waste containers for solid, liquid, and sharp waste that will be generated.[4]
-
PPE Donning: Put on all required PPE in the correct order in a clean, designated area before entering the handling zone.[4]
-
Weighing and Aliquoting: Whenever possible, use a closed system for weighing and transferring the compound. To minimize dust generation when handling powders, use gentle scooping techniques.[4]
-
Solution Preparation: Prepare solutions in a well-ventilated area, such as a chemical fume hood. Keep containers covered as much as possible.
-
Spill Management: In the event of a spill, immediately alert others in the area. Use a pre-prepared spill kit appropriate for chemical hazards to clean the spill, working from the outside in. All materials used for spill cleanup must be disposed of as hazardous waste.[4]
-
Decontamination: Thoroughly decontaminate all surfaces and equipment used during the handling process with a validated cleaning agent.[4]
-
PPE Doffing: Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.[4]
Disposal Plan
The disposal of this compound and its waste must comply with all local, state, and federal regulations.
-
Consult EHS: Before beginning any experiments, consult with your institution's Environmental Health and Safety (EHS) office to determine the proper disposal procedures for this compound.[6]
-
Waste Streams:
-
Solid Waste: All disposable materials that have come into contact with this compound (e.g., gloves, coveralls, weigh boats, pipette tips) should be collected in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a labeled, sealed hazardous waste container. Do not dispose of down the drain.
-
Sharps Waste: Needles, syringes, and other sharps contaminated with this compound should be placed in a designated sharps container for hazardous chemical waste.
-
-
Incineration: For many potent research compounds, incineration by a licensed facility is the required method of disposal to ensure the complete destruction of the biologically active substance.[6][7]
Experimental Protocols and Visualizations
This protocol is based on studies demonstrating this compound's protective effects against oxidative stress.[2][3]
-
Cell Culture: Plate HeLa or hTRPM2-HEK cells in a suitable multi-well plate and culture until they reach the desired confluency.
-
Pre-treatment: Treat the cells with this compound at a final concentration of 10 µM for 1 hour.[2]
-
Induction of Oxidative Stress: Introduce oxidative stress by adding H₂O₂ to the cell culture medium at a final concentration of up to 1 mM.[2]
-
Incubation: Incubate the cells for a predetermined period.
-
Assessment of Cell Viability: Measure cell viability using a standard method, such as an MTT or LDH assay, to quantify the protective effect of this compound.
This compound is an antagonist of the TRPM2 ion channel. By blocking TRPM2, it inhibits calcium influx, which in turn leads to the phosphorylation of GSK3α and GSK3β subunits. This action is believed to contribute to its neuroprotective effects.[1]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
